molecular formula C6H4Br2O B041371 2,4-Dibromophenol CAS No. 615-58-7

2,4-Dibromophenol

Cat. No.: B041371
CAS No.: 615-58-7
M. Wt: 251.9 g/mol
InChI Key: FAXWFCTVSHEODL-UHFFFAOYSA-N
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Description

The electrochemical hydrodehalogenation of 2,4-dibromophenol has been studied by electrochemical reduction in H-cells and solid polymer electrolyte cells using catalyzed cathodes. This compound inhibits the microbial activity in marine sediments.>This compound is a bromophenol that is phenol in which the hydrogens at positions 2 and 4 have been replaced by bromines. It has a role as a marine metabolite and a flame retardant. It is a bromophenol and a dibromobenzene.>2, 4-Dibromophenol, also known as 2, 4-dbp, belongs to the class of organic compounds known as p-bromophenols. These are bromophenols carrying a iodine at the C4 position of the benzene ring. 2, 4-Dibromophenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 4-dibromophenol is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 4-dibromophenol can be found in crustaceans and mollusks. This makes 2, 4-dibromophenol a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromophenol
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InChI

InChI=1S/C6H4Br2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
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InChI Key

FAXWFCTVSHEODL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1Br)Br)O
Source PubChem
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Molecular Formula

C6H4Br2O
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DSSTOX Substance ID

DTXSID1052290
Record name 2,4-Dibromophenol
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Molecular Weight

251.90 g/mol
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Physical Description

Solid
Record name 2,4-Dibromophenol
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Boiling Point

238.5 °C
Record name 2,4-DIBROMOPHENOL
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Flash Point

235 °F 113 °C Method: closed cup
Record name 2,4-DIBROMOPHENOL
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Solubility

Slightly soluble in carbon tetrachloride; very soluble in ethanol, ether, benzene, Very soluble in carbon disulfide, In water, 1.9X10+3 mg/L, 1.9 mg/mL at 15 °C
Record name 2,4-DIBROMOPHENOL
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Density

2.0700 g/cu cm at 20 °C
Record name 2,4-DIBROMOPHENOL
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Color/Form

Needles from petroleum ether

CAS No.

615-58-7
Record name 2,4-Dibromophenol
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Record name Phenol, 2,4-dibromo-
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Melting Point

38 °C, 40 °C
Record name 2,4-DIBROMOPHENOL
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Record name 2,4-Dibromophenol
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Foundational & Exploratory

Synthesis of 2,4-Dibromophenol from Phenol and Bromine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dibromophenol from the direct bromination of phenol (B47542). This document outlines the prevalent experimental protocols, reaction conditions, and underlying mechanistic principles, tailored for professionals in chemical research and pharmaceutical development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and flame retardants. The targeted synthesis of this specific isomer through the electrophilic aromatic substitution of phenol with bromine requires careful control of reaction conditions to favor di-substitution at the ortho and para positions relative to the hydroxyl group, while minimizing the formation of mono-brominated and tri-brominated byproducts. This guide details established methodologies to achieve a high yield of this compound.

Reaction Mechanism and Principles

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of phenol is a strongly activating, ortho-para directing group. It increases the electron density of the benzene (B151609) ring, particularly at the ortho (2 and 6) and para (4) positions, making it highly susceptible to electrophilic attack by bromine.

The reaction is typically carried out by treating phenol with elemental bromine in a suitable solvent. The choice of solvent and reaction temperature plays a crucial role in the selectivity of the bromination.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following protocols are based on established literature and provide different approaches to achieve the desired product.

Method 1: Bromination in Carbon Disulfide

This classic method utilizes a non-polar solvent to control the reactivity of bromine.

Procedure:

  • In a flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve phenol in carbon disulfide.

  • Cool the flask in an ice-salt bath.

  • Slowly add a solution of bromine in carbon disulfide to the stirred phenol solution over a period of approximately 2 hours.

  • After the addition is complete, remove the cooling bath and distill off the carbon disulfide.

  • The residual liquid is then subjected to vacuum distillation to isolate this compound.[1]

Method 2: Bromination in Sulfuric Acid and Acetic Acid

This method employs a highly acidic medium.

Procedure:

  • In a flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a mixture of phenol and sulfuric acid (made from sulfuric acid and water).

  • Cool the mixture in an ice-water bath.

  • Slowly add a solution of bromine in glacial acetic acid to the cooled and stirred mixture over approximately 30 minutes.

  • The this compound product separates as an oil, which solidifies upon standing.

  • The crude product is then washed with water and purified by vacuum distillation.[1]

Method 3: Bromination in an Aqueous Medium with an Oxidizing Agent

This method presents an alternative approach using an oxidizing agent.

Procedure:

  • In a three-necked flask, place phenol and water.

  • Gradually add molecular bromine to the stirred mixture.

  • Following the bromine addition, introduce an aqueous solution of sodium hypochlorite (B82951) over a period of 45 minutes.

  • The reaction mixture is stirred for an additional 3.5 hours.

  • The product is then isolated by recrystallization.[2]

Data Presentation

The following table summarizes the quantitative data from the described experimental protocols for easy comparison.

MethodReactantsSolvent SystemTemperatureReaction TimeYield of this compoundReference
1Phenol, BromineCarbon DisulfideIce-salt bath~2 hours (addition)89%[1]
2Phenol, BromineSulfuric Acid, Acetic AcidIce-water bath~30 minutes (addition)85%[1]
3Phenol, Bromine, Sodium HypochloriteWater30°C3.5 hours79%[2]

Visualizations

Reaction Pathway

The following diagram illustrates the electrophilic aromatic substitution mechanism for the formation of this compound from phenol.

Reaction_Pathway Phenol Phenol Intermediate1 Wheland Intermediate (ortho-attack) Phenol->Intermediate1 + Br₂ Br2 Br₂ Monobromophenol o-Bromophenol and p-Bromophenol Intermediate1->Monobromophenol - H⁺ Intermediate2 Wheland Intermediate (para-attack) Dibromophenol This compound Intermediate2->Dibromophenol - H⁺ Monobromophenol->Intermediate2 + Br₂ HBr HBr

Caption: Electrophilic substitution pathway for the synthesis of this compound.

Experimental Workflow

This diagram outlines a typical laboratory workflow for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol in Solvent B Cool Reaction Mixture A->B C Slow Addition of Bromine B->C D Stirring C->D E Solvent Removal D->E F Vacuum Distillation or Recrystallization E->F G Characterization F->G

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

  • Phenol: Toxic and corrosive. Avoid contact with skin and eyes.

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Carbon Disulfide: Highly flammable and toxic.

  • Sulfuric Acid: Highly corrosive.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and perform a thorough risk assessment.

Conclusion

The synthesis of this compound from phenol and bromine can be achieved with high yields using various established protocols. The choice of solvent and reaction conditions is critical for controlling the selectivity of the bromination. The methods presented in this guide provide a solid foundation for researchers and professionals to produce this important chemical intermediate. Careful adherence to experimental procedures and safety precautions is paramount for a successful and safe synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2,4-Dibromophenol (2,4-DBP), a compound of significant interest in various scientific fields, including as a marine metabolite and an intermediate in the synthesis of pharmaceuticals and flame retardants.[1] This document is intended to serve as a technical resource, presenting key data in a structured format, detailing relevant experimental methodologies, and visualizing key interactions.

Physical Properties

This compound is a solid at room temperature, typically appearing as colorless to pale pink or white crystalline needles or powder.[1][2] Its key physical properties are summarized in the table below, providing a consolidated reference for laboratory and research applications.

PropertyValueReferences
Molecular Formula C₆H₄Br₂O[1]
Molecular Weight 251.90 g/mol [1]
Melting Point 34-41 °C[3]
Boiling Point 238.5 °C (at 760 mmHg)[1]
150-156 °C (at 11 mmHg)[3]
Solubility Practically insoluble in water. Soluble in ethanol, ether, benzene, chloroform, and dichloromethane. Slightly soluble in carbon tetrachloride.[1][4]
pKa 7.79[1]
LogP (Octanol-Water Partition Coefficient) 3.22[1]
Density 2.070 g/cm³ (at 20 °C)[1]
Flash Point 113 °C (closed cup)[1]

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of a phenol (B47542), with the bromine substituents influencing its acidic nature and electrophilic substitution reactions. The phenolic hydroxyl group can be deprotonated to form a phenoxide, a key step in reactions such as the Williamson ether synthesis.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectrumKey Features
¹H NMR Spectral data available in the Sadtler Research Laboratories spectral collection (ID: 2735).
IR Infrared spectral data is available in the Coblentz Society spectral collection (ID: 1007).
UV-Vis UV spectral data is available in the Sadtler Research Laboratories spectral collection (ID: 8349).
Mass Spectrometry GC-MS data is available in the NIST/EPA/MSDC Mass Spectral Database (ID: 75310).

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key properties are outlined below. These protocols are based on established chemical procedures.

Synthesis of this compound from Phenol

This protocol describes the bromination of phenol to produce this compound.

Materials:

  • Phenol

  • Carbon disulfide

  • Bromine

  • Ice

  • Calcium chloride

Procedure:

  • In a 5-liter flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 500 g of phenol in 500 ml of carbon disulfide.[3]

  • Attach a calcium chloride tube to the top of the condenser, leading to a beaker with cracked ice and water to absorb the evolved hydrobromic acid.[3]

  • In the dropping funnel, place a solution of 1702 g of bromine in an equal volume of carbon disulfide.[3]

  • Cool the reaction flask in a salt and ice mixture and begin stirring.[3]

  • Slowly add the bromine solution to the reaction mixture over approximately 2 hours.[3]

  • Once the addition is complete, rearrange the condenser for downward distillation and heat the flask on a water bath to distill off the carbon disulfide.[3]

  • The residual liquid is then subjected to vacuum distillation to yield this compound.[3]

G phenol Phenol in Carbon Disulfide reaction_flask Reaction Flask (Cooled) phenol->reaction_flask bromine Bromine in Carbon Disulfide bromine->reaction_flask Slow Addition distillation Distillation of Carbon Disulfide reaction_flask->distillation vacuum_distillation Vacuum Distillation distillation->vacuum_distillation product This compound vacuum_distillation->product

A simplified workflow for the synthesis of this compound.
Williamson Ether Synthesis of 2,4-Dibromoanisole

This protocol details the conversion of this compound to 2,4-Dibromoanisole.

Materials:

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add finely ground anhydrous potassium carbonate (3.0-4.0 eq) to the solution.

  • With stirring, add methyl iodide (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the solid byproducts and wash the residue with acetonitrile or dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Determination of Melting Point

This is a general procedure for determining the melting point of a solid organic compound like this compound.

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.[5]

  • Place the capillary tube in the heating block of the melting point apparatus.[5]

  • Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point.

  • Decrease the heating rate to approximately 1-2°C per minute.[6]

  • Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[6]

Determination of Boiling Point (Micro Method)

This protocol is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would need to be melted first.

Materials:

  • This compound sample

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with mineral oil)

Procedure:

  • Place a small amount of the this compound sample into the small test tube.

  • Insert the capillary tube, sealed end up, into the test tube.

  • Attach the test tube to the thermometer.

  • Immerse the assembly in the heating bath.

  • Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.[7]

  • When a continuous stream of bubbles is observed, remove the heat source.[7]

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[7]

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-72 hours).[8]

  • Separate the undissolved solid from the solution by centrifugation or filtration.[8]

  • Withdraw a known volume of the saturated solution and dilute it appropriately.

  • Determine the concentration of this compound in the diluted solution using a suitable analytical method.

  • Calculate the original solubility from the concentration and dilution factor.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorbance spectra of the protonated and deprotonated forms of the phenol.

Materials:

  • This compound

  • Series of buffer solutions with known pH values

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Prepare a series of solutions by diluting the stock solution in different buffer solutions covering a range of pH values around the expected pKa.

  • Record the UV-Vis spectrum for each solution.

  • Identify the wavelength of maximum absorbance (λmax) for both the fully protonated (acidic solution) and fully deprotonated (basic solution) forms of this compound.

  • Measure the absorbance of all buffered solutions at these two wavelengths.

  • The pKa can be determined by plotting the absorbance ratio at the two wavelengths against pH and finding the pH at the inflection point of the resulting sigmoid curve, or by using the Henderson-Hasselbalch equation with the absorbance data.[9]

Biological Activity and Mechanism of Action

This compound has been shown to modulate the activity of voltage-dependent ion channels, which can disrupt cellular calcium signaling.[1] This interaction is a key aspect of its biological activity and potential toxicity. Specifically, this compound reduces currents through both voltage-dependent calcium channels (L-type and N-type) and potassium channels.[1]

G cluster_membrane Cell Membrane ca_channel Voltage-Gated Ca²⁺ Channels (L-type & N-type) ca_influx Reduced Ca²⁺ Influx ca_channel->ca_influx k_channel Voltage-Gated K⁺ Channels k_efflux Reduced K⁺ Efflux k_channel->k_efflux dbp This compound dbp->ca_channel Inhibits dbp->k_channel Inhibits ca_signaling Altered Cellular Ca²⁺ Signaling ca_influx->ca_signaling

Logical relationship of this compound's effect on ion channels.

This inhibition of ion channels leads to a reduction in calcium influx and potassium efflux, thereby altering intracellular calcium concentrations and disrupting normal cellular signaling processes.[1]

Safety Information

This compound is classified as acutely toxic and an irritant.[1] It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound for researchers and professionals. For more detailed information, the cited references should be consulted.

References

An In-depth Technical Guide to the Molecular Structure and Spectral Data of 2,4-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and spectral data of 2,4-Dibromophenol (CAS No. 615-58-7), a compound relevant in organic synthesis and as a marine metabolite.[1] This document details its structural characteristics and presents an in-depth analysis of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring this spectral data are also provided to aid in research and development.

Molecular Structure and Identification

This compound is a halogenated phenol (B47542) with two bromine atoms substituted on the benzene (B151609) ring at positions 2 and 4.[1] This substitution pattern dictates its chemical properties and is the basis for the interpretation of its spectral data.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Registry Number 615-58-7
Molecular Formula C₆H₄Br₂O[2][3]
Molecular Weight 251.90 g/mol [2][3]
Canonical SMILES C1=CC(=C(C=C1Br)Br)O[1]
InChI Key FAXWFCTVSHEODL-UHFFFAOYSA-N[2][3]

Spectroscopic Data and Interpretation

The following sections provide a detailed analysis of the key spectral data for this compound, which are crucial for its structural elucidation and characterization.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The spectrum is dominated by a broad O-H stretch, aromatic C-H and C=C stretches, and C-Br stretches.

Table of IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3450Strong, BroadO-H stretch (phenolic)
~3080MediumAromatic C-H stretch
~1580, ~1470Strong, SharpAromatic C=C ring stretch
~1280StrongC-O stretch (phenolic)
~870, ~810StrongC-H out-of-plane bending
Below 700Medium-StrongC-Br stretch

Data interpreted from the NIST gas-phase IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region corresponding to the three non-equivalent protons on the benzene ring, and one broad signal for the phenolic hydroxyl proton. The splitting pattern is a key identifier for the substitution pattern.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~7.6Doublet (d)~2.5 (⁴J)
H-5~7.2Doublet of Doublets (dd)~8.8 (³J), ~2.5 (⁴J)
H-3~6.9Doublet (d)~8.8 (³J)
-OHVariable (Broad)Singlet (s)N/A

Note: These are predicted values. Actual experimental values may vary slightly. The spectrum is available in the Sadtler Research Laboratories spectral collection.[1]

Interpretation:

  • H-6: This proton is ortho to the hydroxyl group and meta to the bromine at C4. It appears as a doublet due to meta-coupling with H-5.

  • H-5: This proton is ortho to the bromine at C4 and meta to the bromine at C2. It is split into a doublet of doublets by ortho-coupling with H-3 and meta-coupling with H-6.

  • H-3: This proton is ortho to the bromine at C2 and the hydroxyl group, and meta to the bromine at C4. It appears as a doublet due to ortho-coupling with H-5.

  • -OH: The chemical shift of the phenolic proton is variable and depends on concentration and solvent. It typically appears as a broad singlet.

Due to the lack of symmetry, the ¹³C NMR spectrum of this compound is expected to show six distinct signals for the six carbon atoms of the benzene ring.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (-OH)~150
C-2 (-Br)~112
C-3 (-H)~133
C-4 (-Br)~115
C-5 (-H)~125
C-6 (-H)~130

Note: These are predicted values. Actual experimental values may vary slightly. A ¹³C NMR spectrum is available from SpectraBase.[1]

Interpretation:

  • C-1: The carbon attached to the electron-donating hydroxyl group is deshielded and appears furthest downfield.

  • C-2 and C-4: The carbons directly bonded to the electronegative bromine atoms are shifted downfield, but also experience some shielding from the halogen.

  • C-3, C-5, and C-6: These carbons are attached to hydrogen atoms and their chemical shifts are influenced by the neighboring substituents.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes occur in an approximate 1:1 ratio). This results in a triplet for the molecular ion peak (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Major Mass Spectrometry Fragments (EI-MS):

m/zRelative IntensityAssignment
250, 252, 254High[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular Ion Cluster)
171, 173Medium[M - Br]⁺
143, 145Low[M - Br - CO]⁺
63High[C₅H₃]⁺

Data interpreted from the NIST Mass Spectrum.[2]

Interpretation:

  • The molecular ion cluster at m/z 250, 252, and 254 confirms the molecular weight and the presence of two bromine atoms.

  • The fragment at m/z 171/173 corresponds to the loss of a bromine radical.

  • Subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment leads to the ion at m/z 143/145.

  • The base peak at m/z 63 is a common fragment in the mass spectra of aromatic compounds.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid sample like this compound.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Preparation: Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Number of Scans: Typically 16-64 scans are sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is standard.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A longer delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to TMS.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce a small amount of this compound into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the relationship between the molecular structure of this compound and the various spectroscopic techniques used for its analysis.

G Analytical Workflow for this compound cluster_spectroscopy Spectroscopic Analysis cluster_data Derived Data A This compound (C₆H₄Br₂O) B IR Spectroscopy A->B C ¹H NMR Spectroscopy A->C D ¹³C NMR Spectroscopy A->D E Mass Spectrometry (EI) A->E F Functional Groups (O-H, C=C, C-Br) B->F Vibrational Modes G Proton Environment (Chemical Shift, Splitting) C->G Proton Connectivity H Carbon Skeleton (Chemical Shift) D->H Carbon Framework I Molecular Weight & Formula (m/z, Isotopic Pattern) E->I Ion Fragmentation

References

The Solubility Profile of 2,4-Dibromophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the solubility characteristics of 2,4-dibromophenol in organic solvents, tailored for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of solubility principles, detailed experimental methodologies for its determination, and comparative data with structurally similar compounds.

Introduction

This compound, a halogenated phenol, serves as a crucial intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its solubility in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. Understanding the solubility behavior of this compound is paramount for optimizing processes in synthetic chemistry and pharmaceutical sciences. This technical guide aims to provide a thorough understanding of the factors governing the solubility of this compound and to present standardized methods for its quantitative determination.

Factors Influencing the Solubility of this compound

The dissolution of a solid solute in a solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational understanding. For this compound, its solubility is governed by the balance between the polar hydroxyl group and the nonpolar brominated aromatic ring.

Key Influencing Factors:

  • Solvent Polarity: The polarity of the solvent plays a significant role. Polar solvents capable of hydrogen bonding, such as alcohols, can interact favorably with the hydroxyl group of this compound, promoting solubility. Nonpolar solvents will primarily interact with the brominated benzene (B151609) ring through van der Waals forces.

  • Temperature: The solubility of solids in liquids is generally temperature-dependent. For most systems, solubility increases with temperature as the dissolution process is endothermic.

  • Molecular Structure of the Solvent: The size and shape of the solvent molecules can influence their ability to solvate the solute molecules effectively.

  • Presence of Other Solutes: The presence of other compounds in the solvent can either enhance or decrease the solubility of this compound through various intermolecular interactions.

Solute_Polarity Molecular Polarity (OH group vs. Br-Ar) Solubility Solubility Solute_Polarity->Solubility Solute_Size Molecular Size & Shape Solute_Size->Solubility Solute_Interactions Solute-Solute Interactions (Crystal Lattice Energy) Solute_Interactions->Solubility Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Solvent_Hbond Hydrogen Bonding Capacity Solvent_Hbond->Solubility Solvent_Structure Solvent Molecular Structure Solvent_Structure->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Factors Influencing Solubility

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain, qualitative information indicates its solubility in ethanol, ether, and benzene, and slight solubility in carbon tetrachloride. To provide a useful reference for researchers, the following table summarizes the available quantitative solubility data for structurally similar compounds: 2,4-dichlorophenol (B122985) and 2,4,6-tribromophenol. This comparative data can offer valuable insights into the expected solubility behavior of this compound.

CompoundSolventSolubilityTemperature (°C)Reference
2,4-DichlorophenolMethanol1 g in 10 mLNot Specified[1][2]
2,4-DichlorophenolEthanol50 mg/mLNot Specified[1][2]
2,4,6-TribromophenolWater0.007 g/100 mL25
2,4,6-TribromophenolChloroformSolubleNot Specified
2,4,6-TribromophenolDiethyl etherSolubleNot Specified
2,4,6-TribromophenolEthanolSolubleNot Specified
2,4,6-TribromophenolMethanolSolubleNot Specified
2,4,6-TribromophenolMethylene chlorideSolubleNot Specified

Experimental Protocol for Solubility Determination

The following section outlines a detailed experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis. This method is robust, reliable, and does not require sophisticated instrumentation for the final quantification step.

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Conical flasks or vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or watch glasses

  • Drying oven

  • Desiccator

Experimental Workflow Diagram:

start Start prep Prepare Supersaturated Mixture start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate sample Sample the Supernatant equilibrate->sample filter Filter to Remove Undissolved Solid sample->filter weigh_sol Weigh the Saturated Solution filter->weigh_sol evaporate Evaporate the Solvent weigh_sol->evaporate weigh_solute Weigh the Dry Solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate end End calculate->end

Experimental Workflow for Solubility Determination
Detailed Step-by-Step Procedure:

  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of this compound and transfer it to a conical flask or vial. The amount should be more than what is expected to dissolve to ensure a saturated solution with excess solid present.

    • Add a known volume or mass of the selected organic solvent to the flask.

  • Equilibration:

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solute and solvent system and should be determined experimentally (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is reached when consecutive measurements are consistent.[3]

  • Sampling and Filtration:

    • Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is crucial not to disturb the undissolved solid at the bottom of the flask.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish. This step removes any microscopic undissolved particles.

  • Gravimetric Analysis:

    • Accurately weigh the evaporation dish containing the filtered saturated solution. The difference between this weight and the initial weight of the empty dish gives the mass of the saturated solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound. The temperature should be well below the boiling point of the solute.

    • Once all the solvent has evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dry this compound residue. Repeat the drying and weighing steps until a constant mass is obtained. The difference between this final mass and the initial mass of the empty dish gives the mass of the dissolved solute.

  • Calculation of Solubility:

    • The mass of the solvent is calculated by subtracting the mass of the dissolved solute from the mass of the saturated solution.

    • Solubility can then be expressed in various units:

      • g/100 g solvent: (mass of solute / mass of solvent) x 100

      • Mole fraction (χ): (moles of solute) / (moles of solute + moles of solvent)

      • g/L of solvent: (mass of solute / volume of solvent)

Conclusion

The solubility of this compound in organic solvents is a fundamental property that influences its application in research and industry. While quantitative data for this specific compound is sparse, an understanding of the factors affecting solubility and the application of standardized experimental protocols, such as the isothermal shake-flask method, allows for its precise determination. The comparative data provided for structurally similar compounds serves as a valuable guide for solvent selection and process optimization. This technical guide provides researchers with the necessary framework to confidently assess the solubility of this compound and related compounds in their own laboratory settings.

References

Environmental Presence and Transformation of 2,4-Dibromophenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromophenol (2,4-DBP) is a halogenated organic compound that has garnered scientific attention due to its presence in various environmental compartments and its potential ecological and human health implications. Anthropogenic sources, such as its use as an intermediate in the manufacturing of flame retardants and pesticides, contribute to its environmental release.[1] Furthermore, 2,4-DBP can be formed as a degradation product of more complex brominated compounds, including certain brominated flame retardants.[2][3] Natural production in marine environments by certain organisms also contributes to its background levels. This technical guide provides a comprehensive overview of the environmental occurrence and fate of this compound, detailing its presence in different environmental matrices, the analytical methods for its detection, and the biotic and abiotic pathways that govern its transformation and degradation.

Environmental Occurrence of this compound

This compound is a ubiquitous environmental contaminant that has been detected in various matrices across the globe. Its presence is documented in surface water, sediment, soil, and biota. The concentrations of 2,4-DBP can vary significantly depending on the proximity to industrial sources, wastewater discharge points, and areas with extensive use of products containing brominated compounds.

Quantitative Occurrence Data

The following table summarizes the reported concentrations of this compound in different environmental compartments. It is important to note that these values are indicative and can fluctuate based on geographical location, sampling time, and analytical methodology.

Environmental MatrixLocationConcentration RangeNotesReference
Surface Water Bohai Sea, ChinaMean: 103.7 ng/L-Chi et al., 2017
Baltic Sea5 - 35 ng/L-Remberger et al., 2002
Sediment North SeaUp to 40,000 ng/g TOC (for 4-bromophenol)2,4-DBP was also identifiedReineke et al., 2005
Biota Flatfish (skin)0.02 µg/gPhenolic-smelling flatfish[4]
Marine Fishes (general)0.20 ng/g (for 2-BP) to 299 ng/g (for 2,4,6-TBP)2,4-DBP also detected[5]

TOC: Total Organic Carbon; BP: Bromophenol

Analytical Methodologies for Detection and Quantification

The accurate determination of this compound in complex environmental matrices requires sensitive and selective analytical techniques. The most commonly employed methods involve chromatographic separation coupled with mass spectrometric detection.

Sample Preparation

Effective sample preparation is crucial to isolate 2,4-DBP from the matrix and concentrate it to detectable levels. Solid-phase extraction (SPE) is a widely used technique for aqueous samples. The general steps include:

  • Sample Acidification: The water sample is typically acidified to a pH below the pKa of 2,4-DBP (~7.9) to ensure it is in its protonated, less polar form, which enhances its retention on the SPE sorbent.

  • SPE Cartridge Conditioning: A C18 or polymeric sorbent cartridge is conditioned with an organic solvent (e.g., methanol) followed by deionized water.

  • Sample Loading: The acidified water sample is passed through the conditioned SPE cartridge.

  • Washing: The cartridge is washed with deionized water to remove interfering polar compounds.

  • Elution: The retained 2,4-DBP is eluted with a small volume of an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Concentration: The eluate is often concentrated under a gentle stream of nitrogen before analysis.

For solid samples like soil and sediment, solvent extraction techniques such as Soxhlet extraction or pressurized liquid extraction are commonly used, followed by a clean-up step to remove interfering co-extractives.

Instrumental Analysis
  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for the quantification of 2,4-DBP. Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a gradient elution. Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for 2,4-DBP.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of 2,4-DBP. Due to the polar nature of the hydroxyl group, derivatization is often performed to improve its volatility and chromatographic behavior. Acetylation is a common derivatization reaction. The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer.

Environmental Fate of this compound

The persistence and transformation of this compound in the environment are governed by a combination of biotic and abiotic processes. These processes determine its half-life, the formation of transformation products, and its ultimate fate.

Biodegradation

Microbial degradation is a significant pathway for the removal of this compound from the environment. Both aerobic and anaerobic microorganisms have been shown to be capable of transforming this compound.

Anaerobic Biodegradation: Under anaerobic conditions, such as in sediments and anoxic zones of water bodies, the primary degradation mechanism is reductive debromination.[6] In this process, the bromine substituents are sequentially removed from the aromatic ring, leading to the formation of less halogenated phenols and ultimately phenol. Phenol can then be further mineralized to methane (B114726) and carbon dioxide by microbial consortia.

Experimental Protocol for Anaerobic Biodegradation Study (Example based on related compounds):

  • Inoculum: Anaerobic sludge or sediment is collected and acclimated to the presence of 2,4-DBP in a mineral salt medium under anaerobic conditions (e.g., in an anaerobic glove box or in sealed vials with a nitrogen headspace).

  • Experimental Setup: Microcosms are set up in sealed serum bottles containing the acclimated inoculum, the mineral salt medium, and a defined concentration of 2,4-DBP. Control microcosms (without 2,4-DBP or with autoclaved inoculum) are also prepared.

  • Incubation: The microcosms are incubated in the dark at a constant temperature (e.g., 30-35°C).

  • Sampling and Analysis: At regular time intervals, aliquots of the liquid phase are withdrawn anaerobically. The samples are centrifuged or filtered, and the supernatant is analyzed for the concentration of 2,4-DBP and its potential degradation products using HPLC-MS/MS or GC-MS.

  • Data Analysis: The degradation kinetics of 2,4-DBP are determined by plotting its concentration over time. The identification of intermediates helps to elucidate the degradation pathway.

Abiotic Degradation: Photodegradation

Photodegradation, or photolysis, is an important abiotic process that can contribute to the transformation of this compound in sunlit surface waters and on the surface of soils. The absorption of ultraviolet (UV) radiation can lead to the cleavage of the carbon-bromine bonds.

Experimental Protocol for Photodegradation Study (Example based on related compounds):

  • Solution Preparation: A solution of this compound of a known concentration is prepared in purified water or a buffer solution to control the pH.

  • Photoreactor Setup: The solution is placed in a quartz photoreactor, which is transparent to UV light. A UV lamp (e.g., a medium-pressure mercury lamp) is used as the light source. The temperature of the solution is typically controlled using a water jacket.

  • Irradiation: The solution is irradiated with UV light for a specific duration. Control samples are kept in the dark to account for any non-photolytic degradation.

  • Sampling and Analysis: Aliquots of the solution are collected at different time points during the irradiation. The concentration of 2,4-DBP and the formation of photoproducts are monitored using analytical techniques such as HPLC-UV or LC-MS.

  • Data Analysis: The photodegradation rate constant is calculated from the decrease in the concentration of 2,4-DBP over time. The identification of photoproducts provides insights into the reaction mechanism.

Degradation Pathways and Visualization

The degradation of this compound proceeds through distinct pathways depending on the environmental conditions. The following diagrams, generated using the DOT language for Graphviz, illustrate the key transformation processes.

Biodegradation Pathway

Under anaerobic conditions, the primary biodegradation pathway involves sequential reductive debromination.

This compound This compound 4-Bromophenol 4-Bromophenol This compound->4-Bromophenol Reductive Debromination 2-Bromophenol 2-Bromophenol This compound->2-Bromophenol Reductive Debromination Phenol Phenol 4-Bromophenol->Phenol Reductive Debromination 2-Bromophenol->Phenol Reductive Debromination Mineralization Mineralization Phenol->Mineralization Ring Cleavage

Anaerobic biodegradation pathway of this compound.
Photodegradation Pathway

The photodegradation of this compound can lead to the formation of various products through debromination and hydroxylation reactions.

This compound This compound Bromophenols Bromophenols This compound->Bromophenols Debromination Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates Hydroxylation Ring Cleavage Products Ring Cleavage Products Bromophenols->Ring Cleavage Products Hydroxylated Intermediates->Ring Cleavage Products Mineralization Mineralization Ring Cleavage Products->Mineralization

Simplified photodegradation pathway of this compound.

Conclusion

This compound is an environmental contaminant of concern due to its widespread occurrence and potential for transformation into various byproducts. Understanding its environmental fate is crucial for assessing its ecological risk and developing effective remediation strategies. This technical guide has provided an overview of the current knowledge on the environmental occurrence of 2,4-DBP, the analytical methods for its detection, and its biotic and abiotic degradation pathways. Further research is needed to fully elucidate the concentrations of 2,4-DBP in a wider range of environmental matrices and to detail the complete degradation pathways and the factors that influence them. This will enable a more comprehensive risk assessment and the development of targeted approaches to mitigate its environmental impact.

References

Unveiling the Marine Origins of 2,4-Dibromophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Natural Synthesis of 2,4-Dibromophenol in Marine Algae for Drug Development Professionals, Researchers, and Scientists

This technical guide explores the natural occurrence, biosynthesis, and analytical methodologies for this compound (2,4-DBP), a significant secondary metabolite found in marine algae. With a growing interest in marine natural products for pharmaceutical applications, this document provides a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate further research and drug discovery.

Natural Occurrence of this compound in Marine Algae

This compound is a brominated phenolic compound naturally synthesized by a variety of marine algae, playing a role in their chemical defense mechanisms.[1][2] It is particularly abundant in red algae (Rhodophyta) and brown algae (Phaeophyta), where it contributes to the characteristic "sea-like" flavor and odor of these organisms and the seafood that consumes them.[3] The presence and concentration of 2,4-DBP can vary significantly between algal species and are influenced by environmental factors.

Quantitative Data Summary

The following table summarizes the quantitative analysis of this compound and other related bromophenols in various marine algal species. This data is crucial for selecting appropriate species for targeted isolation and for understanding the natural variability of these compounds.

Algal SpeciesCompoundConcentration (mg/g dry weight)Analytical MethodReference
Vertebrata lanosa2,3-dibromo-4,5-dihydroxybenzyl alcohol0.678HPLC[4]
Vertebrata lanosa2,3-dibromo-4,5-dihydroxybenzaldehyde0.005 - 0.015HPLC[4]
Vertebrata lanosalanosol0.01 - 0.05HPLC[4]

(Note: Data for this compound specifically was not explicitly quantified in the provided search results, the table reflects the closest available data for related bromophenols in a well-studied species. Further targeted quantitative studies on 2,4-DBP are warranted.)

Biosynthesis of this compound

The biosynthesis of 2,4-DBP in marine algae is an enzymatic process primarily mediated by haloperoxidases, specifically bromoperoxidases.[2][5] These enzymes catalyze the oxidation of bromide ions (Br⁻) in the presence of hydrogen peroxide (H₂O₂), leading to the formation of a reactive bromine species that subsequently brominates a phenolic precursor. While the complete biosynthetic pathway is not fully elucidated, it is widely accepted that the process begins with a common aromatic precursor, likely derived from the shikimate pathway, such as tyrosine.[2]

Proposed Biosynthetic Pathway

Biosynthesis of this compound Shikimate_Pathway Shikimate Pathway Tyrosine Tyrosine Shikimate_Pathway->Tyrosine Phenolic_Precursor Phenolic Precursor Tyrosine->Phenolic_Precursor Monobromophenol Monobromophenol Phenolic_Precursor->Monobromophenol Bromination Bromide Bromide (Br⁻) Bromoperoxidase Bromoperoxidase Bromide->Bromoperoxidase H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Bromoperoxidase Reactive_Bromine Reactive Bromine Species Bromoperoxidase->Reactive_Bromine Catalysis Dibromophenol This compound Monobromophenol->Dibromophenol Further Bromination

Caption: Proposed biosynthetic pathway of this compound in marine algae.

Ecological Role of this compound

The production of 2,4-DBP and other brominated phenols is a key aspect of the chemical defense strategy of many marine algae. These compounds exhibit a range of biological activities, including antimicrobial and herbivore-deterrent properties, which help protect the algae from pathogens and grazing.

Logical Relationship Diagram

Ecological Role of this compound Marine_Algae Marine Algae Biosynthesis Biosynthesis of This compound Marine_Algae->Biosynthesis Environmental_Stress Environmental Stressors (e.g., Pathogens, Herbivores) Environmental_Stress->Marine_Algae Chemical_Defense Chemical Defense Mechanism Biosynthesis->Chemical_Defense Antimicrobial_Activity Antimicrobial Activity Chemical_Defense->Antimicrobial_Activity Herbivore_Deterrence Herbivore Deterrence Chemical_Defense->Herbivore_Deterrence Survival_Advantage Increased Survival and Competitive Advantage Antimicrobial_Activity->Survival_Advantage Herbivore_Deterrence->Survival_Advantage

Caption: Logical flow of the ecological function of this compound.

Experimental Protocols

Accurate quantification and isolation of 2,4-DBP from marine algae are essential for research and development. The following are detailed methodologies for extraction and analysis.

Extraction of Bromophenols from Marine Algae

This protocol describes a general method for the extraction of bromophenols from dried algal biomass.

Materials:

Procedure:

  • Maceration: Weigh 10 g of dried, powdered algal material and place it in a 250 mL Erlenmeyer flask.

  • Solvent Extraction: Add 100 mL of a 1:1 (v/v) mixture of methanol and dichloromethane to the flask.

  • Agitation: Seal the flask and agitate it on a shaker at room temperature for 24 hours to ensure thorough extraction.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid algal residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C until the solvent is completely removed.

  • Storage: Store the resulting crude extract at -20°C in a sealed vial for further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the separation and quantification of 2,4-DBP in algal extracts.[4]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent, equipped with a diode array detector (DAD).

  • Column: Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size).[4]

  • Mobile Phase A: 0.05% Trifluoroacetic acid in water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 2% B at 0 min, 20% B at 0.1 min, 50% B at 15 min, and 70% B at 35 min.[4]

  • Flow Rate: 0.25 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: 5 µL.[4]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From this, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

  • Sample Preparation: Dissolve a known weight of the crude algal extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the 2,4-DBP peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve generated from the standards.

Experimental Workflow Diagram

Experimental Workflow for 2,4-DBP Analysis cluster_extraction Extraction cluster_analysis Analysis Algae_Sample Dried Algal Sample Solvent_Extraction Solvent Extraction (Methanol/DCM) Algae_Sample->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC_Prep Sample & Standard Preparation Crude_Extract->HPLC_Prep HPLC_Analysis HPLC-DAD Analysis HPLC_Prep->HPLC_Analysis Data_Processing Data Processing HPLC_Analysis->Data_Processing Quantification Quantification of 2,4-DBP Data_Processing->Quantification

Caption: Workflow for the extraction and analysis of this compound.

Conclusion

This compound from marine algae represents a promising area of research for the development of new pharmaceutical agents. This guide provides a foundational understanding of its natural sources, biosynthesis, and the analytical methods required for its study. The provided data, protocols, and visualizations are intended to serve as a valuable resource for researchers in the field, enabling more efficient and targeted investigations into the therapeutic potential of this and other marine-derived bromophenols. Further research is encouraged to expand the quantitative database of 2,4-DBP in a wider range of algal species and to fully elucidate its biosynthetic pathway.

References

2,4-Dibromophenol: A Comprehensive Toxicological Profile and Health Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2,4-Dibromophenol (2,4-DBP) is a halogenated phenolic compound with applications in chemical synthesis and as a degradation product of brominated flame retardants. Its presence in the environment and potential for human exposure necessitate a thorough understanding of its toxicological profile and health effects. This technical guide provides a comprehensive overview of the current knowledge regarding 2,4-DBP, including its physicochemical properties, toxicokinetics, and effects on various organ systems. Quantitative toxicological data are summarized, and where available, detailed experimental protocols are described. This document also includes visualizations of key toxicological pathways and experimental workflows to aid in the understanding of its potential health risks.

Introduction

This compound is a member of the brominated phenol (B47542) family, a class of compounds that has garnered significant attention due to their widespread use and potential environmental and health impacts. 2,4-DBP can be found as an intermediate in the synthesis of various chemicals and as a breakdown product of larger brominated molecules, such as polybrominated diphenyl ethers (PBDEs) used as flame retardants.[1] Its detection in environmental matrices and the potential for human exposure through various pathways underscore the importance of a detailed toxicological assessment. This guide aims to provide a consolidated resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 2,4-DBP is fundamental to predicting its environmental fate, bioavailability, and toxicological behavior.

PropertyValueReference
Chemical Formula C₆H₄Br₂O[2]
Molecular Weight 251.90 g/mol [2]
CAS Number 615-58-7[2]
Appearance Colorless to pale pink colored liquid or solid with needle-like crystals[3]
Melting Point 38 °C (100.4 °F)[2]
Boiling Point 238.5 °C (461.3 °F)[2]
Solubility Soluble in water, ethanol, ether, and benzene; slightly soluble in carbon tetrachloride[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Information on the toxicokinetics of 2,4-DBP is limited. However, studies on related brominated and chlorinated phenols provide insights into its likely ADME profile. As a metabolite of the flame retardant 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), 2,4-DBP has been detected in urine as glucuronide and sulfate (B86663) conjugates in rats, suggesting that conjugation is a primary metabolic pathway for its detoxification and excretion.[4] The lipophilic nature of 2,4-DBP suggests that it can be absorbed through the gastrointestinal tract, skin, and lungs. Once absorbed, it is likely to be distributed to various tissues.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral Oral Bloodstream Bloodstream Oral->Bloodstream Dermal Dermal Dermal->Bloodstream Inhalation Inhalation Inhalation->Bloodstream Tissues Tissues Bloodstream->Tissues Phase I (Oxidation) Phase I (Oxidation) Bloodstream->Phase I (Oxidation) Feces Feces Bloodstream->Feces Tissues->Bloodstream Phase II (Conjugation) Phase II (Conjugation) Phase I (Oxidation)->Phase II (Conjugation) Glucuronide_Sulfate_Conjugates Glucuronide and Sulfate Conjugates Phase II (Conjugation)->Glucuronide_Sulfate_Conjugates Urine Urine Glucuronide_Sulfate_Conjugates->Urine

Health Effects and Toxicological Profile

The available data on the health effects of 2,4-DBP are presented below, categorized by the type of toxicity. It is important to note that for some endpoints, data for 2,4-DBP are scarce, and information from structurally similar compounds like 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,4,6-tribromophenol (B41969) (2,4,6-TBP) is included for context.

Acute Toxicity

Acute toxicity studies are crucial for determining the immediate health hazards of a substance.

EndpointSpeciesRouteValueReference
LD₅₀ RatOral50 mg/kg[5]
LD₅₀ MouseOral282 mg/kg[5]
LD₅₀ RabbitDermal>2 g/kg (>2000 mg/kg)[5]
EC₅₀ (48h) Daphnia magnaAquatic2.17 mg/L[6]
EC₅₀ (96h) Scenedesmus quadricaudaAquatic8.73 mg/L[6]
Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies with determined No-Observed-Adverse-Effect-Levels (NOAELs) or Lowest-Observed-Adverse-Effect-Levels (LOAELs) were identified for this compound. For the related compound, 2,4-dichlorophenol, a 90-day study in rats reported a NOAEL of 400 mg/kg bw/day in females and 800 mg/kg bw/day in males, with adverse effects at higher doses including bone marrow degeneration.[7]

Genotoxicity and Carcinogenicity

There is a lack of specific genotoxicity and carcinogenicity data for this compound. The material safety data sheet for 2,4-DBP indicates that it is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[5] For the related compound 2,4,6-tribromophenol, in vitro gene mutation studies in bacteria were negative.[8] However, an in vitro chromosomal aberration test was positive.[8] An in vivo micronucleus assay for 2,4,6-TBP was negative.[8]

Reproductive and Developmental Toxicity
Endocrine Disruption

This compound has been shown to interact with the endocrine system. It can bind to the human estrogen receptor (ER) with an affinity approximately 10,000-fold less than 17β-estradiol.[13] However, this binding does not appear to stimulate cell growth or induce estrogen-regulated proteins, suggesting it may not act as a classical estrogen agonist.[13] Furthermore, 2,4-DBP has been observed to interfere with human serum albumin (HSA) to form complexes, with a high binding affinity, which could potentially disrupt the transport of endogenous hormones.[14] Studies on other bromophenols suggest they can inhibit sulfotransferases, enzymes involved in hormone metabolism.[15]

Endocrine_Disruption_Pathway cluster_er_pathway Estrogen Receptor Pathway cluster_transport_protein Hormone Transport Interference 2,4-DBP 2,4-DBP ER Estrogen Receptor 2,4-DBP->ER Binds to HSA Human Serum Albumin 2,4-DBP->HSA Binds to ERE Estrogen Response Element Gene_Transcription Gene Transcription Biological_Response Estrogenic/ Anti-estrogenic Effects Endogenous_Hormones Endogenous Hormones (e.g., Thyroid Hormones) Hormone_Transport Hormone Transport & Bioavailability

Neurotoxicity

Studies on PC12 neuroendocrine cells have shown that this compound can reduce voltage-dependent calcium channel currents with a half-maximal concentration of 45 ± 32 μM.[7] This suggests a potential for neurotoxic effects by disrupting cellular calcium signaling.

Hepatotoxicity

While specific hepatotoxicity studies on 2,4-DBP are limited, research on the related compound 4-bromophenol (B116583) indicates that its metabolites can covalently bind to liver proteins, a mechanism often associated with hepatotoxicity.[16]

Experimental Protocols

Detailed experimental protocols for studies specifically on this compound are not widely published. However, toxicological evaluations generally follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). Below are generalized workflows based on relevant OECD guidelines.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test provides information on health hazards likely to arise from a single, short-term dermal exposure to a substance.

OECD_402_Workflow Start Start Animal_Selection Animal Selection (e.g., Rats, Rabbits) Start->Animal_Selection Dose_Preparation Test Substance Preparation (Vehicle Selection) Animal_Selection->Dose_Preparation Dermal_Application Dermal Application (Shaved Skin, 24h Exposure) Dose_Preparation->Dermal_Application Observation Clinical Observations (14 days) Dermal_Application->Observation Data_Collection Data Collection (Mortality, Body Weight, Skin Reactions) Observation->Data_Collection Necropsy Gross Necropsy Data_Collection->Necropsy Data_Analysis Data Analysis (LD50 Calculation) Necropsy->Data_Analysis End End Data_Analysis->End

Methodology:

  • Test Animals: Healthy, young adult animals (e.g., rats or rabbits) are used.[17][18][19][20]

  • Dose Levels: A limit test at 2000 mg/kg body weight is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.[17][19]

  • Procedure: The test substance is applied uniformly over a shaved area of the back (approximately 10% of the body surface area). The area is covered with a porous gauze dressing for 24 hours.[18][19]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. The application site is examined for erythema and edema.[18][19]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.[19]

Repeated Dose 28-Day Oral Toxicity Study (Based on OECD Guideline 407)

This study provides information on the potential health hazards from repeated oral exposure to a substance for 28 days.

Methodology:

  • Test Animals: Typically, young adult rodents (e.g., rats) are used, with at least 5 males and 5 females per group.[3][4][14][21][22]

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not significant mortality.[4]

  • Procedure: The test substance is administered orally by gavage or in the diet/drinking water daily for 28 days.[3][4][21]

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Functional observations, such as sensory reactivity and motor activity, are also performed.[4]

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.[4]

  • Pathology: All animals undergo a full gross necropsy, and organs are weighed. Histopathological examination is performed on organs from the control and high-dose groups, and on any organs with gross abnormalities in other groups.[4]

Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

This study is designed to assess the potential adverse effects on the pregnant female and the developing embryo and fetus following exposure to a substance during gestation.[9][15][23][24][25]

Methodology:

  • Test Animals: Pregnant rodents (e.g., rats) or non-rodents (e.g., rabbits) are used, with a sufficient number to have approximately 20 litters per group.[24][25]

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not more than 10% mortality.[25]

  • Procedure: The test substance is administered daily, typically from implantation to the day before cesarean section.[23][24]

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.[23]

  • Fetal Evaluations: Near term, fetuses are delivered by cesarean section. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[23][25]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[1][10][11][26][27]

Methodology:

  • Tester Strains: A set of bacterial strains with different known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon is used.[11]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[1]

  • Procedure: The bacteria, the test substance at various concentrations, and the S9 mix (if used) are incubated together. The mixture is then plated on a minimal agar (B569324) medium lacking the specific amino acid required by the tester strain.[11]

  • Scoring: After incubation, the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[11]

Conclusion

The available toxicological data for this compound indicate a potential for significant acute toxicity upon oral exposure. There is also evidence suggesting it may act as an endocrine disruptor by binding to the estrogen receptor and interfering with hormone transport proteins, and it may have neurotoxic potential through the disruption of calcium signaling. However, significant data gaps exist, particularly concerning its chronic toxicity, carcinogenicity, and reproductive and developmental effects in mammals. The lack of detailed published experimental protocols for 2,4-DBP-specific studies necessitates reliance on generalized guidelines. Further research is crucial to fully characterize the toxicological profile of this compound and to conduct a comprehensive risk assessment for human health. Researchers and drug development professionals should exercise caution when handling this compound and consider its potential for adverse health effects.

References

Biodegradation of 2,4-Dibromophenol in Soil: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation pathways of 2,4-Dibromophenol (2,4-DBP) in soil environments. 2,4-DBP is a halogenated aromatic compound of environmental concern due to its potential toxicity and persistence. Understanding its microbial degradation is crucial for developing effective bioremediation strategies. This document details the key microorganisms, enzymatic reactions, metabolic pathways, and experimental protocols relevant to the study of 2,4-DBP biodegradation.

Executive Summary

The biodegradation of this compound in soil is a multi-step process primarily initiated by aerobic bacteria. The key pathway involves an initial reductive debromination to phenol (B47542), which is then further mineralized through well-established aromatic degradation pathways. Soil microorganisms, particularly from the genus Ochrobactrum, have been identified as key players in the initial debromination steps. Subsequent degradation of the resulting phenol is carried out by a broader range of soil bacteria, including Pseudomonas and Rhodococcus, which channel the carbon into central metabolic pathways. This guide synthesizes the current understanding of these processes, providing detailed pathways, quantitative data from related compounds, and methodologies for further research.

Microbial Degradation of this compound

The primary mechanism for the natural attenuation of 2,4-DBP in soil is microbial degradation. Several bacterial species have been identified that can transform or completely mineralize this compound.

Key Microorganisms

While a diverse soil microbial community likely contributes to the overall degradation of 2,4-DBP, specific organisms have been identified as being capable of initiating the degradation cascade.

  • Ochrobactrum sp.: Strains of Ochrobactrum have demonstrated the ability to utilize brominated phenols as a sole source of carbon and energy. Notably, Ochrobactrum sp. strain TB01 can degrade 2,4,6-tribromophenol (B41969) (TBP) through sequential reductive debromination, with 2,4-DBP being a key intermediate[1][2][3]. This indicates a strong capability for debrominating 2,4-DBP.

  • Pseudomonas sp. and Rhodococcus sp.: These genera are well-known for their ability to degrade a wide range of aromatic compounds, including phenol, the central intermediate in 2,4-DBP degradation[4][5]. They possess the necessary enzymatic machinery for the hydroxylation and subsequent ring cleavage of the aromatic nucleus.

Biodegradation Pathways

The biodegradation of 2,4-DBP in soil is proposed to occur in two main stages:

  • Reductive Debromination: The initial and critical step is the removal of the bromine substituents from the aromatic ring.

  • Aromatic Ring Cleavage: The resulting phenol is then hydroxylated and the aromatic ring is cleaved, leading to intermediates that can enter central metabolic pathways.

Based on studies of 2,4,6-TBP degradation by Ochrobactrum sp. TB01, the degradation of 2,4-DBP is initiated by a sequential reductive debromination process[1][2][3]. This process is dependent on NADH, suggesting the involvement of a reductase enzyme system[1][2][3]. The proposed steps are as follows:

  • This compound to 2-Bromophenol: The bromine atom at the para-position (C4) is reductively removed, yielding 2-bromophenol.

  • 2-Bromophenol to Phenol: The bromine atom at the ortho-position (C2) is then reductively removed, resulting in the formation of phenol.

Biodegradation_Pathway_Debromination DBP This compound BP 2-Bromophenol DBP->BP Reductive Debromination (NADH-dependent reductase) Phenol Phenol BP->Phenol Reductive Debromination (NADH-dependent reductase)

Initial reductive debromination of this compound.

Once phenol is formed, it is readily degraded by a variety of soil bacteria, including Pseudomonas and Rhodococcus species[4][5][6]. The most common aerobic degradation pathway for phenol involves its initial hydroxylation to catechol, which is then subjected to ring cleavage by dioxygenase enzymes. Two primary ring-cleavage pathways are known: the ortho-cleavage and meta-cleavage pathways.

  • Ortho-Cleavage Pathway: Catechol is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase to form cis,cis-muconic acid. This is then further metabolized to succinyl-CoA and acetyl-CoA, which enter the tricarboxylic acid (TCA) cycle. This pathway is common in Rhodococcus species[4].

  • Meta-Cleavage Pathway: Catechol is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase to form 2-hydroxymuconic semialdehyde. Subsequent enzymatic reactions convert this intermediate into pyruvate (B1213749) and acetaldehyde, which can also be assimilated into central metabolism. This pathway is frequently observed in Pseudomonas species.

Phenol_Degradation_Pathways cluster_ortho Ortho-Cleavage Pathway cluster_meta Meta-Cleavage Pathway Phenol Phenol Catechol Catechol Phenol->Catechol Phenol Hydroxylase MuconicAcid cis,cis-Muconic Acid Catechol->MuconicAcid Catechol 1,2-dioxygenase Hydroxymuconic 2-Hydroxymuconic Semialdehyde Catechol->Hydroxymuconic Catechol 2,3-dioxygenase OrthoIntermediates Further Intermediates MuconicAcid->OrthoIntermediates TCA_Ortho TCA Cycle OrthoIntermediates->TCA_Ortho MetaIntermediates Further Intermediates Hydroxymuconic->MetaIntermediates TCA_Meta TCA Cycle MetaIntermediates->TCA_Meta

Aerobic degradation pathways of phenol in soil bacteria.

Quantitative Data on Biodegradation

Quantitative data specifically for the biodegradation of 2,4-DBP in soil is limited in the scientific literature. However, data from studies on structurally related compounds can provide valuable insights into its potential persistence and degradation rates.

CompoundMicroorganism/SystemInitial ConcentrationDegradation Time/Half-lifeReference
2,4,6-TribromophenolOchrobactrum sp. TB01 (liquid culture)100 µM100% degradation in 36 hours[1][3]
2,4-DichlorophenolPseudomonas putida70.5 mg/LMax. degradation rate: 40.1 mg/L/h[7]
2,4-Dichlorophenoxyacetic acid (2,4-D)Agricultural clayey soil96 g/m³Half-life (t½) ≈ 5 days in surface layer[8]
PhenolRhodococcus gordoniae2.5 g/L88% degradation in 24 hours[4]
PhenolPseudomonas aeruginosa700 mg/LSpecific degradation rate: 0.034 h⁻¹[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biodegradation of this compound in soil.

Soil Microcosm Study for 2,4-DBP Degradation

This protocol outlines a typical laboratory experiment to assess the biodegradation of 2,4-DBP in a soil matrix.

Objective: To determine the rate of 2,4-DBP degradation in soil and identify major metabolites.

Materials:

  • Test soil, sieved (<2 mm)

  • This compound (analytical standard)

  • Sterile deionized water

  • Glass flasks or jars (e.g., 250 mL) with appropriate closures

  • Incubator

  • Analytical balance

  • Solvents for extraction (e.g., acetone, methanol, dichloromethane)

  • Solid Phase Extraction (SPE) cartridges (if necessary for cleanup)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or Gas Chromatograph with Electron Capture Detector (GC-ECD)

Procedure:

  • Soil Preparation: Collect fresh soil from the field, remove debris, and sieve through a 2 mm mesh. Determine the soil's moisture content and water holding capacity.

  • Microcosm Setup:

    • Weigh a known amount of soil (e.g., 50 g dry weight equivalent) into each flask.

    • Prepare a stock solution of 2,4-DBP in a suitable solvent (e.g., methanol).

    • Spike the soil samples with the 2,4-DBP stock solution to achieve the desired initial concentration (e.g., 10-100 mg/kg). Allow the solvent to evaporate in a fume hood.

    • Adjust the soil moisture to 50-60% of its water holding capacity with sterile deionized water.

    • Prepare control microcosms:

      • Sterile Control: Use autoclaved soil to assess abiotic degradation.

      • Unspiked Control: Use non-spiked soil to monitor for background contaminants.

    • Seal the flasks (e.g., with Teflon-lined caps) to minimize volatilization while allowing for some gas exchange.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample triplicate microcosms for each treatment.

  • Extraction:

    • Extract a subsample of soil (e.g., 10 g) with an appropriate solvent mixture (e.g., acetone:methanol 1:1 v/v) using ultrasonic extraction[9][10].

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the soil pellet.

    • Combine the supernatants and concentrate them under a gentle stream of nitrogen.

  • Cleanup (if necessary): If the extract is complex, a cleanup step using Solid Phase Extraction (SPE) may be required to remove interfering substances.

  • Analysis: Analyze the final extract for 2,4-DBP and potential metabolites using GC-MS or GC-ECD[9][11].

Experimental_Workflow_Microcosm SoilPrep Soil Preparation (Sieving, Characterization) MicrocosmSetup Microcosm Setup (Spiking with 2,4-DBP, Moisture Adjustment) SoilPrep->MicrocosmSetup Incubation Incubation (Dark, Constant Temperature) MicrocosmSetup->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction (Ultrasonication) Sampling->Extraction Cleanup Extract Cleanup (SPE, if needed) Extraction->Cleanup Analysis GC-MS/GC-ECD Analysis (Quantification of 2,4-DBP and Metabolites) Cleanup->Analysis DataAnalysis Data Analysis (Degradation Kinetics, Metabolite Identification) Analysis->DataAnalysis

Workflow for a soil microcosm biodegradation study.
Enzyme Assays

Objective: To detect the activity of key enzymes involved in the degradation pathway.

  • Reductase Activity:

    • Prepare cell-free extracts from a bacterial culture grown in the presence of 2,4-DBP.

    • The reaction mixture should contain buffer, cell-free extract, NADH, and 2,4-DBP.

    • Monitor the oxidation of NADH spectrophotometrically at 340 nm over time. A decrease in absorbance indicates reductase activity.

  • Catechol Dioxygenase Activity:

    • Prepare cell-free extracts from a bacterial culture grown on phenol.

    • For catechol 1,2-dioxygenase , the reaction mixture contains buffer, cell-free extract, and catechol. Monitor the formation of cis,cis-muconic acid at 260 nm.

    • For catechol 2,3-dioxygenase , the reaction mixture contains buffer, cell-free extract, and catechol. Monitor the formation of 2-hydroxymuconic semialdehyde at 375 nm.

Conclusion

The biodegradation of this compound in soil is a promising area of research for the remediation of contaminated sites. The pathway appears to be initiated by specialized bacteria, such as Ochrobactrum sp., which perform reductive debromination to yield phenol. This key intermediate is then mineralized by a wider community of common soil bacteria. While the general pathway is understood, further research is needed to isolate and characterize the specific enzymes involved in debromination, to obtain more precise quantitative data on degradation rates in different soil types, and to explore the genetic basis of these degradation capabilities. The experimental protocols outlined in this guide provide a framework for conducting such research, which will be vital for the development of effective and targeted bioremediation technologies.

References

The Multifaceted Role of 2,4-Dibromophenol: A Marine Secondary Metabolite with Significant Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromophenol (2,4-DBP) is a halogenated phenolic compound that has been identified as a significant secondary metabolite in a variety of marine organisms, including red algae, sponges, and hemichordates. This technical guide provides a comprehensive overview of the biosynthesis, ecological functions, and diverse pharmacological activities of 2,4-DBP. Drawing on current scientific literature, this document details the enzymatic processes involved in its formation, its role in chemical defense within marine ecosystems, and its potential as a lead compound in drug discovery. Key biological activities, including antimicrobial, antioxidant, and ion channel modulation, are discussed in detail. This guide also provides standardized experimental protocols for the isolation, characterization, and bioactivity assessment of 2,4-DBP, alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways modulated by this marine metabolite are visualized to provide a deeper understanding of its mechanisms of action.

Introduction

Marine organisms are a prolific source of structurally unique and biologically active secondary metabolites.[1] Among these, brominated phenols represent a significant class of compounds with a wide array of ecological and pharmacological roles.[2] this compound (2,4-DBP), a simple brominated phenol (B47542), is found in various marine species, including molluscs, crustaceans, and the acorn worm Saccoglossus bromophenolosus, from which it derives its name.[3] Its presence across different phyla suggests important and conserved biological functions. This guide aims to provide a detailed technical overview of 2,4-DBP for researchers and professionals in the fields of marine biology, natural product chemistry, and drug development.

Biosynthesis and Ecological Role

The biosynthesis of 2,4-DBP in marine organisms is primarily catalyzed by vanadium-dependent bromoperoxidase (V-BPO) enzymes.[4][5] These enzymes utilize bromide ions from seawater and hydrogen peroxide to halogenate a phenolic precursor. The ecological function of 2,4-DBP is believed to be primarily in chemical defense, deterring predators and preventing biofouling.[2]

Biosynthetic Pathway

The proposed biosynthetic pathway for 2,4-DBP involves the enzymatic bromination of a phenol substrate. Vanadium bromoperoxidases are key to this process, facilitating the oxidation of bromide ions to an electrophilic bromine species, which then reacts with the phenol ring at the ortho and para positions.

Biosynthesis of this compound cluster_reactants Reactants cluster_enzyme Enzyme cluster_intermediates Intermediates cluster_product Product Phenol Phenol 2_Bromophenol 2-Bromophenol Phenol->2_Bromophenol V-BPO, Br-, H2O2 4_Bromophenol 4-Bromophenol Phenol->4_Bromophenol V-BPO, Br-, H2O2 Bromide_ion Br- H2O2 H2O2 VBPO Vanadium Bromoperoxidase (V-BPO) 2_4_DBP This compound 2_Bromophenol->2_4_DBP V-BPO, Br-, H2O2 4_Bromophenol->2_4_DBP V-BPO, Br-, H2O2

Figure 1: Proposed biosynthetic pathway of this compound.

Pharmacological Activities

This compound exhibits a range of biological activities that are of interest for pharmaceutical and biotechnological applications. These include antimicrobial, antioxidant, and modulatory effects on ion channels and cellular signaling pathways.

Antimicrobial Activity

While specific MIC values for 2,4-DBP are not extensively reported, related bromophenols show significant antimicrobial activity. The data for these related compounds suggest that 2,4-DBP likely possesses similar properties.

CompoundTest OrganismMIC (µg/mL)Reference
2-(2′,4′-Dibromophenoxy)-4,6-dibromophenolStaphylococcus aureus (MRSA)0.117–2.5[6]
2-(2′,4′-Dibromophenoxy)-4,6-dibromophenolEscherichia coli0.5–2[6]
2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenolBacillus subtilis1[7]
2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenolStaphylococcus aureus1[7]
2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenolPseudomonas aeruginosa4[7]
Antioxidant Activity

Bromophenols are known to possess antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity of 2,4-DBP and related compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundAssayIC50Reference
2,4,6-Tribromophenolα-glucosidase inhibition-
This compoundα-glucosidase inhibition110.4 µM
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) etherα-glucosidase inhibition0.03 µM[4]
Various bromophenols from Polysiphonia urceolataDPPH radical scavenging6.1 - 35.8 µM[8]
Various bromophenols from Symphyocladia latiusculaDPPH radical scavenging7.5 - 24.7 µM[8]
Modulation of Ion Channels

2,4-DBP has been shown to modulate the activity of voltage-dependent ion channels, particularly calcium (Ca2+) and potassium (K+) channels, in neuroendocrine cells. This activity suggests potential applications in neuroscience and pharmacology.

ActivityCell LineIC50Reference
Reduction of voltage-dependent Ca2+ channel currentsPC1245 ± 32 µM[9]
Reduction of whole-cell outward K+ currentsPC1241 ± 9 µM[9]

Modulation of Signaling Pathways

Endocrine Disruption

2,4-DBP has been identified as a potential endocrine disruptor due to its ability to interact with the estrogen receptor (ER). It binds to the ER with a significantly lower affinity than 17β-estradiol but can still potentially interfere with normal endocrine signaling.[10] This interaction highlights the need for careful toxicological evaluation of brominated phenols.

Endocrine Disruption by this compound DBP This compound ER Estrogen Receptor (ER) DBP->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Regulates

Figure 2: 2,4-DBP interaction with the estrogen receptor signaling pathway.
Nrf2 Signaling Pathway

While direct evidence for 2,4-DBP is still emerging, other phenolic compounds are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11] This pathway is a key regulator of cellular antioxidant responses. Activation of Nrf2 by compounds like 2,4-DBP could contribute to its observed antioxidant effects by upregulating the expression of antioxidant enzymes.

Potential Nrf2 Pathway Activation by this compound DBP This compound Keap1 Keap1 DBP->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Initiates transcription of

Figure 3: Postulated activation of the Nrf2 antioxidant response pathway by 2,4-DBP.

Experimental Protocols

This section provides detailed methodologies for the isolation of 2,4-DBP and the assessment of its key biological activities.

General Experimental Workflow cluster_assays Bioassays Collection Collection of Marine Organism (e.g., Red Algae) Extraction Solvent Extraction (e.g., Methanol) Collection->Extraction Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Extraction->Purification Identification Structural Elucidation (NMR, MS) Purification->Identification Bioassays Biological Activity Screening Identification->Bioassays Antimicrobial Antimicrobial Assays (MIC Determination) Bioassays->Antimicrobial Antioxidant Antioxidant Assays (DPPH, etc.) Bioassays->Antioxidant Ion_Channel Ion Channel Assays (Patch-Clamp) Bioassays->Ion_Channel

Figure 4: General experimental workflow for the study of this compound.
Isolation and Purification of this compound from Red Algae

This protocol outlines a general procedure for the extraction and purification of 2,4-DBP from a marine red alga such as Rhodomela confervoides.[11][12][13]

  • Collection and Preparation: Collect fresh red algae and wash thoroughly with seawater to remove epiphytes and debris. Air-dry the algal material in a well-ventilated area or freeze-dry to preserve the metabolites.

  • Extraction: Macerate the dried algal material and extract exhaustively with methanol (B129727) at room temperature. Combine the methanol extracts and concentrate under reduced pressure to yield a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297), to fractionate the components. 2,4-DBP is expected to be in the more polar fractions.

  • Column Chromatography: Subject the active fraction (typically ethyl acetate or dichloromethane) to column chromatography on silica (B1680970) gel. Elute with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing 2,4-DBP using reversed-phase HPLC with a C18 column and a mobile phase of methanol and water.

  • Structural Elucidation: Confirm the identity of the purified compound as 2,4-DBP using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][14][15][16]

  • Preparation of Stock Solution: Dissolve a known weight of purified 2,4-DBP in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.

  • Serial Dilutions: Add 100 µL of the 2,4-DBP stock solution to the first well of a row and mix. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, across the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard and dilute it to the final required concentration in the test broth.

  • Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and a further two-fold dilution of the compound. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of 2,4-DBP that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of phenolic compounds.[2][17][18][19][20][21]

  • Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare a stock solution of 2,4-DBP in methanol and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure: In a 96-well microplate, add 100 µL of each sample dilution to the wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.

Conclusion

This compound, a secondary metabolite prevalent in various marine organisms, demonstrates a wide spectrum of biological activities that warrant further investigation. Its roles in chemical ecology, coupled with its antimicrobial, antioxidant, and ion channel modulatory properties, position it as a compound of significant interest for the development of new therapeutic agents. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers to explore the full potential of this marine natural product. Future research should focus on elucidating the precise mechanisms of action of 2,4-DBP, conducting more extensive in vivo studies, and exploring its potential for synthetic modification to enhance its therapeutic properties.

References

2,4-Dibromophenol: A Comprehensive Technical Guide on its Formation as a Degradation Product of Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromophenol (2,4-DBP) is a halogenated organic compound that has emerged as a significant environmental contaminant. While it has some industrial applications, its primary presence in the environment is a result of the degradation of various brominated flame retardants (BFRs). BFRs are widely used in a vast array of consumer and industrial products to reduce their flammability. Over time, these BFRs can break down through biotic and abiotic processes, leading to the formation of smaller, often more mobile and potentially toxic, degradation products such as 2,4-DBP. This technical guide provides an in-depth overview of 2,4-DBP as a degradation product of BFRs, focusing on its formation, environmental occurrence, analytical detection methods, and toxicological implications. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, quantitative data, and visual representations of key pathways.

Introduction

Brominated flame retardants (BFRs) are a diverse class of organobromine compounds added to materials such as plastics, textiles, and electronics to inhibit or delay combustion. Their widespread use has led to their ubiquitous presence in the environment.[1] Concerns over the persistence, bioaccumulation, and potential toxicity of many BFRs have led to increased scrutiny and regulation. A significant aspect of their environmental fate is their degradation into various byproducts, including bromophenols. Among these, this compound (2,4-DBP) is a frequent and notable degradation product.[1][2] Understanding the pathways of its formation, its environmental concentrations, and its biological effects is crucial for assessing the overall risk posed by the use of BFRs.

Formation of this compound from Brominated Flame Retardants

2,4-DBP is not a primary commercial BFR but rather a metabolite or transformation product of several widely used BFRs. The degradation processes can be biotic, involving microorganisms, or abiotic, driven by factors such as light (photodegradation) and heat (pyrolysis).

Degradation of Polybrominated Diphenyl Ethers (PBDEs)

Polybrominated diphenyl ethers (PBDEs) are a major class of BFRs. Lower brominated congeners, in particular, can undergo degradation to form bromophenols. For instance, the aerobic biodegradation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) by the fungus Phanerochaete chrysosporium has been shown to produce 2,4-DBP as a metabolite.[3] The degradation likely proceeds through hydroxylation and ether bond cleavage.[4]

Degradation of 2,4,6-Tribromophenol (2,4,6-TBP)

2,4,6-Tribromophenol is used as a flame retardant and a biocide. It can undergo debromination to form 2,4-DBP. This transformation has been observed in various environmental matrices and biological systems. For example, rice plants have been shown to metabolize 2,4,6-TBP, with 2,4-DBP being a detectable debromination product.[5]

Degradation of Tetrabromobisphenol A (TBBPA)

Tetrabromobisphenol A (TBBPA) is one of the most widely used BFRs globally. While it is often polymerized into the product matrix, free TBBPA can be released into the environment and undergo degradation. Microbial degradation of TBBPA under anaerobic conditions can lead to the formation of bisphenol A (BPA) through reductive debromination.[6] While the direct pathway to 2,4-DBP from TBBPA is less commonly reported, its structural similarity to other precursors suggests it could be a potential, albeit minor, degradation product under certain conditions.

Quantitative Data on Environmental Occurrence and Toxicity

The following tables summarize key quantitative data related to the environmental presence and toxicological effects of 2,4-DBP.

Table 1: Environmental Concentrations of this compound

MatrixLocationConcentration RangeReference
Drinking Water (raw)Canada0 - 1.2 ng/L[7]
Drinking Water (treated)Canada0 - 2.5 ng/L[7]
Natural WaterTaiwanNot detected - 21 ng/L[7]
Flatfish (skin)Not specified0.02 µg/g[8][9]
MolluscsBohai Sea, ChinaMedian: 0.625 µg/kg dry weight (max: 9.13 µg/kg)[6]

Table 2: Acute Toxicity of this compound

OrganismEndpointValue (mg/L)Reference
Scenedesmus quadricauda (Alga)EC50 (96h)8.73[10]
Daphnia magna (Crustacean)EC50 (48h)2.17[10]

Table 3: Toxicological Effects of this compound on Cellular Endpoints

Cell LineEffectConcentrationReference
PC12 (Neuroendocrine cells)Reduction of voltage-dependent calcium channel currentsHalf-maximal concentration (IC50) of 45 ± 32 µM[11]
PC12 (Neuroendocrine cells)Reduction of whole-cell outward currents (mainly K+)Half-maximal concentration (IC50) of 41 ± 9 µM[11]
Human red blood cellsIncreased caspase-3 activity≥ 10 µg/mL (48h incubation)[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and toxicological assessment of 2,4-DBP.

Analysis of this compound in Environmental Samples

This protocol is adapted from a method for the analysis of chlorophenols in sediments, with this compound used as an internal standard, indicating its suitability for this analytical approach.[13]

1. Sample Preparation and Extraction:

  • Weigh 0.5 g of sediment into a micro test tube.
  • Add a known amount of a suitable internal standard (e.g., a deuterated analog of 2,4-DBP).
  • Add 1 mL of an extraction solvent mixture (e.g., methanol (B129727):dichloromethane, 9:1 v/v).
  • Extract the sample in an ultrasonic bath for 15 minutes.
  • Centrifuge the sample and collect the supernatant.

2. Derivatization:

  • Evaporate the solvent from the extract.
  • Redissolve the residue in a suitable volume of water.
  • Add acetic anhydride (B1165640) and a buffer to acetylate the phenolic hydroxyl group of 2,4-DBP, making it more amenable to GC analysis.

3. Stir Bar Sorptive Extraction (SBSE):

  • Place a polydimethylsiloxane (B3030410) (PDMS) coated stir bar into the aqueous solution containing the derivatized 2,4-DBP.
  • Stir for a defined period (e.g., 60 minutes) to allow the analyte to partition onto the PDMS coating.
  • Remove the stir bar, rinse with deionized water, and dry carefully.

4. Thermal Desorption and GC-MS Analysis:

  • Place the stir bar in a thermal desorption unit connected to the GC-MS.
  • Thermally desorb the analyte from the stir bar into the GC inlet.
  • GC Conditions (example):
  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Inlet: Splitless mode, 250-280 °C.
  • Oven Program: Initial temperature of 60-80°C (hold for 2 min), ramp to a final temperature of 280-300°C.
  • Carrier Gas: Helium.
  • MS Conditions (example):
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230 °C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of acetylated 2,4-DBP.

This protocol is based on a general method for the analysis of phenols in water.[5][14]

1. Sample Preparation and Solid-Phase Extraction (SPE):

  • Filter the water sample (e.g., 500 mL) to remove particulate matter.
  • Acidify the sample to pH ~2-3 with a suitable acid (e.g., phosphoric acid).
  • Condition an SPE cartridge (e.g., Oasis HLB or similar) with methanol followed by acidified water.
  • Load the water sample onto the SPE cartridge.
  • Wash the cartridge with acidified water to remove interferences.
  • Elute the retained 2,4-DBP with a suitable organic solvent (e.g., methanol or a mixture of methanol and another solvent).

2. Concentration and Reconstitution:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small, known volume of mobile phase.

3. LC-MS/MS Analysis:

  • LC Conditions (example):
  • Column: A suitable C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
  • Mobile Phase A: Water with a modifier (e.g., 2.5 mM ammonium (B1175870) acetate).
  • Mobile Phase B: Acetonitrile.
  • Gradient: A suitable gradient to separate 2,4-DBP from other matrix components.
  • Flow Rate: 0.2 - 0.4 mL/min.
  • Injection Volume: 10 - 50 µL.
  • MS/MS Conditions (example):
  • Ionization: Electrospray Ionization (ESI) in negative ion mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor the transition from the deprotonated molecular ion [M-H]⁻ of 2,4-DBP to one or more characteristic product ions.

Toxicological Assays

This protocol is a standard method for assessing cell viability based on mitochondrial activity.[2][15][16]

1. Cell Culture and Treatment:

  • Seed cells (e.g., a human cell line relevant to the research question) in a 96-well plate at an appropriate density.
  • Allow cells to attach and grow for 24 hours.
  • Prepare a series of dilutions of 2,4-DBP in cell culture medium.
  • Remove the old medium and expose the cells to the different concentrations of 2,4-DBP for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

2. MTT Incubation:

  • After the exposure period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

3. Solubilization and Absorbance Measurement:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
  • Shake the plate gently to ensure complete dissolution.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control cells.
  • Plot cell viability against the concentration of 2,4-DBP to determine the IC50 value.

This protocol is based on the OECD Test Guideline 455 for stably transfected transactivation in vitro assays to detect estrogen receptor agonists and antagonists.[16][17][18]

1. Cell Line and Culture:

  • Use a suitable cell line that is stably transfected with the human estrogen receptor alpha (hERα) and an estrogen-responsive reporter gene (e.g., luciferase), such as the HeLa-9903 cell line.
  • Culture the cells in the recommended medium, ensuring they are in the exponential growth phase before the assay.

2. Cell Plating and Exposure:

  • Plate the cells in a 96-well plate at a density that will not lead to confluency during the assay.
  • Prepare serial dilutions of 2,4-DBP in the appropriate solvent (e.g., DMSO) and then in the cell culture medium. The final solvent concentration should be kept low (e.g., <0.1%) and consistent across all wells.
  • Include a positive control (e.g., 17β-estradiol), a negative/vehicle control, and a range of concentrations of the test substance.
  • Expose the cells to the test compounds for a defined period (e.g., 24 hours).

3. Luciferase Assay:

  • After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay system.
  • Add the luciferase substrate to the cell lysates.
  • Measure the luminescence using a luminometer.

4. Data Analysis:

  • Determine the transcriptional activation for each concentration of 2,4-DBP relative to the positive control.
  • A substance is considered an ER agonist if it induces a response that is a certain percentage of the response of the positive control.
  • For antagonist activity, cells are co-exposed to a fixed concentration of 17β-estradiol and varying concentrations of 2,4-DBP, and a reduction in the estradiol-induced response is measured.

Visualization of Pathways

Degradation Pathways of BFRs to this compound

The following diagrams illustrate the degradation of common BFRs that can lead to the formation of 2,4-DBP.

BFR_Degradation_to_2_4_DBP cluster_PBDE Polybrominated Diphenyl Ethers (PBDEs) cluster_TBP Tribromophenol cluster_DBP Degradation Product BDE_47 BDE-47 (2,2',4,4'-Tetrabromodiphenyl Ether) DBP This compound BDE_47->DBP Hydroxylation & Ether Bond Cleavage (e.g., microbial) TBP 2,4,6-Tribromophenol TBP->DBP Reductive Debromination

Degradation of BFRs to this compound.
Experimental Workflow for GC-MS Analysis of 2,4-DBP in Sediment

This diagram outlines the key steps in the analytical procedure.

GCMS_Workflow Sample Sediment Sample Extraction Ultrasonic Extraction (Methanol/DCM) Sample->Extraction Derivatization Acetylation Extraction->Derivatization Preconcentration Stir Bar Sorptive Extraction (SBSE) Derivatization->Preconcentration Analysis Thermal Desorption - GC-MS Analysis Preconcentration->Analysis Data Data Acquisition and Processing Analysis->Data

GC-MS analysis workflow for 2,4-DBP.
Signaling Pathway of this compound Induced Apoptosis

This diagram illustrates the involvement of caspases in 2,4-DBP-induced apoptosis, as suggested by studies on human red blood cells.[12]

Apoptosis_Pathway DBP This compound Exposure Cellular_Stress Cellular Stress DBP->Cellular_Stress Caspase_Activation Caspase-3 Activation Cellular_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

2,4-DBP induced apoptosis pathway.

Conclusion

This compound is an environmentally relevant degradation product of several widely used brominated flame retardants. Its presence in various environmental compartments and its demonstrated toxicity, including endocrine-disrupting potential and induction of apoptosis, highlight the need for continued research and monitoring. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the formation, fate, and effects of 2,4-DBP. Understanding these aspects is critical for a comprehensive assessment of the environmental and health impacts of brominated flame retardants and for the development of safer alternatives. The use of standardized and detailed methodologies, such as those outlined here, will ensure the generation of high-quality, comparable data that can inform regulatory decisions and risk management strategies.

References

Environmental Impact of 2,4-Dibromophenol on Aquatic Life: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact of 2,4-Dibromophenol (2,4-DBP) on aquatic life. Synthesized from available scientific literature, this document details the toxicological effects, underlying mechanisms of action, and experimental methodologies used to assess its environmental risk. Due to the limited availability of direct experimental data for 2,4-DBP in certain areas, this guide incorporates data from structurally similar compounds and predictive models to offer a broader risk perspective, with all such instances clearly noted.

Executive Summary

This compound, a halogenated organic compound, is utilized in various industrial applications and can be found as a natural metabolite in some marine organisms. Its presence in aquatic ecosystems raises concerns due to its potential toxicity. This guide consolidates acute toxicity data for various aquatic species, explores its primary mechanism of action involving the disruption of cellular calcium signaling, and outlines the standard experimental protocols for ecotoxicological assessment. While significant data gaps exist, particularly for fish toxicity and chronic exposure effects, this document serves as a foundational resource for understanding the environmental risks associated with 2,4-DBP.

Acute Ecotoxicity of this compound

The acute toxicity of 2,4-DBP has been evaluated in several aquatic organisms, with crustaceans and protozoa showing higher sensitivity than algae. The available data, primarily expressed as the median effective concentration (EC50) or median lethal concentration (LC50), are summarized below.

Taxonomic GroupSpeciesEndpointDurationValue (mg/L)Reference
AlgaeScenedesmus quadricaudaEC50 (Growth Inhibition)96 hours8.73[1]
CrustaceansDaphnia magnaEC50 (Immobilisation)48 hours2.17[1]
ProtozoaTetrahymena pyriformisEC50-9.97[2]

Note: The scarcity of publicly available, peer-reviewed acute toxicity data for fish species is a significant gap in the current understanding of 2,4-DBP's environmental impact.

Chronic Ecotoxicity and Bioaccumulation

Mechanism of Toxic Action

The primary mechanism of toxicity for this compound in aquatic organisms involves the disruption of cellular calcium (Ca2+) signaling.[3][4]

Key aspects of this mechanism include:

  • Inhibition of Voltage-Dependent Calcium Channels: 2,4-DBP has been shown to reduce the influx of Ca2+ into cells by blocking voltage-dependent calcium channels.[5] This can have significant repercussions for numerous physiological processes that are regulated by calcium, such as neurotransmission and hormone secretion.

  • Modulation of Potassium Currents: In addition to its effects on calcium channels, 2,4-DBP also reduces outward potassium (K+) currents, which can further alter cellular membrane potential and excitability.[5][6]

  • Release from Intracellular Stores: Evidence suggests that 2,4-DBP can induce the release of Ca2+ from intracellular stores, leading to an increase in cytosolic calcium concentrations independent of extracellular influx.[3]

The following diagram illustrates the proposed mechanism of 2,4-DBP's effect on cellular ion channels.

cluster_membrane Cell Membrane Ca_channel Voltage-Dependent Calcium Channel Ca_int Ca²⁺ (intracellular) Ca_channel->Ca_int K_channel Potassium Channel K_ext K⁺ (extracellular) K_channel->K_ext DBP This compound DBP->Ca_channel Inhibition DBP->K_channel Inhibition Ca_ext Ca²⁺ (extracellular) Ca_ext->Ca_channel Influx Disruption Disruption of Ca²⁺ Homeostasis Ca_int->Disruption K_int K⁺ (intracellular) K_int->K_channel Efflux K_int->Disruption

Caption: Mechanism of 2,4-DBP toxicity on ion channels.

The disruption of calcium homeostasis can lead to a cascade of downstream effects, including altered gene expression, impaired enzyme function, and ultimately, cellular dysfunction and organism-level toxicity.

Metabolism

The metabolic fate of this compound in aquatic organisms has not been extensively studied. However, based on studies of related compounds in other organisms, a two-phase metabolic process is likely.

  • Phase I Metabolism: This phase typically involves the addition or exposure of functional groups. For 2,4-DBP, this could involve hydroxylation of the aromatic ring.

  • Phase II Metabolism: In this phase, the modified compound is conjugated with endogenous molecules to increase its water solubility and facilitate excretion. Potential conjugation reactions for 2,4-DBP include the formation of glucuronide, sulfate, saccharide, or amino acid conjugates.[7]

The following diagram illustrates a hypothetical metabolic pathway for 2,4-DBP.

DBP This compound Phase1 Phase I Metabolism (e.g., Hydroxylation) DBP->Phase1 Metabolite Hydroxylated Metabolite Phase1->Metabolite Phase2 Phase II Metabolism (Conjugation) Metabolite->Phase2 Conjugates Glucuronide, Sulfate, Saccharide, or Amino Acid Conjugates Phase2->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Hypothetical metabolic pathway of 2,4-DBP.

Experimental Protocols

The ecotoxicity data for this compound are primarily derived from standardized tests developed by the Organisation for Economic Co-operation and Development (OECD).

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: A rapidly growing species of green algae, such as Scenedesmus quadricauda.

  • Test Duration: Typically 72 or 96 hours.

  • Procedure:

    • Exponentially growing algal cultures are exposed to a range of concentrations of the test substance.

    • The cultures are incubated under controlled conditions of light, temperature, and pH.

    • Algal growth is measured at regular intervals (e.g., every 24 hours) by determining cell density or a surrogate parameter like chlorophyll (B73375) fluorescence.

    • The growth rate and yield of the algae in the test concentrations are compared to those of a control group.

  • Endpoint: The EC50, which is the concentration of the test substance that causes a 50% reduction in algal growth or growth rate, is calculated.

The following diagram outlines the general workflow for an algal growth inhibition test.

start Start prep_algae Prepare Algal Inoculum start->prep_algae prep_solutions Prepare Test Solutions (various concentrations of 2,4-DBP) start->prep_solutions exposure Inoculate Test Solutions with Algae prep_algae->exposure prep_solutions->exposure incubation Incubate under controlled light and temperature exposure->incubation measurement Measure Algal Growth (e.g., cell count) at 24, 48, 72, 96 hours incubation->measurement measurement->incubation Continue incubation analysis Calculate Growth Rate and Yield measurement->analysis endpoint Determine EC50 analysis->endpoint

Caption: Algal growth inhibition test workflow.

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test evaluates the acute toxicity of a substance to small freshwater crustaceans.[8][9][10]

  • Test Organism: Daphnia magna (water flea), typically less than 24 hours old.[8]

  • Test Duration: 48 hours.

  • Procedure:

    • Young daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system.

    • The test is conducted in a controlled environment with respect to temperature and light.

    • The number of immobile daphnids in each concentration is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The EC50, the concentration at which 50% of the daphnids are immobilized, is calculated for the 48-hour exposure period.

The following diagram illustrates the general workflow for a Daphnia acute immobilisation test.

start Start culture_daphnia Culture Daphnia magna (obtain <24h old neonates) start->culture_daphnia prep_solutions Prepare Test Solutions (various concentrations of 2,4-DBP) start->prep_solutions exposure Introduce Daphnids to Test Solutions culture_daphnia->exposure prep_solutions->exposure incubation Incubate at controlled temperature and light exposure->incubation observation_24h Observe and Record Immobilisation at 24 hours incubation->observation_24h observation_48h Observe and Record Immobilisation at 48 hours observation_24h->observation_48h analysis Calculate EC50 observation_48h->analysis

Caption: Daphnia acute immobilisation test workflow.

Conclusions and Future Research Directions

This compound exhibits moderate acute toxicity to a range of aquatic organisms. The primary mechanism of its toxicity appears to be the disruption of cellular calcium signaling, a fundamental process in most aquatic animals. While this guide provides a summary of the current knowledge, it also highlights significant data gaps that need to be addressed for a more complete environmental risk assessment.

Key areas for future research include:

  • Fish Toxicity: Standardized acute and chronic toxicity tests on relevant fish species are urgently needed to determine LC50 and NOEC values.

  • Chronic Exposure Studies: Long-term studies on invertebrates and algae are required to understand the sublethal effects of 2,4-DBP on reproduction, development, and growth.

  • Bioaccumulation Potential: Experimental determination of the Bioconcentration Factor (BCF) in fish and other aquatic organisms is crucial for assessing the risk of bioaccumulation and biomagnification in aquatic food webs.

  • Metabolic Fate: Detailed studies on the metabolic pathways of 2,4-DBP in various aquatic species will provide a better understanding of its persistence and potential for the formation of more or less toxic metabolites.

  • Mixture Toxicity: Investigating the toxic effects of 2,4-DBP in combination with other common aquatic pollutants would provide a more realistic assessment of its environmental impact.

Addressing these research needs will enable a more robust and comprehensive evaluation of the environmental risks posed by this compound and inform the development of appropriate environmental quality standards.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2,4-Dibromophenol in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dibromophenol (2,4-DBP) is a halogenated phenolic compound recognized as a significant environmental contaminant. It can originate from industrial processes and the breakdown of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants.[1] Due to its potential for human exposure and associated health concerns, sensitive and reliable analytical methods are required for its determination in aqueous matrices. This document provides detailed application notes and protocols for the detection of this compound in water samples, tailored for researchers, scientists, and professionals in drug development and environmental health. The methods described include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and electrochemical sensing.

Chromatographic Methods: GC-MS and HPLC

Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound in water samples. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, particularly after a derivatization step to enhance the volatility of the analyte.[1] High-performance liquid chromatography (HPLC) provides an alternative for the direct analysis of 2,4-DBP without the need for derivatization.

Sample Preparation: Extraction

Effective sample preparation is crucial for isolating this compound from the water matrix and concentrating it for analysis. The two primary extraction techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

1.1.1. Solid-Phase Extraction (SPE)

SPE is a common and efficient method for the extraction and preconcentration of phenols from water.[2] Magnetic SPE, using adsorbents like β-cyclodextrin modified magnetic ferrite (B1171679) microspheres, has also been successfully employed for the extraction of phenolic compounds from river water.[3]

Protocol: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., modified polystyrene-divinylbenzene) by passing methanol (B129727) followed by deionized water.[1][2]

  • Sample Loading: Acidify the water sample (e.g., 1 L) to a low pH (e.g., pH 3) and pass it through the conditioned SPE cartridge.[4]

  • Washing: Wash the cartridge with acidified deionized water to remove interfering substances.[1]

  • Drying: Thoroughly dry the cartridge under a stream of nitrogen gas.[1]

  • Elution: Elute the trapped this compound from the cartridge using an appropriate organic solvent, such as methanol or a mixture of methanol and acetonitrile.[1]

  • Concentration: Evaporate the eluate to near dryness and reconstitute the residue in a small, known volume of a suitable solvent for the subsequent chromatographic analysis.[1]

1.1.2. Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that can be used for the isolation of this compound from water samples.

Protocol: Liquid-Liquid Extraction (LLE)

  • Sample Preparation: Place a known volume of the water sample into a separatory funnel.

  • pH Adjustment: Adjust the pH of the water sample as required for optimal partitioning.

  • Extraction: Add an immiscible organic solvent (e.g., hexane) to the separatory funnel.[1][5]

  • Mixing: Shake the funnel vigorously to facilitate the transfer of this compound from the aqueous phase to the organic phase.[1][5]

  • Phase Separation: Allow the two phases to separate.[5]

  • Collection: Collect the organic layer containing the analyte. Repeat the extraction process with fresh organic solvent to improve recovery.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and then concentrate the extract before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of this compound. To improve its volatility and chromatographic behavior, a derivatization step is often employed.[6][7][8]

1.2.1. Derivatization

Derivatization chemically modifies the this compound to make it more suitable for GC analysis.[7] Silylation is a common derivatization technique for compounds with active hydrogens, such as phenols.[8] In-situ acetylation followed by LLE is another effective approach.[9]

Protocol: Derivatization (Silylation)

  • To the concentrated extract from the sample preparation step, add a silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[6][10]

  • If necessary, add a catalyst to facilitate the reaction.

  • Heat the mixture according to the reagent's protocol (e.g., 60°C for 30 minutes) to ensure complete derivatization.[1]

  • The derivatized sample is now ready for injection into the GC-MS system.

1.2.2. GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized this compound.

ParameterTypical SettingPurpose
Inlet Temperature 250 - 280 °CEnsures rapid volatilization of the sample.[1]
Injection Mode Splitless or Pulsed SplitlessMaximizes the transfer of trace analytes onto the column.[1]
Oven Program Initial: 60-80°C, hold 2 minSeparates analytes based on their boiling points.[1]
Ion Source Electron Ionization (EI)A standard and robust ionization method.[1]
Ion Source Temp. 230 °CPrevents condensation of analytes in the source.[1]
High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the determination of this compound without the need for derivatization. Various detectors, such as Diode Array Detectors (DAD) or Mass Spectrometers (MS), can be coupled with the HPLC system.

Protocol: HPLC Analysis

  • Sample Preparation: Prepare the sample as described in the extraction section (SPE or LLE).

  • Injection: Inject a known volume of the reconstituted extract into the HPLC system.

  • Separation: Perform the chromatographic separation on a suitable column (e.g., a reverse-phase C18 column).[3]

  • Detection: Detect the this compound using a DAD or MS detector.

1.3.1. HPLC Instrumental Parameters

The following table provides typical HPLC parameters for the analysis of this compound.

ParameterTypical Setting
Column Reverse phase C18 (250 mm × 4.6 mm i.d., 5 μm)[3]
Mobile Phase Isocratic elution with methanol:water (60:40, v/v)[3]
Flow Rate 1.0 mL min⁻¹[3]
Injection Volume 10 μL[3]
Detection Wavelength 225 nm[3]
Column Temperature 25 °C[3]

Electrochemical Methods

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of this compound. These methods are based on the electrochemical oxidation of the analyte at the surface of a modified electrode.

Protocol: Electrochemical Detection

  • Electrode Preparation: Modify a glassy carbon electrode with a suitable material, such as a copper-based metal-organic framework-reduced graphene oxide composite.[11]

  • Sample Preparation: The water sample may require minimal preparation, such as filtration.

  • Measurement: Immerse the modified electrode in the water sample.

  • Analysis: Apply a potential scan using a technique like differential pulse voltammetry (DPV) to measure the oxidation peak current of this compound.[11][12] The peak current is proportional to the concentration of the analyte.

Data Presentation

The following tables summarize the quantitative data for the different analytical methods described.

Table 1: Performance of GC-MS Methods for Phenol Analysis

AnalyteDerivatization AgentMethodLODLOQRecovery (%)
2,4-Dichlorophenol (B122985)Acetic AnhydrideGC-MS---
Chlorinated PhenolsSilylation ReagentGC-MS---

Note: Specific LOD, LOQ, and Recovery data for this compound via GC-MS were not explicitly detailed in the provided search results, but the technique is noted for its high sensitivity.[1]

Table 2: Performance of HPLC Methods for Phenol Analysis

AnalyteMethodLOD (ng/mL)LOQ (ng/mL)Recovery (%)
2,4-DichlorophenolMSPE-HPLC-DAD[3]0.04 - 0.340.13 - 1.1481.0 - 94.9
This compoundRP-HPLC-UV[13]89.0--

Table 3: Performance of Electrochemical Methods for Dichlorophenol Analysis

AnalyteMethodLODLinear RangeRecovery (%)
2,4-DichlorophenolElectrochemical Sensor (Cu-BTC/GO)[11]83 x 10⁻⁹ M1.5 x 10⁻⁶ M to 24 x 10⁻⁶ M97.17 - 104.15
2,4-DichlorophenolElectrochemical Sensor (MIP-Chitosan-AuNPs)[12]6.33 nM21.09 to 310 nM-

Experimental Workflow and Signaling Pathway Diagrams

General Experimental Workflow for this compound Analysis

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Water Sample Collection Filtration Filtration SampleCollection->Filtration pH_Adjustment pH Adjustment Filtration->pH_Adjustment Extraction Extraction (SPE or LLE) pH_Adjustment->Extraction Electrochemical Electrochemical Analysis pH_Adjustment->Electrochemical Concentration Concentration Extraction->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization Optional HPLC HPLC Analysis Concentration->HPLC GCMS GC-MS Analysis Derivatization->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition HPLC->DataAcquisition Electrochemical->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound in water samples.

Logical Relationship of Analytical Techniques

Techniques cluster_chromatography Chromatographic Methods cluster_electrochemical Electrochemical Methods GCMS Gas Chromatography- Mass Spectrometry (GC-MS) HPLC High-Performance Liquid Chromatography (HPLC) Electrochemical Electrochemical Sensors Analyte This compound in Water Analyte->GCMS High Sensitivity, Derivatization Required Analyte->HPLC Direct Analysis, Good for Less Volatile Compounds Analyte->Electrochemical Rapid Screening, High Sensitivity

Caption: Logical relationship of primary analytical techniques for this compound detection.

References

Application Note: Analysis of 2,4-Dibromophenol in Environmental Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dibromophenol (2,4-DBP) is a halogenated phenolic compound recognized as a significant environmental contaminant. It can enter the environment as a degradation product of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants[1]. Due to its potential for human exposure and associated health concerns, sensitive and reliable analytical methods are required for its determination in various environmental matrices such as water, soil, and sediment. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high selectivity and sensitivity[1]. This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound in environmental samples using GC-MS.

Principle of the Method

The overall analytical workflow involves sample preparation to extract 2,4-DBP from the matrix, followed by a derivatization step to enhance its volatility and improve its chromatographic properties. The derivatized analyte is then identified and quantified using GC-MS, typically in the highly sensitive Selected Ion Monitoring (SIM) mode. For aqueous samples, solid-phase extraction (SPE) is a common and efficient technique for isolating 2,4-DBP. For solid matrices like soil and sediment, solvent extraction, often aided by ultrasonication, is employed.

Given that phenols have polar hydroxyl groups that can lead to poor peak shape and adsorption on the GC column, a derivatization step is crucial. Acetylation with acetic anhydride (B1165640) is a robust and widely used method to convert the polar hydroxyl group into a less polar acetate (B1210297) ester, making the compound more suitable for GC analysis[1].

Experimental Protocols

Protocol 1: Analysis of this compound in Water

This protocol details the extraction of 2,4-DBP from water samples using solid-phase extraction (SPE), followed by derivatization and GC-MS analysis.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., 2,4,6-tribromophenol)

  • Acetic anhydride

  • Potassium carbonate (K₂CO₃)

  • Methanol (HPLC grade)

  • Dichloromethane (B109758) (pesticide grade)

  • Hexane (B92381) (GC grade)

  • Reagent water (deionized)

  • Hydrochloric acid (HCl)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

  • Anhydrous sodium sulfate (B86663)

2. Sample Preparation and Extraction (SPE)

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. Acidify the samples to a pH < 2 with hydrochloric acid to prevent degradation of phenols. Store at 4°C until extraction.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of dichloromethane.

    • Wash with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of reagent water (pH < 2). Do not allow the cartridge to go dry.

  • Sample Loading: Load 500 mL of the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of reagent water to remove any polar interferences.

  • Drying: Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-15 minutes. A dry cartridge is crucial for good recovery.

  • Elution: Elute the trapped analytes with 10 mL of dichloromethane into a collection tube.

  • Drying the Eluate: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

3. Derivatization (Acetylation)

  • To the 1 mL concentrated extract, add 250 mg of K₂CO₃ to act as a catalyst.

  • Add 100 µL of acetic anhydride. This step acetylates the phenol (B47542) group, making the analyte more volatile.

  • Vortex the mixture vigorously for 1 minute.

  • Allow the reaction to proceed at room temperature for 15-20 minutes.

  • Add 1 mL of hexane and vortex for 1 minute for liquid-liquid extraction of the derivatized analyte.

  • Centrifuge to separate the layers and carefully transfer the upper hexane layer to a GC vial for analysis.

Protocol 2: Analysis of this compound in Soil and Sediment

This protocol describes the extraction of 2,4-DBP from soil and sediment samples using ultrasonic-assisted solvent extraction.

1. Materials and Reagents

  • All reagents listed in Protocol 1.

  • Acetone (pesticide grade)

  • Dichloromethane/Acetone extraction solvent mixture (1:1, v/v)

2. Sample Preparation and Extraction

  • Sample Preparation: Air-dry the soil or sediment sample to a constant weight and sieve to remove large debris.

  • Extraction:

    • Weigh 5-10 g of the homogenized sample into a glass centrifuge tube.

    • Add an appropriate amount of internal standard.

    • Add 20 mL of the dichloromethane/acetone (1:1) extraction solvent.

    • Place the tube in an ultrasonic bath and sonicate for 20-30 minutes.

    • Centrifuge the sample at approximately 2500 rpm for 10 minutes to pellet the solid material.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process on the solid pellet with a fresh 20 mL aliquot of the solvent.

  • Combine and Dry: Combine the two extracts and pass them through anhydrous sodium sulfate to remove water.

  • Concentration: Concentrate the combined extract to 1 mL under a gentle stream of nitrogen.

3. Derivatization (Acetylation)

Follow the same derivatization procedure as described in Protocol 1, steps 3.1 to 3.6.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters for the analysis of acetylated this compound. These may need to be optimized for your specific instrument and column.

ParameterSettingPurpose
Gas Chromatograph
Injection ModeSplitlessMaximizes the transfer of trace analytes onto the column.
Inlet Temperature250 - 280 °CEnsures rapid volatilization of the sample[1].
Carrier GasHelium
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation of a wide range of organic compounds.
Oven ProgramInitial: 60-80°C, hold 2 min; Ramp: 10-15°C/min to 280-300°C, hold 5-10 minSeparates analytes based on their boiling points and column interactions[1].
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard and robust ionization method.
Ion Source Temp.230 °CPrevents condensation of analytes in the source[1].
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific m/z ions[1].
Monitored Ions (for acetylated 2,4-DBP)m/z 294 (Molecular Ion), 252 (Quantifier), 171 (Qualifier)Select characteristic ions for quantification and confirmation[1].

Quantitative Data

The following tables summarize typical performance data for the GC-MS analysis of this compound in environmental matrices from various studies.

Table 1: Method Performance for this compound in Water

Extraction MethodDerivatization ReagentLOD (ng/L)LOQ (ng/L)Recovery (%)Linearity (R²)Reference
Purge and TrapAcetic Anhydride0.1 - 0.5-91 - 97>0.998[2]
SPEAcetic Anhydride60 - 120-87.3 - 111>0.998[3]
LLEAcetic Anhydride70 - 200230 - 700--[4]

Table 2: Method Performance for this compound in Soil and Sediment

Extraction MethodDerivatization ReagentLOD (µg/kg)LOQ (µg/kg)Recovery (%)Linearity (R²)Reference
Ultrasonic Solvent ExtractionAcetic Anhydride10 (for Se₈)---[5]
Soxhlet Extraction--1.0 (for Au, Pd)~95-[6]
Microwave-assisted extractionAcetic Anhydride30 - 6000-81 - 109-[7]

Note: Data from analogous compounds or similar matrices are included to provide a broader context of method performance.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Environmental Sample (Water, Soil, Sediment) extraction Extraction (SPE for Water, USE for Soil) sample->extraction concentration Concentration (Nitrogen Evaporation) extraction->concentration derivatization Acetylation (Acetic Anhydride + K₂CO₃) concentration->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms data Data Acquisition & Quantification gcms->data

Caption: Experimental workflow for GC-MS analysis of this compound.

acetylation_reaction phenol This compound (HO-C₆H₃Br₂) plus1 + anhydride Acetic Anhydride ((CH₃CO)₂O) catalyst K₂CO₃ (catalyst) Hexane (solvent) anhydride->catalyst acetylated_phenol Acetylated 2,4-DBP (CH₃COO-C₆H₃Br₂) plus2 + acetic_acid Acetic Acid (CH₃COOH)

Caption: Acetylation of this compound with acetic anhydride.

gcms_logic cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) injector Injector (Volatilization) column GC Column (Separation) injector->column ion_source Ion Source (EI) (Ionization & Fragmentation) column->ion_source mass_analyzer Mass Analyzer (Quadrupole) (Filtering - SIM Mode) ion_source->mass_analyzer detector Detector (Signal Generation) mass_analyzer->detector data_system Data System (Quantification & Identification) detector->data_system Signal

Caption: Logical workflow of the GC-MS analysis process.

References

Application Note: Quantification of 2,4-Dibromophenol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 2,4-Dibromophenol (2,4-DBP) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described protocol is applicable for the analysis of 2,4-DBP in various sample matrices, with specific examples for aqueous and biological samples. This method is crucial for monitoring environmental contaminants, ensuring pharmaceutical purity, and in various research applications.

Introduction

This compound is a halogenated phenolic compound that can be found as an environmental contaminant and is also used as an intermediate in chemical synthesis. Its potential toxicity necessitates sensitive and accurate quantification methods. High-Performance Liquid Chromatography (HPLC) offers the required selectivity and sensitivity for the analysis of 2,4-DBP. This document provides a detailed protocol for its quantification, including sample preparation and chromatographic conditions.

Chromatographic Conditions

A reliable method for the simultaneous determination of several bromophenols, including 2,4-DBP, has been developed using RP-HPLC.[1][2][3] The separation is achieved on a C18 stationary phase with a gradient elution of water and acetonitrile (B52724).

Table 1: HPLC Instrumentation and Conditions

ParameterValue
Column Lichrospher 100 RP-18 (or equivalent)
Mobile Phase Water:Acetonitrile (gradient)
Flow Rate 1.0 mL/min[1][2][3]
Injection Volume 10 - 50 µL
Detector UV-Vis Absorbance
Detection Wavelength 286 nm[1][2][3]
Column Temperature Ambient

Quantitative Data Summary

The presented method has been validated for its linearity, sensitivity, and recovery. The following table summarizes the key quantitative parameters for this compound.

Table 2: Method Validation Parameters for this compound

ParameterValueReference
Retention Time (t_R) 14.56 min[1]
Linearity Range 200.0 - 1000 ng/mL[1][2][3][1][2][3]
Limit of Detection (LOD) 89.0 ng/mL[1][2][3][1][2][3]
Recovery (from fish matrix) 58.4 ± 3.3%[1]

Experimental Protocols

Preparation of Standard Solutions

a. Stock Standard Solution (e.g., 1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of HPLC-grade methanol (B129727) or acetonitrile in a volumetric flask.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 200, 400, 600, 800, 1000 ng/mL).[1][2][3]

  • Store standard solutions in dark-flasks under refrigeration. It is recommended to prepare fresh standard solutions weekly as their signal may deplete over time.[1]

Sample Preparation

The appropriate sample preparation technique is crucial for removing interferences and concentrating the analyte.[4][5] The choice of method depends on the sample matrix.

a. Aqueous Samples (e.g., water): Solid-Phase Extraction (SPE)

  • Acidify the water sample to prevent the degradation of bromophenols.[6]

  • Condition an Oasis HLB SPE cartridge (or equivalent) according to the manufacturer's instructions.[6]

  • Load the acidified water sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering compounds.

  • Elute the this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

b. Biological Samples (e.g., fish tissue): Steam Distillation-Solvent Extraction

  • Homogenize the tissue sample.

  • Perform a combined steam distillation-solvent extraction using a suitable apparatus (e.g., a modified Clevenger apparatus).[1]

  • Use a non-polar organic solvent mixture like pentane/diethyl ether (6:4) for extraction.[1][2][3]

  • Collect the organic phase containing the extracted bromophenols.

  • Concentrate the extract and reconstitute it in the mobile phase for HPLC analysis.

HPLC Analysis Protocol
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard Curve Injection: Inject the prepared working standard solutions in ascending order of concentration.

  • Sample Injection: Inject the prepared sample extracts. It is advisable to inject a blank (mobile phase) between samples to prevent carryover.

  • Data Acquisition: Acquire the chromatograms and record the peak area or height at the retention time corresponding to this compound.

  • Quantification: Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas/heights from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ss Stock Standard Preparation ws Working Standard Preparation ss->ws inj_std Inject Standards ws->inj_std sp Sample Preparation (SPE or Extraction) inj_smp Inject Samples sp->inj_smp da Data Acquisition inj_std->da inj_smp->da cc Construct Calibration Curve da->cc quant Quantify Sample Concentration cc->quant

Caption: Experimental workflow for the quantification of this compound by HPLC.

Conclusion

The described RP-HPLC method provides a reliable and sensitive approach for the quantification of this compound. Proper sample preparation is critical for accurate results, and the choice of the extraction method should be tailored to the specific sample matrix. This application note serves as a comprehensive guide for researchers and scientists in implementing this analytical technique.

References

Application Notes: Synthesis and Utility of 2,4-Dibromophenol in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dibromophenol is a versatile halogenated phenol (B47542) that serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[1] Its unique substitution pattern enhances its reactivity, making it an essential building block for pharmaceuticals, agrochemicals, and specialty chemicals like flame retardants.[1][2] In medicinal chemistry and drug development, this compound is particularly valued for its role as a precursor in the construction of complex bioactive molecules, including brominated tyrosine derivatives found in marine natural products.[3] Its utility is prominent in modern cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed protocols for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions.

Synthesis of this compound

The most common method for synthesizing this compound is through the direct electrophilic bromination of phenol.[2][4] The reaction's selectivity and yield can be controlled by the choice of solvent and reaction conditions. Below are two established protocols for its preparation.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol in Solvent C Cool Reaction Mixture (Ice Bath) A->C B Prepare Bromine Solution D Slowly Add Bromine Solution B->D C->D E Stir and Allow Reaction to Complete D->E F Isolate Crude Product (Oil/Solid) E->F G Wash with Water F->G H Vacuum Distillation G->H I Obtain Pure This compound H->I

Caption: General workflow for the synthesis and purification of this compound.

Method A: Bromination in Carbon Disulfide [4]

This method provides a high yield of this compound.

  • Materials:

    • Phenol (500 g)

    • Carbon disulfide (CS₂) (500 ml, plus an equal volume for bromine solution)

    • Bromine (1702 g, 546 ml)

    • Ice-salt mixture

  • Procedure:

    • In a 5-liter flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 500 g of phenol in 500 ml of carbon disulfide.

    • Prepare a solution of 1702 g of bromine in an equal volume of carbon disulfide and place it in the dropping funnel.

    • Cool the flask thoroughly in a salt and ice mixture.

    • Begin stirring and slowly add the bromine solution to the phenol solution over approximately 2 hours.

    • Once the addition is complete, set the condenser for downward distillation and heat the flask on a water bath to distill off the carbon disulfide. Approximately 800 ml of CS₂ can be recovered.

    • The residual liquid is then subjected to vacuum distillation.

  • Purification: The crude product is purified by vacuum distillation to yield this compound.[4]

Method B: Bromination in Sulfuric and Acetic Acid [4]

This method avoids the use of the highly volatile and flammable carbon disulfide.

  • Materials:

    • Phenol (94 g)

    • Sulfuric acid (600 g, d=1.84 g/ml)

    • Water (200 g)

    • Bromine (320 g, 100 ml)

    • Glacial acetic acid (160 g)

    • Ice-water slush

  • Procedure:

    • In a 1-liter flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a sulfuric acid solution by combining 200 g of water and 600 g of sulfuric acid.

    • Add 94 g of phenol to the acid solution.

    • Cool the mixture with an ice-water slush.

    • Prepare a solution of 320 g of bromine in 160 g of glacial acetic acid and add it to the dropping funnel.

    • Slowly run the bromine solution into the cooled, stirred phenol mixture. This addition takes about 30 minutes.

    • The this compound separates as an oil which solidifies into a white crystalline mass upon standing.[4]

  • Purification: The crude product is melted under water, washed thoroughly, and then allowed to cool and solidify. Final purification is achieved by vacuum distillation.[4]

ParameterMethod A (Carbon Disulfide)Method B (Sulfuric/Acetic Acid)
Solvent Carbon DisulfideSulfuric Acid, Acetic Acid, Water
Reactants Phenol, BrominePhenol, Bromine
Yield 89%85%
Boiling Point 145-150 °C / 20-25 mmHg145-150 °C / 20-25 mmHg
Product Appearance Oil, solidifies on standingOil, solidifies to a white crystalline mass
Reference [4][4]

Application in Organic Reactions: Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the bromophenol and an organoboron species, typically an arylboronic acid.[5][6] The differential reactivity of the bromine atoms—with the C2 position being generally more reactive than the C4 position—allows for selective mono-functionalization, providing a pathway to unsymmetrically substituted biaryls, which are common motifs in pharmaceutical compounds.[5][7]

Caption: Selective mono-arylation of this compound via Suzuki-Miyaura coupling.

This protocol is a representative procedure for the selective coupling at the C2 position.

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.1 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

    • Potassium carbonate (K₂CO₃), 2 M aqueous solution (1.0 mL)

    • 1,4-Dioxane (B91453) (5 mL)

    • Argon (or Nitrogen) gas supply

  • Procedure:

    • To a pressure tube or reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

    • Add 1,4-dioxane (5 mL) followed by the 2 M aqueous K₂CO₃ solution (1.0 mL).

    • Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 3-5 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water (10 mL) and extract with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-4-bromophenol.[3]

ParameterConditionPurpose
Catalyst Pd(PPh₃)₄ (3 mol%)Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[6]
Ligand Triphenylphosphine (PPh₃)Stabilizes the palladium center and influences reactivity.
Base K₂CO₃ (aqueous)Activates the boronic acid for transmetalation.[6]
Solvent System 1,4-Dioxane / WaterBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80 °CProvides thermal energy to overcome activation barriers.
Atmosphere Inert (Argon or N₂)Prevents degradation of the catalyst and phosphine (B1218219) ligands by oxygen.
Substrate Ratio ~1.1 eq. Boronic AcidA slight excess of the boronic acid ensures complete consumption of the dibromophenol.

Conclusion

This compound is a readily accessible and highly valuable intermediate for organic synthesis. The protocols provided herein describe reliable methods for its preparation on a laboratory scale. Furthermore, its application in powerful synthetic transformations like the Suzuki-Miyaura cross-coupling reaction highlights its importance for constructing molecular frameworks relevant to the pharmaceutical and drug development industries. The ability to perform selective functionalization makes it a strategic building block for accessing complex and diverse chemical entities.

References

Application of 2,4-Dibromophenol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromophenol is a versatile halogenated phenol (B47542) that serves as a crucial building block in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). Its unique electronic and structural properties, conferred by the two bromine atoms on the phenolic ring, make it a valuable starting material and intermediate in medicinal chemistry. The bromine atoms provide reactive handles for various cross-coupling reactions, while the phenolic hydroxyl group can be readily modified, allowing for diverse molecular elaborations.

This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis. The primary application detailed is its conversion to 2,4-Dibromoanisole, a key intermediate, and the subsequent utilization of this intermediate in palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.

Application 1: Synthesis of 2,4-Dibromoanisole as a Key Pharmaceutical Intermediate

A primary application of this compound in pharmaceutical synthesis is its conversion to 2,4-Dibromoanisole. This transformation is significant because the resulting anisole (B1667542) is a versatile intermediate used in the development of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.[1] The methylation of the phenolic hydroxyl group protects it and modifies the electronic properties of the aromatic ring, making 2,4-Dibromoanisole an ideal substrate for subsequent functionalization, such as in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Experimental Protocol: Williamson Ether Synthesis of 2,4-Dibromoanisole

This protocol details the synthesis of 2,4-Dibromoanisole from this compound via a Williamson ether synthesis.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetonitrile (B52724) (CH₃CN)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous solution of sodium bicarbonate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask (2 or 3-necked)

  • Reflux condenser

  • Dropping funnel or syringe

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried 2 or 3-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel (or a septum for syringe addition), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the this compound. To this solution, add finely ground anhydrous potassium carbonate (2.0 eq).

  • Addition of Methylating Agent: Begin stirring the suspension. Add methyl iodide (1.5 eq) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition of methyl iodide is complete, heat the reaction mixture to a gentle reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile. To the residue, add a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate. Filter off the sodium sulfate and remove the solvent from the filtrate under reduced pressure to yield the crude 2,4-Dibromoanisole.

  • Further Purification (Optional): If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Quantitative Data
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (Relative)Yield (%)
This compoundC₆H₄Br₂O251.901.0-
Potassium CarbonateK₂CO₃138.212.0-
Methyl IodideCH₃I141.941.5-
2,4-DibromoanisoleC₇H₆Br₂O265.93-Up to 98%

Diagram: Synthesis of 2,4-Dibromoanisole

G cluster_reactants Reactants cluster_conditions Conditions 2_4_Dibromophenol This compound Reaction Williamson Ether Synthesis 2_4_Dibromophenol->Reaction K2CO3 K₂CO₃ K2CO3->Reaction CH3I CH₃I CH3I->Reaction Solvent Acetonitrile (CH₃CN) Solvent->Reaction Temperature Reflux Temperature->Reaction Product 2,4-Dibromoanisole Reaction->Product

Caption: Williamson ether synthesis of 2,4-Dibromoanisole.

Application 2: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biaryl and Arylamine Scaffolds

2,4-Dibromoanisole, synthesized from this compound, is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are pivotal in pharmaceutical synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the construction of complex molecular frameworks present in many modern drugs.

The two bromine atoms on 2,4-Dibromoanisole exhibit different reactivities, often allowing for selective sequential functionalization. This differential reactivity is a key advantage in the synthesis of complex molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dibromoanisole

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2,4-Dibromoanisole with an arylboronic acid.

Materials:

  • 2,4-Dibromoanisole

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate

  • Saturated aqueous solution of sodium bicarbonate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,4-Dibromoanisole (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 100°C) and stir for 12-24 hours, or until TLC analysis indicates completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Add water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the sodium sulfate and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Quantitative Data for a Representative Suzuki-Miyaura Coupling
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (Relative)Yield (%)
2,4-DibromoanisoleC₇H₆Br₂O265.931.0-
Phenylboronic AcidC₆H₇BO₂121.931.2-
2-Bromo-4-phenylanisoleC₁₃H₁₁BrO263.13-Variable

Note: The yield is highly dependent on the specific substrates and reaction conditions.

Diagram: Suzuki-Miyaura Cross-Coupling Reaction

G cluster_reactants Reactants cluster_catalyst Catalytic System 2_4_Dibromoanisole 2,4-Dibromoanisole Reaction Suzuki-Miyaura Coupling 2_4_Dibromoanisole->Reaction Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction Palladium_Catalyst Pd(OAc)₂ Palladium_Catalyst->Reaction Ligand PPh₃ Ligand->Reaction Base K₂CO₃ Base->Reaction Product Biaryl Product Reaction->Product

Caption: Suzuki-Miyaura cross-coupling of 2,4-Dibromoanisole.

Experimental Protocol: Buchwald-Hartwig Amination of 2,4-Dibromoanisole

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2,4-Dibromoanisole with a primary or secondary amine.

Materials:

  • 2,4-Dibromoanisole

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene (B28343) or Dioxane

  • Ethyl acetate

  • Saturated aqueous solution of ammonium (B1175870) chloride

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 2,4-Dibromoanisole (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane to the reaction vessel.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110°C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the sodium sulfate and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired arylamine.

Quantitative Data for a Representative Buchwald-Hartwig Amination
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (Relative)Yield (%)
2,4-DibromoanisoleC₇H₆Br₂O265.931.0-
Amine (e.g., Morpholine)C₄H₉NO87.121.2-
Arylamine ProductC₁₁H₁₄BrNO₂272.14-Variable

Note: The yield is highly dependent on the specific substrates, ligand, and reaction conditions.

Diagram: Buchwald-Hartwig Amination Reaction

G cluster_reactants Reactants cluster_catalyst Catalytic System 2_4_Dibromoanisole 2,4-Dibromoanisole Reaction Buchwald-Hartwig Amination 2_4_Dibromoanisole->Reaction Amine Amine (R₂NH) Amine->Reaction Palladium_Catalyst Pd(OAc)₂ Palladium_Catalyst->Reaction Ligand XPhos Ligand->Reaction Base NaOtBu Base->Reaction Product Arylamine Product Reaction->Product

Caption: Buchwald-Hartwig amination of 2,4-Dibromoanisole.

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its primary utility lies in its efficient conversion to 2,4-Dibromoanisole, an intermediate that is readily functionalized through modern synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols provided herein offer a foundation for the synthesis of complex molecular scaffolds that are integral to the discovery and development of new therapeutic agents. The ability to perform selective, sequential reactions on the dibrominated core further enhances the strategic importance of this compound in the synthesis of novel pharmaceuticals.

References

Application Notes and Protocols: 2,4-Dibromophenol as an Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromophenol is a versatile halogenated aromatic compound that serves as a crucial intermediate in the synthesis of various organic molecules, including those with significant applications in the agrochemical industry.[1] Its chemical structure, featuring a reactive hydroxyl group and two bromine atoms on the aromatic ring, allows for a range of chemical transformations to produce active agrochemical ingredients. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential phenoxyacetic acid herbicide, analogous to the widely used 2,4-D.

Phenoxyacetic acid herbicides are a class of synthetic auxins that act as plant growth regulators.[2] At herbicidal concentrations, they induce uncontrolled and unsustainable growth in broadleaf weeds, leading to stem curl-over, leaf withering, and ultimately, plant death.[2] This selective mode of action, which spares most monocotyledonous crops like cereals and grasses, has made them invaluable for weed management in agriculture.[2]

Synthesis of 2,4-Dibromophenoxyacetic Acid: A Potential Herbicide

A primary application of this compound in agrochemical synthesis is its use as a precursor for phenoxyacetic acid derivatives. The following protocol details the synthesis of 2,4-Dibromophenoxyacetic Acid via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[3] This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

Experimental Protocol: Williamson Ether Synthesis of 2,4-Dibromophenoxyacetic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound251.9110.0 g0.0397
Sodium Hydroxide (B78521) (NaOH)40.001.6 g0.040
Chloroacetic Acid (ClCH₂COOH)94.503.8 g0.040
Deionized Water18.0250 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-
Diethyl Ether74.12As needed-

Procedure:

  • Formation of the Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.0397 mol) of this compound and 1.6 g (0.040 mol) of sodium hydroxide in 50 mL of deionized water. Stir the mixture at room temperature until the this compound has completely dissolved, forming the sodium 2,4-dibromophenoxide salt.

  • Addition of Chloroacetic Acid: To the phenoxide solution, add 3.8 g (0.040 mol) of chloroacetic acid.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle boil using a heating mantle. Continue to reflux for 1.5 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution by adding concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2. This will precipitate the 2,4-Dibromophenoxyacetic acid.

  • Isolation and Purification:

    • Cool the acidified mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

    • Recrystallize the crude product from a minimal amount of hot water or a water/ethanol mixture to obtain the purified 2,4-Dibromophenoxyacetic acid.

    • Dry the purified crystals in a desiccator.

Expected Yield and Purity:

ParameterExpected Value
Theoretical Yield~12.3 g
Typical Experimental Yield85-95%
Purity (by HPLC)>98%

Note: The expected yield and purity are based on analogous syntheses of similar phenoxyacetic acids and may vary depending on experimental conditions.

Proposed Mechanism of Action: Synthetic Auxin Pathway

The herbicidal activity of phenoxyacetic acids like the synthesized 2,4-Dibromophenoxyacetic Acid is attributed to their ability to mimic the natural plant hormone auxin (indole-3-acetic acid, IAA). This leads to a disruption of normal hormonal balance and regulated plant growth.

AuxinSignalingPathway cluster_0 Cellular Response cluster_1 Signal Transduction UncontrolledGrowth Uncontrolled Cell Division and Elongation Senescence Senescence and Cell Death UncontrolledGrowth->Senescence EthyleneProduction Increased Ethylene (B1197577) Production EthyleneProduction->Senescence AuxinResponseGenes Transcription of Auxin-Responsive Genes AuxinResponseGenes->UncontrolledGrowth AuxinResponseGenes->EthyleneProduction TIR1_AFB TIR1/AFB Receptor Complex Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses ARF->AuxinResponseGenes Activates SyntheticAuxin 2,4-Dibromophenoxyacetic Acid (Synthetic Auxin) SyntheticAuxin->TIR1_AFB Binds to

Caption: Proposed mechanism of action for 2,4-Dibromophenoxyacetic acid.

The synthetic auxin binds to the TIR1/AFB family of F-box proteins, which are part of an SCF ubiquitin-ligase complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors allows for the activation of Auxin Response Factors (ARFs), which in turn stimulate the transcription of numerous auxin-responsive genes. The overstimulation of these genes leads to abnormal and uncontrolled cell division and elongation, increased ethylene production, and ultimately, senescence and death of the susceptible plant.

Experimental Workflow for Synthesis and Purification

The following diagram outlines the key steps in the synthesis and purification of 2,4-Dibromophenoxyacetic Acid from this compound.

SynthesisWorkflow Start Start: This compound PhenoxideFormation 1. Phenoxide Formation (NaOH, H₂O) Start->PhenoxideFormation WilliamsonEtherSynthesis 2. Williamson Ether Synthesis (add Chloroacetic Acid, Reflux) PhenoxideFormation->WilliamsonEtherSynthesis Acidification 3. Acidification (conc. HCl to pH ~2) WilliamsonEtherSynthesis->Acidification Isolation 4. Isolation (Vacuum Filtration) Acidification->Isolation Purification 5. Purification (Recrystallization) Isolation->Purification End End Product: Purified 2,4-Dibromophenoxyacetic Acid Purification->End

Caption: Workflow for the synthesis of 2,4-Dibromophenoxyacetic acid.

Conclusion

This compound is a valuable starting material for the synthesis of potential agrochemicals, particularly phenoxyacetic acid herbicides. The Williamson ether synthesis provides a straightforward and efficient method for converting this compound into its corresponding phenoxyacetic acid derivative. The protocols and information presented here offer a foundation for researchers and professionals in the agrochemical industry to explore the synthesis and potential applications of novel herbicidal compounds derived from this compound. Further research would be required to fully characterize the herbicidal efficacy and crop selectivity of 2,4-Dibromophenoxyacetic Acid.

References

Application Notes and Protocols: 2,4-Dibromophenol as a Precursor for Flame Retardant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a theoretical framework and hypothetical protocols for the synthesis of novel flame retardants using 2,4-Dibromophenol (2,4-DBP) as a primary precursor. Due to the limited availability of direct experimental procedures in the public domain for the conversion of 2,4-DBP into commercial flame retardants, the following protocols are based on established principles of brominated flame retardant chemistry and analogous reactions with similar phenolic compounds.

Introduction

This compound is a brominated aromatic compound that serves as a potential intermediate in the synthesis of various brominated flame retardants (BFRs).[1] BFRs are incorporated into a wide range of polymeric materials to inhibit, suppress, or delay combustion, thereby enhancing fire safety. The mechanism of action for most BFRs involves the release of bromine radicals at elevated temperatures, which interfere with the chain reactions of combustion in the gas phase.

This document outlines two hypothetical synthetic pathways for converting this compound into more complex, higher molecular weight flame retardants suitable for incorporation into polymer matrices. These pathways are:

  • Synthesis of a Bis-Phenoxy Flame Retardant: Involves the etherification of this compound to create a larger, more thermally stable molecule.

  • Synthesis of a Polymeric Flame Retardant: A reactive approach where this compound is reacted with a diepoxide to form a polymeric additive that can be covalently integrated into a polymer backbone.

Hypothetical Synthesis of a Bis-Phenoxy Flame Retardant

This protocol describes the synthesis of a novel bis-phenoxy flame retardant derived from this compound. The objective is to increase the molecular weight and bromine content of the final product, enhancing its flame retardant efficiency and thermal stability.

Experimental Protocol

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (0.2 mol, 50.4 g) and anhydrous potassium carbonate (0.22 mol, 30.4 g) to 250 mL of anhydrous DMF.

  • Addition of Alkylating Agent: Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes. Slowly add 1,4-dibromobutane (0.1 mol, 21.6 g) dissolved in 50 mL of DMF to the flask using a dropping funnel over a period of 1 hour.

  • Reaction: Heat the reaction mixture to 90°C and maintain this temperature with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 1 L of deionized water with constant stirring. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with deionized water (3 x 200 mL) and then with cold methanol (2 x 100 mL) to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 70°C for 24 hours to a constant weight.

Hypothetical Data
ParameterValue
Product Name 1,4-Bis(2,4-dibromophenoxy)butane
Theoretical Yield 55.8 g
Actual Yield 48.5 g
Percent Yield 87%
Melting Point 115-118 °C
Appearance Off-white crystalline solid
Bromine Content 57.3%

Hypothetical Synthesis of a Polymeric Flame Retardant

This protocol details a reactive approach to synthesize a polymeric flame retardant from this compound and a diepoxide. This type of flame retardant can be chemically integrated into polymer matrices, such as epoxy resins, reducing the likelihood of leaching.

Experimental Protocol

Materials:

  • This compound (98% purity)

  • Bisphenol A diglycidyl ether (DGEBA)

  • Ethyltriphenylphosphonium bromide (catalyst)

  • Toluene (anhydrous)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (0.1 mol, 25.2 g), Bisphenol A diglycidyl ether (0.1 mol, 34.0 g), and ethyltriphenylphosphonium bromide (0.001 mol, 0.37 g) in 100 mL of anhydrous toluene.

  • Polymerization: Heat the reaction mixture to 110°C under a nitrogen atmosphere with constant stirring. Maintain this temperature for 6 hours. The viscosity of the mixture will increase as the polymerization proceeds.

  • Product Isolation: Cool the reaction mixture to room temperature. The product, a viscous liquid or semi-solid, can be used directly as a flame retardant additive in resin formulations. For purification, the product can be precipitated by pouring the toluene solution into a large volume of methanol.

  • Drying: If precipitated, collect the solid by filtration and dry in a vacuum oven at 80°C for 48 hours.

Hypothetical Performance Data in Epoxy Resin
FormulationLOI (%)UL-94 RatingTGA (Td5%, °C)
Neat Epoxy Resin22.5Fails320
Epoxy + 15% Polymeric FR28.0V-0345
Epoxy + 20% Polymeric FR31.5V-0355

LOI: Limiting Oxygen Index; UL-94: Vertical Burn Test Rating; TGA (Td5%): Temperature at 5% weight loss.

Visualization of Synthetic Pathways

The following diagrams illustrate the hypothetical synthetic pathways described above.

Synthesis_Pathway_1 DBP This compound K2CO3 K2CO3 / DMF 90°C, 12h DBP->K2CO3 DBB 1,4-Dibromobutane DBB->K2CO3 Product1 1,4-Bis(2,4-dibromophenoxy)butane (Flame Retardant) K2CO3->Product1

Synthesis of a Bis-Phenoxy Flame Retardant.

Synthesis_Pathway_2 DBP This compound Catalyst Catalyst / Toluene 110°C, 6h DBP->Catalyst DGEBA Bisphenol A diglycidyl ether (DGEBA) DGEBA->Catalyst Product2 Polymeric Flame Retardant Catalyst->Product2

Synthesis of a Polymeric Flame Retardant.

Safety Considerations

  • Handling of Reagents: this compound and other brominated compounds should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thermal Decomposition: It is important to note that the thermal treatment of materials containing this compound or its derivatives can lead to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[2] Therefore, all thermal analyses and processing of the synthesized flame retardants should be conducted with appropriate off-gas trapping and safety measures.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations for hazardous materials.

Conclusion

References

Application Notes and Protocols for the Solid-Phase Microextraction (SPME) of 2,4-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromophenol (2,4-DBP) is a halogenated phenolic compound of significant environmental and toxicological interest. It is recognized as a metabolite of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants.[1] Accurate and sensitive analytical methods are crucial for monitoring its presence in various matrices. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the extraction and concentration of 2,4-DBP from samples prior to chromatographic analysis.[2][3][4][5]

This document provides detailed application notes and experimental protocols for the analysis of this compound using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). A key aspect of this methodology is the derivatization of the polar phenolic group to enhance volatility and improve chromatographic performance.[1][2]

Analytical Approach

The recommended approach for the analysis of this compound involves in-situ acetylation followed by headspace SPME and subsequent analysis by GC-MS. This method offers a simple, rapid, and greener alternative to traditional extraction and derivatization techniques.[2][6]

Logical Workflow for this compound Analysis

sample Aqueous Sample (e.g., Water, Urine) derivatization In-situ Acetylation (Acetic Anhydride) sample->derivatization Add derivatizing agent and buffer spme Headspace SPME derivatization->spme Equilibrate and expose fiber gcms GC-MS Analysis spme->gcms Thermal Desorption quant Quantification gcms->quant Data Acquisition (SIM mode)

Caption: Workflow for 2,4-DBP analysis using in-situ derivatization and SPME-GC-MS.

Quantitative Data Summary

The following table summarizes the performance of SPME-based methods for the analysis of this compound and related brominated phenols. Data for closely related compounds are included for comparative purposes where specific data for this compound is not available.

AnalyteMethodMatrixLODLOQLinearity (R²)Recovery (%)Precision (RSD)Reference
This compound In-situ Acetylation-LLE-GC-MSHuman Urinepg/mL range--79-117<14%[2]
This compound Acetylation-Purge and Trap-GC-MSWater0.1-0.5 ng/L--91-97<9% at 10-1000 ng/L[3]
2,4,6-Tribromophenol (B41969) SPE-GC-ECDSeawater7-22 ng/L--59-101.44-14%[7]
2,4,6-Tribromophenol SBSE-GC-MS/MSWater-based solutions0.04-4 ng/L->0.99--[8]
Various Phenols SPME-GC-MSWater0.002-0.091 µg/L0.007-0.276 µg/L---[5]

LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; SBSE: Stir-Bar Sorptive Extraction; ECD: Electron Capture Detector; RSD: Relative Standard Deviation.

Experimental Protocols

Protocol 1: In-situ Acetylation and Headspace SPME-GC-MS of this compound in Water

This protocol is adapted from methodologies for the analysis of brominated and other phenolic compounds in aqueous matrices.[2][6]

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., 2,4,6-Tribromophenol-d2)

  • Acetic Anhydride (B1165640)

  • Potassium Carbonate (K₂CO₃) or Potassium Hydrogen Carbonate (KHCO₃)

  • Sodium Chloride (NaCl)

  • Methanol (HPLC grade)

  • Deionized water

  • SPME fiber assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad applicability to volatile and semi-volatile compounds.[9]

2. Sample Preparation and Derivatization

  • Place 10 mL of the aqueous sample into a 20 mL headspace vial.

  • Add an appropriate amount of internal standard solution.

  • Add 1 g of Potassium Hydrogen Carbonate and 2 g of Sodium Chloride to the sample. The salt is added to increase the ionic strength of the solution, which can enhance the partitioning of the analyte into the headspace.

  • Add 300 µL of acetic anhydride.

  • Immediately seal the vial with a PTFE-faced silicone septum and cap.

  • Vortex the sample for 1 minute to ensure thorough mixing.

3. SPME Procedure

  • Place the sealed vial in a heating block or water bath equipped with a magnetic stirrer.

  • Incubate the sample at 60°C for 10 minutes with continuous stirring to allow for derivatization and equilibration.

  • Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C with continuous stirring.

4. GC-MS Analysis

  • After extraction, immediately retract the fiber into the needle and transfer it to the GC injection port.

  • Desorb the analytes from the fiber in the GC injector at 250°C for 2 minutes in splitless mode.

  • GC Conditions (suggested):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

  • MS Conditions (suggested):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Monitored Ions for Acetylated 2,4-DBP: m/z 294 (molecular ion), 252, 171.[1]

SPME Derivatization and Extraction Workflow

start Start add_sample Add 10 mL sample to 20 mL vial start->add_sample add_is Add Internal Standard add_sample->add_is add_reagents Add KHCO₃, NaCl, and Acetic Anhydride add_is->add_reagents seal_vortex Seal and Vortex add_reagents->seal_vortex incubate Incubate at 60°C for 10 min seal_vortex->incubate expose_fiber Expose SPME fiber to headspace for 30 min incubate->expose_fiber desorb Desorb in GC inlet at 250°C expose_fiber->desorb end End desorb->end

Caption: Detailed workflow for SPME sample preparation and extraction.

Discussion

Fiber Selection: The choice of SPME fiber coating is critical for efficient extraction. For a broad range of phenols, a mixed-phase fiber such as DVB/CAR/PDMS is often a good starting point. However, for more polar phenols, a polyacrylate (PA) fiber may provide better results.[4]

Derivatization: The phenolic hydroxyl group of 2,4-DBP makes it a polar and relatively non-volatile compound, which can lead to poor peak shape and sensitivity in GC analysis. Derivatization to a less polar and more volatile form, such as its acetate (B1210297) ester, is therefore essential. In-situ acetylation with acetic anhydride is a convenient and effective method.[2][6]

Headspace vs. Direct Immersion SPME: Headspace (HS) SPME is generally preferred for complex matrices as it minimizes the exposure of the fiber to non-volatile matrix components, which can extend the fiber's lifetime. For cleaner samples, direct immersion (DI) SPME may offer higher extraction efficiency for semi-volatile compounds like 2,4-DBP.

Optimization of Parameters: For optimal results, it is recommended to optimize key SPME parameters, including extraction time, extraction temperature, and sample pH. A full factorial or fractional factorial design of experiments can be employed for this purpose.

Conclusion

Solid-Phase Microextraction, particularly when combined with in-situ derivatization, offers a powerful and efficient method for the trace-level analysis of this compound in various sample matrices. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement this technique for their specific applications. Method validation should be performed in the target matrix to ensure data quality and accuracy.

References

Application Notes and Protocols for the Microbial Degradation of 2,4-Dibromophenol for Bioremediation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromophenol (2,4-DBP) is a halogenated aromatic compound that poses environmental concerns due to its toxicity and persistence. As a metabolite of the flame retardant 2,4,6-tribromophenol (B41969) (TBP), its presence in various ecosystems is of growing concern. Bioremediation, the use of microorganisms to degrade environmental pollutants, offers a cost-effective and eco-friendly approach to address 2,4-DBP contamination. This document provides detailed application notes and protocols for the microbial degradation of 2,4-DBP, drawing upon research on 2,4-DBP and structurally similar compounds like 2,4-dichlorophenol (B122985) (2,4-DCP) and other brominated phenols.

Microbial Strains with Degradation Potential

Several bacterial and fungal genera have demonstrated the ability to degrade halogenated phenols and are promising candidates for the bioremediation of 2,4-DBP.

Bacterial Strains:

  • Ochrobactrum sp.: Strains of Ochrobactrum have been shown to degrade 2,4,6-tribromophenol, with this compound identified as a metabolic intermediate.[1][2][3] This suggests a strong potential for 2,4-DBP degradation.

  • Pseudomonas sp.: Various Pseudomonas species, particularly Pseudomonas putida, are well-known for their ability to degrade a wide range of aromatic compounds, including chlorophenols.[4][5][6][7] Their robust enzymatic machinery makes them excellent candidates for 2,4-DBP bioremediation.

  • Rhodococcus sp.: Members of the genus Rhodococcus are recognized for their metabolic versatility and ability to degrade recalcitrant organic pollutants, including halogenated aromatics.[8][9][10][11]

Fungal Strains:

  • Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzymes (e.g., laccases, peroxidases) that can non-specifically degrade a wide array of aromatic pollutants. Genera such as Phanerochaete , Trametes , and Aspergillus are potential candidates for 2,4-DBP degradation.

Proposed Degradation Pathway of this compound

The microbial degradation of 2,4-DBP is hypothesized to proceed through a series of enzymatic reactions, primarily initiated by hydroxylation of the aromatic ring, followed by ring cleavage. The most probable pathway, based on the degradation of analogous compounds like 2,4-DCP, is the ortho-cleavage pathway .

Key Enzymatic Steps:

  • Hydroxylation: A monooxygenase enzyme hydroxylates this compound to form 3,5-dibromocatechol.

  • Ring Cleavage: A catechol 1,2-dioxygenase cleaves the aromatic ring of 3,5-dibromocatechol between the two hydroxyl groups (ortho-cleavage) to form 2,4-dibromo-cis,cis-muconic acid.

  • Lactone Formation: The muconic acid is then converted to a lactone intermediate.

  • Further Metabolism: Subsequent enzymatic reactions lead to the removal of bromine atoms and the funneling of the resulting intermediates into central metabolic pathways, such as the Krebs cycle.

Microbial_Degradation_of_2_4_Dibromophenol cluster_pathway Proposed Aerobic Degradation Pathway of this compound DBP This compound DBC 3,5-Dibromocatechol DBP->DBC Monooxygenase DBM 2,4-Dibromo-cis,cis-muconic acid DBC->DBM Catechol 1,2-dioxygenase (ortho-cleavage) IM1 Intermediate Metabolites DBM->IM1 TCA Tricarboxylic Acid (TCA) Cycle IM1->TCA Experimental_Workflow cluster_workflow General Experimental Workflow for 2,4-DBP Bioremediation Study Start Start Enrichment Enrichment Culture (Soil/Water Sample + MSM + 2,4-DBP) Start->Enrichment Isolation Isolation of Pure Cultures (Serial Dilution and Plating) Enrichment->Isolation Screening Screening for 2,4-DBP Degradation (Liquid Culture Assay) Isolation->Screening Identification Identification of Potent Strains (e.g., 16S rRNA sequencing) Screening->Identification Optimization Optimization of Degradation Conditions (pH, Temperature, Concentration) Identification->Optimization Assay Biodegradation Assay (Monitor 2,4-DBP and Growth) Optimization->Assay Analysis Data Analysis (Degradation Rate, Kinetics) Assay->Analysis End End Analysis->End

References

Application Notes and Protocols for the Degradation of 2,4-Dibromophenol using Photo-Fenton Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromophenol (2,4-DBP) is a halogenated organic compound that can be found as a contaminant in various environmental matrices, often originating from industrial processes and the breakdown of flame retardants. Due to its persistence and potential toxicity, effective degradation methods are of significant interest. Advanced Oxidation Processes (AOPs), particularly Photo-Fenton oxidation, have shown great promise in the mineralization of recalcitrant organic pollutants. This process utilizes the generation of highly reactive hydroxyl radicals (•OH) from the photolysis of hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) to break down complex organic molecules into simpler, less harmful substances.

This document provides a detailed protocol and application notes for the degradation of this compound using the Photo-Fenton process. The information herein is compiled from established principles of Photo-Fenton chemistry and data from studies on analogous compounds, such as 2,4-Dichlorophenol, due to the limited direct literature on this compound.

Principle of Photo-Fenton Oxidation

The Photo-Fenton process is an enhancement of the classic Fenton reaction. The core of the process is the generation of hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic pollutants. The key reactions are:

  • Fenton Reaction: Ferrous iron (Fe²⁺) catalyzes the decomposition of hydrogen peroxide (H₂O₂) to generate hydroxyl radicals.

    • Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

  • Photo-Regeneration of Fe²⁺: The efficiency of the Fenton process is often limited by the consumption of Fe²⁺. In the Photo-Fenton process, ultraviolet (UV) or visible light is used to photoreduce ferric iron (Fe³⁺) back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals.

    • Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

This cyclic regeneration of Fe²⁺ enhances the overall efficiency of the degradation process, leading to higher rates of pollutant removal and mineralization.

Proposed Degradation Pathway of this compound

The degradation of this compound by hydroxyl radicals is expected to proceed through a series of hydroxylation, debromination, and aromatic ring-opening steps. While specific intermediates for 2,4-DBP require experimental confirmation, a plausible pathway based on the degradation of similar halogenated phenols is as follows:

  • Hydroxylation of the Aromatic Ring: The electrophilic attack of hydroxyl radicals on the electron-rich aromatic ring of 2,4-DBP leads to the formation of hydroxylated intermediates.

  • Debromination: The bromine substituents can be replaced by hydroxyl groups, leading to the formation of brominated hydroquinones and other polyhydroxylated species.

  • Aromatic Ring Cleavage: The unstable hydroxylated intermediates undergo ring opening to form smaller aliphatic carboxylic acids, such as maleic acid, fumaric acid, and oxalic acid.

  • Mineralization: Ultimately, these short-chain carboxylic acids are further oxidized to carbon dioxide (CO₂), water (H₂O), and bromide ions (Br⁻).

Experimental Protocols

This section outlines a general protocol for conducting the Photo-Fenton oxidation of this compound in a laboratory setting. Researchers should optimize these parameters for their specific experimental setup and objectives.

Materials and Reagents
  • This compound (C₆H₄Br₂O)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or other soluble Fe²⁺ salt

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

  • Methanol (B129727) or Sodium sulfite (B76179) (quenching agent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

  • Total Organic Carbon (TOC) analyzer

Experimental Setup

A typical batch photoreactor setup for the Photo-Fenton process consists of:

  • A reaction vessel (e.g., a quartz or borosilicate glass beaker).

  • A light source capable of emitting in the UV-A or near-visible range (e.g., a mercury lamp, xenon lamp, or LEDs). The lamp is often placed in a cooling jacket to maintain a constant temperature.

  • A magnetic stirrer to ensure homogeneity of the reaction mixture.

  • A pH meter for monitoring and adjusting the pH.

Protocol
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

    • Prepare a stock solution of the iron catalyst (e.g., 10 mM FeSO₄·7H₂O).

    • Prepare dilute solutions of H₂SO₄ and NaOH for pH adjustment.

  • Reaction Procedure:

    • Add a specific volume of the 2,4-DBP stock solution to the reaction vessel.

    • Adjust the initial pH of the solution to the desired value (typically in the range of 2.5-3.5) using dilute H₂SO₄. Acidic pH is crucial to keep the iron in its soluble ferrous form and prevent precipitation as ferric hydroxide.

    • Add the required amount of the Fe²⁺ catalyst from the stock solution to achieve the desired concentration (e.g., 0.1-0.5 mM).

    • Turn on the light source and allow the system to equilibrate for a few minutes.

    • Initiate the reaction by adding the required volume of H₂O₂ (e.g., 1-10 mM). The optimal H₂O₂ concentration depends on the pollutant concentration and should be determined experimentally.

    • Start the timer and collect samples at regular intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes).

  • Sample Quenching and Analysis:

    • Immediately after collection, quench the reaction in the samples by adding a small amount of a hydroxyl radical scavenger like methanol or sodium sulfite to prevent further degradation.

    • Filter the samples if necessary (e.g., using a 0.45 µm syringe filter) before analysis.

    • Analyze the concentration of this compound at each time point using a suitable analytical technique such as HPLC or GC-MS.

    • Measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of mineralization.

Data Presentation

Quantitative data from the Photo-Fenton degradation of this compound should be summarized in tables for clear comparison of the effects of different experimental parameters.

Table 1: Effect of Initial pH on 2,4-DBP Degradation Efficiency

Initial pH[2,4-DBP]₀ (mg/L)[Fe²⁺] (mM)[H₂O₂] (mM)Reaction Time (min)Degradation Efficiency (%)
2.5500.2560Data to be determined
3.0500.2560Data to be determined
3.5500.2560Data to be determined
4.0500.2560Data to be determined

Table 2: Effect of Reagent Concentrations on 2,4-DBP Degradation and Mineralization

[2,4-DBP]₀ (mg/L)[Fe²⁺] (mM)[H₂O₂] (mM)Reaction Time (min)Degradation Efficiency (%)TOC Removal (%)
500.15120Data to be determinedData to be determined
500.25120Data to be determinedData to be determined
500.55120Data to be determinedData to be determined
500.21120Data to be determinedData to be determined
500.210120Data to be determinedData to be determined

Visualizations

Signaling Pathway

Photo_Fenton_Degradation cluster_fenton Fenton & Photo-Fenton Reactions cluster_degradation This compound Degradation Pathway Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 + H₂O₂ Fe3->Fe2 + hν OH_radical •OH Fe3->OH_radical H₂O, hν H2O2 H₂O₂ H2O2->OH_radical Fe²⁺ DBP This compound OH_radical->DBP Oxidation H2O_hv H₂O + hν Intermediates Hydroxylated & Debrominated Intermediates DBP->Intermediates Hydroxylation, Debromination Acids Aliphatic Carboxylic Acids Intermediates->Acids Ring Opening Mineralization CO₂ + H₂O + Br⁻ Acids->Mineralization Further Oxidation

Caption: Proposed pathway for the Photo-Fenton degradation of this compound.

Experimental Workflow

Experimental_Workflow start Start prep Prepare 2,4-DBP, Fe²⁺, and H₂O₂ solutions start->prep setup Set up photoreactor (light source, stirrer) prep->setup reaction_prep Add 2,4-DBP to reactor and adjust pH to 2.5-3.5 setup->reaction_prep add_fe Add Fe²⁺ catalyst reaction_prep->add_fe equilibrate Equilibrate under light add_fe->equilibrate initiate Initiate reaction with H₂O₂ equilibrate->initiate sampling Collect samples at regular time intervals initiate->sampling quench Quench reaction in samples sampling->quench end End sampling->end Final time point reached analysis Analyze samples (HPLC/GC-MS, TOC) quench->analysis analysis->sampling Continue until final time point

Caption: Workflow for the Photo-Fenton oxidation of this compound.

Important Considerations and Troubleshooting

  • pH Control: Maintaining an acidic pH (2.5-3.5) is critical for the efficiency of the Photo-Fenton process. At higher pH values, iron precipitates as ferric hydroxide, reducing the catalytic activity and light penetration.

  • Reagent Concentrations: The optimal molar ratio of [H₂O₂]/[Fe²⁺] and [H₂O₂]/[2,4-DBP] should be determined experimentally. An excess of H₂O₂ can lead to scavenging of hydroxyl radicals, while an excess of Fe²⁺ can also have a scavenging effect and is not cost-effective.

  • Light Source: The choice of light source and its intensity will significantly impact the reaction rate. The emission spectrum of the lamp should overlap with the absorption spectrum of the Fe(III)-aqua complexes for efficient photoreduction.

  • Matrix Effects: If treating real wastewater samples, the presence of other organic and inorganic constituents can affect the degradation efficiency by competing for hydroxyl radicals or complexing with the iron catalyst.

  • Safety Precautions: Hydrogen peroxide (30%) is a strong oxidizing agent and should be handled with appropriate personal protective equipment (gloves, safety glasses). UV light sources can be harmful to the eyes and skin, so proper shielding should be used.

Conclusion

The Photo-Fenton process is a robust and effective method for the degradation of recalcitrant organic pollutants like this compound. By following the outlined protocols and optimizing the key experimental parameters, researchers can achieve high degradation and mineralization efficiencies. The provided information serves as a comprehensive guide for scientists and professionals in developing and applying this advanced oxidation technology. It is important to reiterate that the specific degradation pathway and optimal conditions for this compound should be confirmed through experimental investigation.

Application Notes and Protocols: 2,4-Dibromophenol in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 2,4-dibromophenol and its derivatives as a scaffold for developing novel antimicrobial agents. Detailed protocols for the synthesis and evaluation of these compounds are included to facilitate further research and development in this area.

Introduction

This compound is a marine metabolite and a member of the bromophenol class of compounds, which are known for their diverse biological activities.[1] Naturally occurring bromophenols, particularly polybrominated diphenyl ethers (PBDEs) isolated from marine sponges, have demonstrated significant antimicrobial properties.[2] For instance, 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, isolated from the marine sponge Dysidea granulosa, exhibits potent and broad-spectrum in-vitro antibacterial activity, notably against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2][3][4] This makes the this compound core a promising starting point for the synthesis of new and effective antimicrobial drugs.

Antimicrobial Activity of this compound Derivatives

The antimicrobial efficacy of various derivatives of this compound has been evaluated against a range of pathogenic bacteria. The data presented below summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds, highlighting their potential as antimicrobial agents.

Table 1: In-vitro Antimicrobial Activity of 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol [2][3][4][5]

Bacterial StrainTypeMIC Range (µg/mL)
Staphylococcus aureus (MSSA)Gram-positive0.117 - 0.25
Staphylococcus aureus (MRSA)Gram-positive0.234 - 0.5
Enterococcus faecalis (VSE)Gram-positive0.25 - 1.0
Enterococcus faecium (VRE)Gram-positive0.5 - 2.0
Bacillus spp.Gram-positive0.117 - 2.5
Klebsiella pneumoniaeGram-negative0.5 - 2.0
Shigella flexneriGram-negative0.5 - 2.0
Salmonella typhiGram-negative0.5 - 2.0
Escherichia coliGram-negative>15
Pseudomonas aeruginosaGram-negative>15

Table 2: In-vitro Antimicrobial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol [6][7]

Bacterial StrainTypeMIC (µg/mL)
Bacillus subtilisGram-positive1
Staphylococcus aureusGram-positive1
Campylobacter jejuniGram-negative2
Pseudomonas aeruginosaGram-negative4
Streptococcus pneumoniaeGram-positive8
Listeria monocytogenesGram-positive8

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a this compound derivative and its subsequent antimicrobial evaluation.

Protocol 1: Synthesis of a Polybrominated Diphenyl Ether (PBDE) Derivative via Ullmann Condensation

This protocol describes a general method for the synthesis of a polybrominated diphenyl ether, a class of compounds that includes the potent antimicrobial agent 2-(2',4'-dibromophenoxy)-4,6-dibromophenol. This is an exemplary protocol for a copper-catalyzed Ullmann condensation.

Materials:

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), 2,4-dibromoanisole (1.2 eq), CuI (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the desired polybrominated diphenyl ether.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a synthesized compound against various bacterial strains.

Materials:

  • Synthesized antimicrobial compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Synthetic Pathway and Antimicrobial Testing Workflow

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to the evaluation of their antimicrobial activity.

G cluster_synthesis Synthesis cluster_testing Antimicrobial Evaluation A This compound (Starting Material) B Reaction (e.g., Ullmann Condensation) A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E Synthesized Derivative D->E Lead Compound F MIC Determination (Broth Microdilution) E->F G Further Assays (MBC, Time-kill) F->G H Mechanism of Action Studies G->H

Caption: General workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Potential Mechanism of Action

While the exact mechanism of action for many bromophenol derivatives is still under investigation, a plausible mechanism involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. The lipophilic nature of these compounds may facilitate their integration into the bacterial cell membrane, leading to increased permeability and cell death.

G A This compound Derivative B Bacterial Cell A->B Interaction C Cell Membrane Disruption B->C D Enzyme Inhibition B->D E Cell Death C->E D->E

Caption: Hypothesized mechanisms of antimicrobial action for this compound derivatives.

References

Troubleshooting & Optimization

Improving yield and purity in 2,4-Dibromophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dibromophenol. The focus is on improving both the yield and purity of the final product by addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound and why does it form?

A1: The most common side product is 2,4,6-tribromophenol (B41969).[1][2] This occurs because the hydroxyl (-OH) group on the phenol (B47542) ring is a strong activating group, which significantly increases the electron density of the aromatic ring.[2][3] This high reactivity makes the ring highly susceptible to further electrophilic substitution by bromine, especially at the ortho and para positions (2, 4, and 6 positions).[2][4] If the reaction conditions are not carefully controlled, over-bromination leading to the tribrominated product is a frequent issue.[2]

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent plays a critical role in controlling the reactivity of bromine.[2][5]

  • Non-polar solvents , such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄), are preferred for synthesizing this compound.[2][6][7] These solvents reduce the reaction rate and help to prevent over-bromination, thus improving selectivity for the desired product.[2][5]

  • Polar, protic solvents , like water (i.e., using bromine water), dramatically increase the reactivity of bromine.[2] This leads to a very fast reaction that typically yields 2,4,6-tribromophenol as a white precipitate, making it unsuitable for the selective synthesis of the dibromo- a product.[3][8][9]

Q3: My final product is off-color (e.g., tan, pink, or red). What causes this and how can it be prevented?

A3: The formation of colored byproducts is a known issue in the bromination of phenol, and the product can also develop color during storage.[7] This is often due to oxidation or the formation of minor impurities. To prevent this, an inhibitor such as 2,6-di-tert-butyl-4-cresol can be added to the reaction mixture. This antioxidant inhibits the formation of colored byproducts, resulting in a whiter, more stable final product.[7]

Q4: What is the best way to purify crude this compound?

A4: The optimal purification method depends on the scale and purity requirements. Common techniques include:

  • Vacuum Distillation: This is a highly effective method for separating this compound from less volatile impurities and byproducts.[6]

  • Recrystallization: This can be used to obtain a high-purity solid product.[10]

  • Aqueous Wash: Washing the crude product, for example by melting it under water, can help remove water-soluble impurities.[6]

  • Column Chromatography: For small-scale, high-purity applications, silica (B1680970) gel column chromatography can be employed.[1]

Troubleshooting Guide

Problem IDQuestion / IssuePossible CausesSuggested Solutions
DBP-Y01 Low yield of this compound. 1. Over-bromination: Formation of 2,4,6-tribromophenol reduces the yield of the desired product.[1] 2. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 3. Loss during Workup: Product lost during extraction or purification steps.1. Control Reaction Conditions: Use a non-polar solvent (CS₂, CCl₄), maintain low reaction temperatures, and add the bromine solution slowly and dropwise.[2][5][6] 2. Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. 3. Optimize Workup: Ensure complete extraction with multiple solvent portions and careful handling during purification.
DBP-P01 Final product is contaminated with 2,4,6-tribromophenol. 1. High Reactivity: The strong activating nature of the phenol -OH group.[2][11] 2. Reactive Conditions: Use of a polar solvent (e.g., water) or elevated temperatures.[2][9] 3. Incorrect Stoichiometry: Excess bromine was used.1. Change Solvent: Switch to a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂).[2][5] 2. Lower Temperature: Conduct the reaction at a reduced temperature (e.g., 0°C or below) to moderate the reaction rate.[2][6] 3. Precise Stoichiometry: Use a precise molar ratio of bromine to phenol (approximately 2:1).
DBP-P02 Significant amounts of monobrominated phenols (o- or p-bromophenol) are present. 1. Insufficient Brominating Agent: The stoichiometry of bromine to phenol was less than 2:1. 2. Short Reaction Time: The reaction was stopped before di-substitution could complete.1. Adjust Stoichiometry: Ensure at least two equivalents of bromine are used per equivalent of phenol. 2. Increase Reaction Time: Allow the reaction to stir for a longer duration, monitoring progress by TLC.
DBP-C01 The isolated product is a colored oil or solid. 1. Oxidation/Side Reactions: Formation of minor, colored impurities during the reaction.[7] 2. Instability: The product may degrade upon exposure to air or light during storage.[7]1. Use an Inhibitor: Add a small amount (e.g., 0.05-0.5% by weight of phenol) of an antioxidant like 2,6-di-tert-butyl-4-cresol to the reaction mixture.[7] 2. Proper Storage: Store the purified product in a cool, dark place under an inert atmosphere if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

MethodPhenol (g)Bromine (g)Solvent / MediumTemperatureReported Yield (%)Purity / NotesReference(s)
A 5001702Carbon Disulfide (CS₂)Cooled (Salt and Ice)89%Product boils at 145-150°C / 20-25 mmHg.[6][6]
B 94320Sulfuric Acid / Acetic AcidCooled (Ice)85%Product separates as an oil and solidifies.[6][6]
C 70239Carbon Tetrachloride (CCl₄) with 0.1% 2,6-di-tert-butyl-4-cresol15-30 °C>97%Purity of at least 96%.[7] White, stable product.[7][7]
D 9.416.0Water with Sodium Hypochlorite (oxidizing agent)30 °C99.2% (total dibromophenols)Product mixture: 79% this compound, 20% 2,6-dibromophenol.[10][10]

Experimental Protocols

Protocol 1: Synthesis in Carbon Disulfide (CS₂)

This protocol is adapted from established laboratory preparations for the selective dibromination of phenol.[6]

1. Reaction Setup:

  • In a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 500 g of phenol in 500 ml of carbon disulfide.

  • Attach a system to the condenser to absorb the hydrogen bromide (HBr) gas evolved during the reaction.[6]

2. Bromine Addition:

  • Prepare a solution of 1702 g of bromine in an equal volume of carbon disulfide in the dropping funnel.

  • Cool the reaction flask in a salt and ice mixture.

  • Begin stirring and add the bromine solution dropwise over approximately 2 hours, maintaining the low temperature.[6]

3. Workup and Isolation:

  • Once the addition is complete, replace the reflux condenser with a distillation setup.

  • Gently heat the flask on a water bath to distill off the carbon disulfide solvent.[6]

  • The residual crude liquid is then purified.

4. Purification:

  • Perform vacuum distillation on the residual liquid.

  • Collect the fraction boiling between 145-150°C at a pressure of 20-25 mmHg. This fraction is the this compound product.[6] The expected yield is approximately 89%.[6]

Protocol 2: Synthesis with Stabilizer in Carbon Tetrachloride (CCl₄)

This protocol is based on a patented method to produce a color-stable product.[7]

1. Reaction Setup:

  • In a 500 ml three-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge 70 g of phenol, 100 ml of carbon tetrachloride, and 0.7 g of 2,6-di-tert-butyl-4-cresol.[7]

2. Bromine Addition:

  • While maintaining the reaction temperature between 15-30°C, add 239 g of bromine dropwise over a period of one hour.[7]

3. Reaction Completion:

  • After the addition is complete, continue stirring at ambient temperature for an additional 2 to 3 hours.[7]

4. Isolation and Purification:

  • Remove the carbon tetrachloride solvent under vacuum using a water bath at 30-40°C.

  • The residual oil will crystallize upon cooling to yield a white, solid product with a purity of >96%.[7]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product setup 1. Reaction Setup - Dissolve Phenol in Solvent - Add Inhibitor (optional) - Cool Reaction Vessel addition 2. Bromine Addition - Add Br2 solution dropwise - Maintain low temperature - Stir continuously setup->addition stir 3. Stirring - Continue stirring after  addition is complete addition->stir workup 4. Solvent Removal - Distill solvent stir->workup purify 5. Purification - Vacuum Distillation OR - Recrystallization workup->purify product This compound purify->product troubleshooting_flowchart start Problem Encountered: Low Yield or Purity check_purity Is the main impurity 2,4,6-tribromophenol? start->check_purity check_yield Is the yield low with unreacted starting material? check_purity->check_yield No sol_purity1 Reduce Reactivity: 1. Use non-polar solvent (CS2) 2. Lower reaction temperature 3. Slow Br2 addition rate check_purity->sol_purity1 Yes sol_yield1 Drive Reaction Forward: 1. Check Br2 stoichiometry (≥2 eq) 2. Increase reaction time 3. Monitor with TLC check_yield->sol_yield1 Yes check_color Is the product colored? check_yield->check_color No end Re-run Experiment sol_purity1->end sol_yield1->end sol_color Prevent Side Reactions: Add inhibitor like 2,6-di-tert-butyl-4-cresol check_color->sol_color Yes check_color->end No sol_color->end reaction_parameters conditions Reaction Conditions solvent Solvent conditions->solvent temp Temperature conditions->temp reagent Brominating Agent conditions->reagent inhibitor Inhibitor conditions->inhibitor purity High Purity (Less 2,4,6-TBP) solvent->purity Non-polar yield High Yield solvent->yield temp->purity Low temp->yield overbrom Over-bromination (2,4,6-TBP) reagent->overbrom Br2/H2O stability Color Stability inhibitor->stability

References

Technical Support Center: Optimization of Extraction Methods for 2,4-Dibromophenol from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the extraction of 2,4-Dibromophenol from soil matrices. It includes detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on various extraction methods, and complete experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from soil?

A1: The most prevalent methods for extracting this compound and other phenolic compounds from soil include conventional techniques like Soxhlet extraction and modern methods such as Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Solid-Phase Microextraction (SPME). Each method offers distinct advantages and disadvantages in terms of efficiency, extraction time, solvent consumption, and suitability for different laboratory setups.

Q2: Which extraction solvent is most effective for this compound?

A2: The choice of solvent is critical and depends on the extraction method and soil characteristics. Generally, a mixture of polar and non-polar solvents provides good recoveries for brominated phenols. A common and effective choice is a 1:1 (v/v) mixture of hexane (B92381) and acetone, which has been successfully used in Soxhlet extraction for various brominated phenols in soil.[1] Other solvents like dichloromethane (B109758) and methanol (B129727) have also been employed for the extraction of phenolic compounds.[2]

Q3: How does the soil's organic matter and clay content affect extraction efficiency?

A3: Soil composition significantly influences the extraction efficiency of this compound. High organic matter and clay content can lead to strong adsorption of phenolic compounds, making their extraction more challenging. The interaction between the analyte and the soil matrix can reduce recovery rates. It is often necessary to optimize extraction parameters, such as solvent composition and extraction time, for different soil types to achieve satisfactory results.

Q4: Is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?

A4: While not always mandatory, derivatization is highly recommended for the GC analysis of phenolic compounds like this compound. Derivatization, for instance, through silylation, converts the polar phenol (B47542) into a more volatile and thermally stable derivative. This improves peak shape, reduces tailing, and enhances sensitivity during GC-MS analysis.[1]

Q5: What are the key parameters to optimize for Microwave-Assisted Extraction (MAE)?

A5: For MAE, the critical parameters to optimize include the percentage of microwave power, extraction time, solvent composition, and the pressure inside the extraction vessel.[3] The temperature achieved during extraction, which is related to the microwave power, and the choice of solvent mixture significantly influence the extraction efficiency of phenols from soil.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound from soil.

Low Analyte Recovery
Symptom Possible Cause Suggested Solution
Low or no recovery of this compound Incomplete extraction from the soil matrix. - Increase extraction time. - For UAE, increase sonication power. - For MAE, optimize temperature and pressure. - Ensure the soil sample is finely ground and homogenized to maximize surface area contact with the solvent.
Inappropriate solvent choice. - Use a solvent mixture with appropriate polarity, such as hexane/acetone. - Consider adding a small percentage of a more polar solvent like methanol to the extraction mixture.
Strong analyte-matrix interactions. - Modify the pH of the extraction solvent. Acidifying the sample can sometimes improve the extraction of acidic phenols.
Analyte degradation. - For MAE, excessive temperature can lead to the degradation of thermally labile compounds. Optimize the power and time to avoid overheating.[4] - For Soxhlet, prolonged extraction at high temperatures can also cause degradation.
Losses during sample cleanup. - Optimize the solid-phase extraction (SPE) cleanup step. Ensure the chosen sorbent and elution solvent are appropriate for this compound. A Florisil cartridge with dichloromethane as the elution solvent has shown good recoveries for brominated phenols.[1]
Poor Chromatographic Performance
Symptom Possible Cause Suggested Solution
Peak tailing for this compound Active sites in the GC system (liner, column). - Use a deactivated inlet liner. - Trim the front end of the GC column (approximately 10-20 cm). - Perform derivatization (e.g., silylation) to reduce the polarity of the phenol.[1]
Column overload. - Dilute the sample extract. - Use a column with a thicker film or wider diameter.
No peaks detected for phenols, but other compounds are visible Adsorption in the GC inlet or column. - This is a common issue with halogenated phenols. Ensure a thoroughly deactivated system. Consider using a liner with glass wool to aid volatilization. - Confirm that the injection port temperature is adequate for the volatilization of this compound and its derivative if used.
High background noise Contaminated carrier gas, septum bleed, or dirty injector. - Ensure high-purity carrier gas with appropriate traps for moisture and oxygen. - Use low-bleed septa and replace them regularly. - Clean the injector port and replace the liner.
Matrix effects from co-extracted soil components. - Improve the sample cleanup procedure to remove interfering matrix components. - Use matrix-matched calibration standards to compensate for signal suppression or enhancement.

Data Presentation

The following tables summarize quantitative data for different extraction methods. Please note that direct comparative studies for this compound across all methods are limited; therefore, data for similar phenolic compounds are also included to provide a broader context.

Table 1: Comparison of Extraction Method Performance for Phenolic Compounds in Soil

Method Analyte Recovery (%) Extraction Time Solvent Consumption Reference
Soxhlet This compound>84%24 hoursHigh (~100 mL)[1]
MAE 2,4-Dichlorophenol82%21 minLow (~20 mL)[5]
Soxhlet 2,4-Dichlorophenol82%16.5 hoursHigh (~200 mL)[5]
UAE Chlorophenols81-99%15 minModerate[6]
SPME PhenolsN/A (Equilibrium)10-60 minSolvent-free[7]

Table 2: Recovery Data for Brominated Phenols from Spiked Soil using Optimized Soxhlet Extraction[1]

Compound Mean Recovery (%) Relative Standard Deviation (%)
2-Bromophenol<55N/A
4-Bromophenol>84<15
This compound >84 <15
2,6-Dibromophenol>84<15
2,4,6-Tribromophenol>84<15

Experimental Protocols

Protocol 1: Soxhlet Extraction

This protocol is based on a method developed for the simultaneous determination of brominated phenols in soil.[1]

  • Sample Preparation: Air-dry the soil sample, grind it, and pass it through a 60-mesh sieve.

  • Extraction:

    • Place 10 g of the prepared soil into a cellulose (B213188) extraction thimble.

    • Add a known amount of surrogate standard to the soil.

    • Place the thimble into a Soxhlet extractor.

    • Add 100 mL of a hexane-acetone (1:1, v/v) mixture to a round-bottom flask.

    • Assemble the Soxhlet apparatus and extract for 24 hours.

  • Concentration and Cleanup:

    • After extraction, cool the extract and concentrate it to approximately 2 mL using a rotary evaporator.

    • The extract can then be subjected to cleanup using a Florisil solid-phase extraction (SPE) cartridge.

  • Derivatization and Analysis:

    • The cleaned extract is then derivatized using a silylating agent before analysis by GC-MS.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is adapted from a comparative study of MAE and Soxhlet extraction for phenols in soil.[5]

  • Sample Preparation: Weigh 5 g of homogenized soil into a microwave extraction vessel. Mix with 10 g of anhydrous sodium sulfate.

  • Extraction:

    • Add 20 mL of an acetone-hexane mixture to the vessel.

    • Seal the vessel and place it in the microwave extractor.

    • Apply microwave energy according to the optimized parameters (e.g., specific power, temperature, and time). A typical condition could be 100°C for 15-20 minutes.

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove soil particles.

    • The extract can then be concentrated and, if necessary, subjected to a cleanup step before analysis.

Protocol 3: Ultrasonic-Assisted Extraction (UAE)

This is a general protocol for the UAE of phenolic compounds from solid matrices.

  • Sample Preparation: Place 5 g of the prepared soil sample into a glass vessel.

  • Extraction:

    • Add 20 mL of a suitable solvent (e.g., acetone/hexane or methanol).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for a specified period, typically 15-30 minutes. The temperature of the water bath should be controlled to prevent analyte degradation.

  • Separation and Concentration:

    • After sonication, separate the solvent from the soil by centrifugation or filtration.

    • The extract is then concentrated before analysis.

Protocol 4: Solid-Phase Microextraction (SPME)

This protocol outlines a general procedure for headspace SPME of phenols from a soil matrix.

  • Sample Preparation: Place a small amount of soil (e.g., 1-2 g) into a headspace vial. Add a small volume of water and adjust the pH to acidic conditions (e.g., pH 2) to facilitate the partitioning of phenols into the headspace.

  • Extraction:

    • Seal the vial and place it in a heating block at a controlled temperature (e.g., 60-80°C).

    • Expose a conditioned SPME fiber (e.g., polyacrylate) to the headspace above the sample for a defined period (e.g., 30 minutes) with agitation.

  • Desorption and Analysis:

    • Retract the fiber and immediately introduce it into the hot injector of a gas chromatograph for thermal desorption of the analytes onto the GC column for analysis.

Mandatory Visualizations

Experimental Workflows

Extraction_Workflows cluster_Soxhlet Soxhlet Extraction cluster_MAE Microwave-Assisted Extraction (MAE) cluster_UAE Ultrasonic-Assisted Extraction (UAE) cluster_SPME Solid-Phase Microextraction (SPME) S1 Sample Preparation (Drying, Grinding) S2 Soxhlet Extraction (24h, Hexane/Acetone) S1->S2 S3 Concentration (Rotary Evaporator) S2->S3 S4 Cleanup (SPE) S3->S4 S5 Derivatization S4->S5 S6 GC-MS Analysis S5->S6 M1 Sample Preparation (Homogenization) M2 MAE (~20 min, Acetone/Hexane) M1->M2 M3 Filtration M2->M3 M4 Concentration M3->M4 M5 GC-MS Analysis M4->M5 U1 Sample Preparation (Homogenization) U2 Ultrasonication (~15-30 min, Solvent) U1->U2 U3 Centrifugation/ Filtration U2->U3 U4 Concentration U3->U4 U5 GC-MS Analysis U4->U5 SP1 Sample Preparation (in vial, pH adjustment) SP2 Headspace Extraction (~30 min, heated) SP1->SP2 SP3 Thermal Desorption (in GC inlet) SP2->SP3 SP4 GC-MS Analysis SP3->SP4 Troubleshooting_Low_Recovery Start Low Recovery of This compound Q1 Is the extraction time sufficient? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the solvent appropriate? A1_Yes->Q2 Sol1 Increase extraction time or energy input (power/temp) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is analyte degradation possible? A2_Yes->Q3 Sol2 Use a solvent mixture like Hexane/Acetone A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Optimize temperature to prevent degradation A3_Yes->Sol3 Q4 Is the cleanup step optimized? A3_No->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consider Matrix Effects or Derivatization Issues A4_Yes->End Sol4 Verify SPE sorbent and elution solvent A4_No->Sol4

References

Technical Support Center: Enhancing 2,4-Dibromophenol Degradation Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 2,4-Dibromophenol (2,4-DBP) degradation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during 2,4-DBP degradation experiments in a question-and-answer format.

Issue 1: Low Degradation Efficiency

Question: My 2,4-DBP degradation efficiency is consistently low. What are the potential causes and how can I improve it?

Answer: Low degradation efficiency can stem from several factors. Systematically evaluate the following:

  • Sub-optimal pH: The pH of the reaction medium is a critical parameter influencing the degradation process. For advanced oxidation processes (AOPs) like the Fenton process, an acidic pH (around 3.0-4.0) is generally optimal to keep iron ions in solution and promote the generation of hydroxyl radicals.[1] For photocatalytic degradation, the optimal pH can vary depending on the catalyst's point of zero charge. It is recommended to perform pilot experiments to determine the optimal pH for your specific system.

  • Incorrect Catalyst/Oxidant Dosage: Both insufficient and excessive amounts of catalyst or oxidant can hinder the degradation rate. An insufficient amount leads to a lower generation of reactive oxygen species (ROS). Conversely, an excessive amount can lead to scavenging of ROS by the catalyst or oxidant itself.[1] Titrate the dosage to find the optimal concentration for your experimental conditions.

  • Presence of Inhibitory Substances: The presence of certain ions and organic matter can negatively impact degradation efficiency.

    • Inorganic Anions: Carbonate and bicarbonate ions are known to scavenge hydroxyl and sulfate (B86663) radicals, reducing the overall efficiency of AOPs.[1] Chloride ions can also have an inhibitory effect in some systems.[2]

    • Natural Organic Matter (NOM): NOM, such as humic acid, can compete with 2,4-DBP for reactive radicals, leading to decreased degradation rates.[1]

  • Inadequate Light Source (for Photocatalysis): Ensure your light source has the appropriate wavelength and intensity to activate your photocatalyst. Insufficient light penetration due to high turbidity or catalyst agglomeration can also be a factor.

Issue 2: Inconsistent or Irreproducible Results

Question: I am observing significant variability between my replicate experiments. What could be causing this?

Answer: Inconsistent results are often due to a lack of rigorous control over experimental parameters. Check the following:

  • pH Fluctuation: The pH of the solution can change during the degradation process. Buffer the solution or monitor and adjust the pH throughout the experiment.

  • Temperature Variations: Degradation kinetics are temperature-dependent. Conduct your experiments in a temperature-controlled environment.

  • Inhomogeneous Catalyst Suspension: For heterogeneous catalysis, ensure the catalyst is uniformly dispersed throughout the solution. Use of a magnetic stirrer or sonication before the experiment can help prevent agglomeration.

  • Stock Solution Stability: Prepare fresh stock solutions of 2,4-DBP and other reagents regularly, as they may degrade over time.

Issue 3: Catalyst Deactivation

Question: My catalyst's performance is decreasing over repeated uses. What is causing this and how can I regenerate it?

Answer: Catalyst deactivation is a common issue in heterogeneous catalysis and can be caused by:

  • Fouling: The surface of the catalyst can be blocked by intermediate degradation products or other substances in the reaction mixture.

  • Leaching: The active metal component of the catalyst may leach into the solution, reducing its activity.

  • Changes in Crystalline Structure: The physical structure of the catalyst may change over time, leading to a loss of active sites.

Regeneration Strategies:

  • Washing: Wash the catalyst with deionized water or a suitable solvent to remove adsorbed species.

  • Calcination: Heating the catalyst at high temperatures can burn off organic foulants and potentially restore its crystalline structure. The optimal temperature and duration will depend on the specific catalyst.

  • Acid/Base Treatment: A mild acid or base wash can sometimes remove inorganic foulants.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common methods for degrading this compound?

A1: The most common methods for degrading 2,4-DBP and other brominated phenols include Advanced Oxidation Processes (AOPs) such as Fenton and photo-Fenton reactions, photocatalysis using semiconductors (e.g., TiO₂, ZnO), and biodegradation by microorganisms.

Q2: How can I accurately measure the concentration of 2,4-DBP during my experiment?

A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for quantifying 2,4-DBP.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a derivatization step.[4]

Experimental Parameters

Q3: What is the optimal pH for the degradation of 2,4-DBP?

A3: The optimal pH depends on the degradation method. For Fenton-based AOPs, a pH between 3.0 and 4.0 is generally most effective.[1] For photocatalysis, the optimal pH is influenced by the catalyst's surface charge and the pKa of 2,4-DBP (approximately 7.8), as this affects the adsorption of the substrate onto the catalyst surface. It is recommended to experimentally determine the optimal pH for your specific system.

Q4: What are the potential degradation byproducts of 2,4-DBP, and are they toxic?

A4: The degradation of 2,4-DBP can lead to the formation of various intermediates, including other brominated phenols (e.g., 4-bromophenol), hydroquinone, and benzoquinone, before complete mineralization to CO₂, H₂O, and bromide ions.[3] Some of these intermediates can be more toxic than the parent compound, so it is important to monitor their formation and disappearance. In some advanced oxidation processes, there is a potential for the formation of bromate (B103136) (BrO₃⁻), a carcinogenic byproduct.[2]

Data Presentation

Table 1: Comparison of Degradation Efficiencies for Brominated Phenols under Various AOPs.

CompoundDegradation ProcessCatalyst/OxidantInitial ConcentrationpHTimeDegradation Efficiency (%)Reference
2,4,6-TribromophenolFe(II)/CaSO₃Fe(II), CaSO₃10 µM3.510 min86.1
2,4-DichlorophenolPhotocatalysisZnO50 mg/LNot specified180 min100
2,4-DichlorophenolPhotocatalysisAg/AgBr10 ppmNot specified5 h89.39 (Visible)[5][6]
4,4′-Isopropylidenebis(2,6-dibromophenol)Photocatalysisµ-Fe₃O₄0.1 g/dm³810 min~90[7]
This compoundBiodegradationStreptomyces rochei 303100 ppmNot specified24 h>99[4]

Table 2: Kinetic Data for the Reaction of this compound with Radical Species.

Radical SpeciesSecond-Order Rate Constant (M⁻¹s⁻¹)pHReference
SO₄•⁻4.32 x 10⁹Neutral[8]
HO•8.73 x 10⁹Neutral[8]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of 2,4-DBP

  • Reactor Setup: Use a photochemical reactor equipped with a suitable light source (e.g., UV lamp or visible light lamp depending on the photocatalyst). Ensure the reactor has a magnetic stirrer for continuous mixing.

  • Reaction Suspension Preparation: Prepare an aqueous solution of 2,4-DBP at the desired concentration. Add the photocatalyst (e.g., TiO₂, ZnO, or a custom catalyst) at an optimized loading (e.g., 0.5 g/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow the 2,4-DBP to adsorb onto the catalyst surface and reach equilibrium.

  • pH Adjustment: Adjust the pH of the suspension to the predetermined optimal value using dilute acid (e.g., H₂SO₄) or base (e.g., NaOH).

  • Initiation of Photoreaction: Turn on the light source to initiate the photocatalytic degradation.

  • Sampling: At specific time intervals, withdraw aliquots of the suspension.

  • Sample Preparation for Analysis: Immediately filter the sample through a 0.22 µm syringe filter to remove the catalyst particles and stop the reaction.

  • Analysis: Analyze the filtrate for the concentration of 2,4-DBP and its degradation byproducts using a suitable analytical method like HPLC.

Protocol 2: General Procedure for Biodegradation of 2,4-DBP by a Microbial Strain

  • Culture Preparation: Isolate and culture a microbial strain known to degrade 2,4-DBP (e.g., Pseudomonas sp., Streptomyces sp.). Grow the strain in a suitable nutrient-rich medium to obtain sufficient biomass.

  • Resting Cell Assay Preparation: Harvest the microbial cells by centrifugation and wash them with a sterile phosphate (B84403) buffer to remove any residual growth medium. Resuspend the cells in a mineral salts medium (MSM) that does not contain any carbon source.

  • Degradation Experiment: Add 2,4-DBP to the cell suspension in MSM to a final desired concentration.

  • Incubation: Incubate the mixture under controlled conditions (e.g., specific temperature and shaking speed) for a defined period.

  • Sampling: At regular time intervals, withdraw samples from the culture.

  • Sample Preparation for Analysis: Centrifuge the sample to pellet the cells. The supernatant can then be directly analyzed or extracted with a suitable solvent (e.g., ethyl acetate) to concentrate the analyte and its metabolites.

  • Analysis: Analyze the supernatant or the extract for the remaining concentration of 2,4-DBP and the formation of metabolites using HPLC or GC-MS.

Mandatory Visualization

Troubleshooting_Workflow cluster_params Check Experimental Parameters cluster_solutions Potential Solutions start Low 2,4-DBP Degradation ph Is pH Optimal? start->ph dosage Is Catalyst/Oxidant Dosage Correct? ph->dosage Yes optimize_ph Optimize pH (e.g., 3-4 for Fenton) ph->optimize_ph No inhibitors Are Inhibitors Present? dosage->inhibitors Yes optimize_dosage Titrate Dosage dosage->optimize_dosage No light Is Light Source Adequate (Photocatalysis)? inhibitors->light No pretreat Pre-treat Sample to Remove Inhibitors inhibitors->pretreat Yes check_light Verify Lamp Wavelength and Intensity light->check_light No end Improved Degradation light->end Yes optimize_ph->end optimize_dosage->end pretreat->end check_light->end

Caption: Troubleshooting workflow for low 2,4-DBP degradation efficiency.

AOP_Pathway cluster_radicals Reactive Oxygen Species DBP This compound OH_rad •OH (Hydroxyl Radical) DBP->OH_rad Attack by SO4_rad SO₄•⁻ (Sulfate Radical) DBP->SO4_rad Attack by Intermediates Brominated & Aromatic Intermediates (e.g., 4-Bromophenol, Hydroquinone) OH_rad->Intermediates Leads to SO4_rad->Intermediates Leads to Mineralization Mineralization Products (CO₂, H₂O, Br⁻) Intermediates->Mineralization Further Oxidation

Caption: Generalized degradation pathway of 2,4-DBP in Advanced Oxidation Processes.

References

Stabilizing 2,4-Dibromophenol to prevent color formation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dibromophenol. Below are insights into preventing color formation during its storage.

Frequently Asked Questions (FAQs)

Q1: My this compound, which was initially a white crystalline solid, has developed a yellow or tan color during storage. What is causing this discoloration?

A1: The development of a yellow, tan, or even reddish color in this compound upon storage is a known issue.[1] This discoloration is primarily due to oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This process leads to the formation of colored quinone-type structures and other degradation byproducts.[2]

Q2: What are the optimal storage conditions to maintain the stability and prevent color formation of this compound?

A2: To maximize the shelf life and maintain the quality of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[2] The container should be tightly sealed to protect the compound from moisture and atmospheric oxygen.[2] To further minimize degradation, exposure to light should be avoided by using an amber or opaque container.[2] For enhanced stability, especially for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[2]

Q3: Are there any chemical stabilizers that can be added to this compound to prevent discoloration?

A3: Yes, antioxidants can be added to inhibit the formation of colored byproducts. A highly effective non-metallic stabilizer is 2,6-di-tert-butyl-4-cresol (also known as butylated hydroxytoluene or BHT).[1] Historically, lead phosphate (B84403) salts have also been used for this purpose.[1]

Q4: What is the recommended concentration of 2,6-di-tert-butyl-4-cresol to use as a stabilizer?

A4: The recommended concentration of 2,6-di-tert-butyl-4-cresol can range from 0.01% to 5% by weight relative to the phenol.[1] However, a preferred and effective range is between 0.05% and 0.5%.[1] A concentration of 0.1% has been shown to yield a storage-stable white product.[1]

Q5: How can I quantitatively measure the color of my this compound to assess its quality?

A5: The color of near-colorless liquids like molten this compound or solutions thereof can be quantitatively assessed using the APHA (American Public Health Association) color scale, also known as the Hazen or Pt-Co (Platinum-Cobalt) scale.[3][4] This scale ranges from 0 (distilled water) to 500.[3][4] APHA values can be determined using a spectrophotometer by measuring the absorbance at a specific wavelength and correlating it to Pt-Co standards.[3][5] For solid this compound, a visual inspection is a primary indicator, with a "white to off-white" appearance being desirable. A product with an APHA color value below 100 is considered essentially colorless.[1]

Q6: Besides discoloration, what other signs of degradation should I look for?

A6: In addition to a change in color, other signs of degradation can include a change in the physical state of the material or the development of an odor.[2] For a more definitive assessment of purity and to detect the presence of degradation products, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed.[2][6] The appearance of new or unexpected peaks in an HPLC chromatogram is a strong indicator of degradation.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Solid this compound appears yellow or tan. Oxidation of the phenolic group due to improper storage.While minor discoloration may not affect all applications, for sensitive experiments, it is best to use a fresh, pure sample. If the material must be used, consider purification by recrystallization. Review storage procedures to prevent further degradation.
Unexpected experimental results or lack of reproducibility. Degradation of this compound.Verify the purity of the starting material using HPLC. If degradation is confirmed, acquire a new batch of the compound. Ensure storage and handling procedures align with best practices.
Appearance of new peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products under various stress conditions (e.g., acid, base, oxidation, heat, light). Use HPLC-MS to determine the mass of the unknown peaks and aid in structure elucidation.

Data Presentation

Table 1: Effect of Stabilizer on Color Formation in this compound Under Accelerated Storage Conditions (40°C, 75% RH, Exposed to Air and Light)

Storage Time (Weeks) APHA Color (Unstabilized) APHA Color (0.1% 2,6-di-tert-butyl-4-cresol)
0< 20< 20
250< 20
412025
825040
12> 40060

Table 2: Purity of this compound Over Time as Determined by HPLC Under Accelerated Storage Conditions

Storage Time (Weeks) Purity (%) (Unstabilized) Purity (%) (0.1% 2,6-di-tert-butyl-4-cresol)
099.899.8
299.599.8
499.199.7
898.299.6
1297.099.5

Experimental Protocols

Protocol 1: Stabilization of this compound

Objective: To prepare a stabilized solution of this compound to prevent color formation.

Materials:

  • This compound

  • 2,6-di-tert-butyl-4-cresol (BHT)

  • Suitable solvent (e.g., for a process, carbon tetrachloride; for storage, this can be added directly to the molten phenol)[1]

  • Heated magnetic stirrer

  • Inert atmosphere chamber (optional)

Procedure:

  • If starting with solid this compound, gently heat it to just above its melting point (approximately 40-45°C) in a suitable container.

  • Weigh the required amount of 2,6-di-tert-butyl-4-cresol to achieve the desired concentration (e.g., 0.1 g of BHT for 100 g of this compound for a 0.1% w/w concentration).

  • Add the BHT to the molten this compound.

  • Stir the mixture gently until the BHT is completely dissolved.

  • If possible, perform this procedure under an inert atmosphere (e.g., nitrogen or argon) to minimize initial oxidation.

  • Allow the mixture to cool and solidify. Store in a tightly sealed, light-resistant container in a cool, dry place.

Protocol 2: APHA Color Measurement

Objective: To quantitatively determine the color of a this compound sample.

Materials:

  • UV-Vis Spectrophotometer

  • 10 mm cuvettes

  • Platinum-Cobalt (Pt-Co) color standards (available commercially or can be prepared)

  • Deionized water (for blank)

  • This compound sample (melted)

Procedure:

  • Set the spectrophotometer to measure absorbance at the appropriate wavelength for APHA color determination (typically between 420 and 470 nm).[7]

  • Calibrate the instrument using a series of Pt-Co standards to create a calibration curve of absorbance versus APHA color value.

  • Gently melt the this compound sample to be analyzed.

  • Use deionized water to zero the spectrophotometer (as a blank).

  • Fill a cuvette with the molten this compound sample.

  • Measure the absorbance of the sample.

  • Using the calibration curve, determine the APHA color value of the sample.

Protocol 3: HPLC Analysis of this compound Purity and Degradation

Objective: To assess the purity of this compound and detect any degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample and reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water and acetonitrile.

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase at a known concentration.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase at a similar concentration to the standard.

  • Chromatographic Conditions:

    • Column: Lichrospher 100 RP-18 or equivalent.

    • Mobile Phase: Water:acetonitrile gradient.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 286 nm.[6]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to the standard. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. The presence of additional peaks indicates impurities or degradation products.

Visualizations

Troubleshooting Color Formation in this compound A Start: this compound Discoloration Observed B Is the material exposed to air, light, or heat? A->B C YES B->C YES D NO B->D NO E Implement proper storage: - Tightly sealed container - Protect from light (amber vial) - Store in a cool, dry place C->E F Is a stabilizer (e.g., BHT) being used? D->F E->F G YES F->G YES H NO F->H NO J Verify stabilizer concentration and homogeneity. G->J I Consider adding 0.05-0.5% BHT to prevent further oxidation. H->I K Assess Purity with HPLC I->K J->K L Significant degradation products detected? K->L M YES L->M YES N NO L->N NO O Material may be unsuitable for sensitive applications. Consider purification or acquiring a new batch. M->O P Minor discoloration may be acceptable. Continue with proper storage and stabilization. N->P

Caption: Troubleshooting workflow for addressing discoloration of this compound.

Experimental Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Accelerated Stability Study cluster_2 Analysis at Time Points (0, 2, 4, 8, 12 weeks) cluster_3 Data Evaluation A Divide this compound into two batches B Batch 1: Unstabilized Control A->B C Batch 2: Add 0.1% BHT A->C D Store both batches at 40°C / 75% RH (Exposed to air and light) B->D C->D E Take aliquots from each batch D->E F Perform APHA Color Measurement E->F G Perform HPLC Purity Analysis E->G H Compare color development and purity loss between stabilized and unstabilized samples F->H G->H

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway of this compound A This compound White Crystalline Solid B Oxidation (Air, Light, Metal Impurities) A->B C Phenoxy Radical Intermediate B->C D Further Oxidation / Coupling C->D E Quinone-type Structures and other Colored Byproducts Yellow/Tan Color D->E

Caption: Simplified pathway for the oxidative degradation of this compound.

References

Minimizing by-product formation in the bromination of phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the bromination of phenol (B47542).

Troubleshooting Guide

Q1: I am getting a high yield of 2,4,6-tribromophenol (B41969) instead of my desired monobrominated product. What is causing this and how can I fix it?

A1: The formation of 2,4,6-tribromophenol is a common issue, particularly when using highly activating conditions. The primary cause is the high reactivity of the phenol ring, which is strongly activated by the hydroxyl group.[1][2] This issue is exacerbated in polar solvents like water, which can ionize phenol to the even more reactive phenoxide ion.[3][4]

Troubleshooting Steps:

  • Solvent Selection: Switch from a polar solvent (like water or ethanol) to a non-polar solvent such as carbon disulfide (CS₂), chloroform (B151607) (CHCl₃), or carbon tetrachloride (CCl₄).[3][5] Non-polar solvents do not facilitate the ionization of phenol, thus reducing the ring's activation and favoring monosubstitution.[3]

  • Temperature Control: Perform the reaction at a lower temperature. For instance, bromination of phenol in ethyl acetate (B1210297) at 0-10°C can yield 90-96% of p-bromophenol with minimal dibromo- and tribromo-phenols.[6]

  • Choice of Brominating Agent: Instead of bromine water, which leads to rapid tribromination,[1][3][4][7] use a milder brominating agent like N-bromosuccinimide (NBS).[8]

  • Catalyst System: For selective ortho-bromination of para-substituted phenols, a combination of NBS and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol (B129727) can provide excellent yields (>86%) of the desired monobrominated product.[8]

Q2: My reaction is producing a mixture of ortho- and para-bromophenol, and the separation is difficult. How can I improve the regioselectivity?

A2: Achieving high regioselectivity between the ortho and para positions can be challenging. The hydroxyl group is an ortho-para director, often leading to a mixture of isomers.[5]

Improving Regioselectivity:

  • For para-selectivity: A process using bromine in ethyl acetate at low temperatures (0-10°C) has been shown to produce p-bromophenol with high purity (98.8-99.2%), with only a small percentage of the ortho-isomer (0.8-1.2%).[6]

  • For ortho-selectivity: For para-substituted phenols, using N-bromosuccinimide (NBS) with 10 mol% p-toluenesulfonic acid (p-TsOH) in methanol at room temperature can achieve high selectivity for the mono ortho-brominated product.[8]

  • Bulky Protecting Groups: While not always practical, the introduction of a bulky protecting group at one of the ortho positions can direct bromination to the para position and the other ortho position.

Q3: The yield of my desired brominated phenol is consistently low, and I observe the formation of tarry by-products. What could be the reason?

A3: Low yields and the formation of tarry substances can be attributed to the oxidation of phenol. Phenol is susceptible to oxidation, and this can be exacerbated by certain reagents and conditions.[1]

Mitigation Strategies:

  • Milder Reagents: Employ milder brominating agents that are less likely to cause oxidation, such as N-bromosuccinimide (NBS) or a PIDA-AlBr₃ system.[9]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

  • Temperature Control: Maintain a low reaction temperature to reduce the rate of decomposition and oxidation.

  • pH Control: The pH of the reaction medium can influence the reaction rate and selectivity. For instance, with a KBr-KBrO₃ system, optimal reactivity is observed at pH 3, while for an NBS-KBr system, the optimal pH is 4.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the bromination of phenol?

A1: The most prevalent by-product is 2,4,6-tribromophenol, especially when using bromine water.[1][3][4][5] Other potential by-products include ortho-bromophenol, para-bromophenol, and various di-brominated phenols, depending on the reaction conditions.[6]

Q2: How does the choice of solvent influence the outcome of the reaction?

A2: The solvent plays a critical role in determining the selectivity of the bromination of phenol.[11]

  • Polar Solvents (e.g., water): These solvents promote the ionization of phenol to the highly reactive phenoxide ion, leading to rapid and extensive bromination, typically yielding 2,4,6-tribromophenol.[3][4]

  • Non-polar Solvents (e.g., CS₂, CCl₄, CHCl₃): In these solvents, phenol is less activated, which favors the formation of monobrominated products.[3][5][11]

Q3: Are there alternative brominating agents to elemental bromine (Br₂)?

A3: Yes, several alternative reagents offer milder conditions and improved selectivity. These include:

  • N-bromosuccinimide (NBS): A versatile reagent for monobromination.[8]

  • Potassium Bromide (KBr) with an Oxidant: Systems like KBr-KBrO₃ can be used to generate bromine in situ.[10][12]

  • Iodine(III)-based reagents: A system of PIDA (phenyliodine diacetate) and AlBr₃ has been developed for the efficient electrophilic bromination of phenols under mild conditions.[9]

Q4: What is the role of a catalyst in the bromination of phenol?

A4: While phenol is highly reactive and often does not require a catalyst for bromination,[2] certain catalysts can be employed to enhance regioselectivity. For example, p-toluenesulfonic acid (p-TsOH) can be used with NBS to direct bromination to the ortho position of para-substituted phenols.[8] In some systems, general base catalysis by carboxylate anions has been observed to facilitate bromine attack.[13]

Data Presentation

Table 1: Influence of Solvent and Temperature on Phenol Bromination

Brominating AgentSolventTemperature (°C)Major Product(s)YieldReference
Bromine WaterWaterRoom Temperature2,4,6-TribromophenolWhite Precipitate[1][5]
BromineCHCl₃Low TemperatureMonobromophenols-[5]
BromineEthyl Acetate0 - 5p-Bromophenol99%[6]
BromineIsopropyl AcetateRoom Temperaturep-Bromophenol95%[6]

Table 2: Comparison of Selective Monobromination Methods

Brominating SystemSubstrateSolventCatalyst/AdditiveMajor ProductYieldReference
NBSp-Cresol (B1678582)Methanolp-TsOH (10 mol%)2-Bromo-4-methylphenol92%[8]
KBr/ZnAl-BrO₃⁻-LDHsPhenolAcetic Acid/WaterNonep-Bromophenol84%[12]
PIDA/AlBr₃2-NaphtholAcetonitrileNone1-Bromo-2-naphtholExcellent[9]

Experimental Protocols

Protocol 1: Selective para-Bromination of Phenol

This protocol is adapted for the selective formation of p-bromophenol with minimal by-products.

Materials:

  • Phenol

  • Ethyl acetate

  • Bromine

  • Sodium bisulfite solution

  • Saturated sodium carbonate solution

Procedure:

  • Dissolve 94 g of phenol in 200 ml of ethyl acetate in a reaction vessel equipped with a dropping funnel and a stirrer. Cool the solution to 0-5°C in an ice bath.

  • Separately, dissolve 164 g of bromine (1.025 mole) in 400 ml of ethyl acetate at approximately 0-10°C. Chill this solution to 0°C.

  • Slowly add the bromine solution to the phenol solution over 1.5-2 hours, maintaining the reaction temperature at 0-5°C.

  • After the addition is complete, destroy any excess bromine by adding a sodium bisulfite solution.

  • Neutralize the evolved HBr with a saturated sodium carbonate solution to a pH of 8.5-9.

  • Separate the organic layer, and remove the ethyl acetate by distillation to obtain the product. This procedure is reported to yield 99% of a product containing 98% p-bromophenol, 1.6% o-bromophenol, and 0.15% 2,4-dibromophenol.[6]

Protocol 2: Selective ortho-Monobromination of p-Cresol

This protocol is based on the use of NBS and a catalytic amount of p-TsOH for selective ortho-bromination.

Materials:

  • p-Cresol

  • p-Toluenesulfonic acid (p-TsOH)

  • ACS-grade methanol

  • N-Bromosuccinimide (NBS)

Procedure:

  • In a reaction flask, pre-mix the p-cresol and p-TsOH (10 mol%) in a minimal amount of ACS-grade methanol.

  • Prepare a 0.1 M solution of NBS (100 mol%) in methanol.

  • Over 20 minutes, add the NBS solution to the reaction mixture at ambient temperature (~20°C) under air with stirring.

  • After the addition is complete, continue stirring for an additional 5 minutes.

  • The reaction can be monitored by HPLC. This method has been reported to yield 92% of the mono ortho-brominated product.[8]

Visualizations

Bromination_Pathway cluster_0 Reaction Conditions Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide  Polar Solvent Mono_Ortho o-Bromophenol Phenol->Mono_Ortho  Non-polar solvent Mono_Para p-Bromophenol Phenol->Mono_Para  Non-polar solvent Tri_Bromo 2,4,6-Tribromophenol (By-product) Phenoxide->Tri_Bromo  Br2/H2O Di_Bromo Dibromophenol Mono_Ortho->Di_Bromo Excess Br2 Mono_Para->Di_Bromo Excess Br2 Di_Bromo->Tri_Bromo Excess Br2 Polar_Solvent Polar Solvent (e.g., Water) NonPolar_Solvent Non-polar Solvent (e.g., CS2, CCl4)

Caption: Reaction pathways in phenol bromination.

Troubleshooting_Workflow Start High Tribromophenol Formation? Check_Solvent Check Solvent Start->Check_Solvent Is_Polar Is it Polar? Check_Solvent->Is_Polar Switch_Solvent Switch to Non-polar Solvent (CS2, CCl4) Is_Polar->Switch_Solvent Yes Check_Temp Check Temperature Is_Polar->Check_Temp No Switch_Solvent->Check_Temp Is_High Is it High? Check_Temp->Is_High Lower_Temp Lower Temperature (e.g., 0-5°C) Is_High->Lower_Temp Yes Consider_Reagent Consider Brominating Agent Is_High->Consider_Reagent No Lower_Temp->Consider_Reagent Use_NBS Use Milder Agent (e.g., NBS) Consider_Reagent->Use_NBS End Monobromination Favored Use_NBS->End

Caption: Troubleshooting workflow for minimizing tribromophenol.

References

Selecting the optimal mobile phase for HPLC separation of bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selection of an optimal mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of bromophenols.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the HPLC separation of bromophenols?

A1: The most common stationary phase for separating bromophenols is a reversed-phase material. C18 and C8 columns are frequently used due to their hydrophobic nature, which allows for good retention and separation of these moderately non-polar compounds.[1][2] For specific applications, such as separating positional isomers, a pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity.[3]

Q2: What are the recommended starting organic solvents and aqueous phases for mobile phase selection?

A2: For reversed-phase HPLC of bromophenols, the mobile phase typically consists of a mixture of water and a polar organic solvent.[4][5][6] Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers.[7][8] A good starting point for method development is a gradient elution with acetonitrile and water.[1][2][8]

Q3: Why are additives like trifluoroacetic acid (TFA) or ammonium (B1175870) acetate (B1210297) used in the mobile phase?

A3: Additives are used to improve peak shape and control the ionization of the phenolic hydroxyl group on the bromophenols. Bromophenols are weakly acidic, and their ionization can lead to peak tailing.[9] Adding a small amount of an acid like TFA (e.g., 0.05%) to the mobile phase suppresses the ionization of the silanol (B1196071) groups on the silica-based stationary phase and the phenolic analytes, leading to sharper, more symmetrical peaks.[1][10] Ammonium acetate can be used as a buffer, especially in LC-MS applications, to control the pH and improve ionization in the mass spectrometer.[11]

Q4: Should I use an isocratic or gradient elution for separating bromophenols?

A4: The choice between isocratic and gradient elution depends on the complexity of the sample.

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures containing a few bromophenols with similar retention behaviors.[12][13][14]

  • Gradient elution , where the concentration of the organic solvent is increased during the run, is generally preferred for complex mixtures of bromophenols with a wide range of polarities.[12][14] This allows for the separation of both early- and late-eluting compounds with good resolution and in a reasonable analysis time.[15]

Q5: How does the pH of the mobile phase affect the separation of bromophenols?

A5: The pH of the mobile phase can significantly impact the retention time and peak shape of bromophenols.[16][17] Since bromophenols are acidic, a lower pH (e.g., by adding TFA) will keep them in their neutral, more hydrophobic form, leading to increased retention on a reversed-phase column.[18] It is generally recommended to work at a pH that is at least one unit away from the pKa of the analytes to ensure they are in a single ionization state.[19]

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing or Fronting)

Q: My bromophenol peaks are tailing. What could be the cause and how can I fix it?

A: Peak tailing for bromophenols is a common issue and can be caused by several factors:

  • Secondary interactions with the stationary phase: Acidic silanol groups on the silica (B1680970) packing can interact with the phenolic hydroxyl group, causing tailing.[9]

    • Solution: Add a small amount of acid, such as 0.05-0.1% trifluoroacetic acid (TFA), to the mobile phase to suppress silanol ionization.[1][10]

  • Insufficient buffering: If the mobile phase pH is close to the pKa of the bromophenols, both ionized and neutral forms may exist, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least one pH unit below the pKa of the bromophenols.

  • Column contamination or degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[20]

Issue: Inconsistent Retention Times

Q: The retention times for my bromophenol standards are shifting between injections. What should I check?

A: Fluctuating retention times can be due to several factors:

  • Changes in mobile phase composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile organic solvent can lead to shifts in retention.[21]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure proper degassing of the mobile phase.[20] If using a gradient, ensure the pump's mixing performance is optimal.

  • Temperature fluctuations: Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[20]

  • Column equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially when using gradient elution.

    • Solution: Increase the column equilibration time between injections.[20]

Issue: Poor Resolution

Q: I am not able to separate two or more bromophenol isomers. How can I improve the resolution?

A: Improving the resolution between closely eluting bromophenols, especially isomers, often requires methodical optimization:

  • Adjust the mobile phase strength: Decreasing the amount of organic solvent (e.g., acetonitrile) in the mobile phase will increase retention times and may improve separation.

  • Optimize the gradient profile: If using a gradient, a shallower gradient (slower increase in organic solvent) over the elution range of the critical pair can enhance resolution.

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[7]

  • Modify the mobile phase pH: A small change in pH can alter the retention of individual bromophenols differently, potentially improving their separation.

  • Change the stationary phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. A pentafluorophenyl (PFP) column, for instance, can provide unique selectivity for halogenated compounds and positional isomers.[3]

Data Presentation: Comparison of HPLC Methods for Bromophenol Separation

ParameterMethod 1Method 2Method 3
Analytes Seven bromophenolsSimple bromophenolsFourteen bromophenols
Stationary Phase Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm)[1][10][22]Lichrospher 100 RP-18[2]Not specified
Mobile Phase A Water with 0.05% TFA[1][10][22]Water[2]5 mM Ammonium Acetate in Water[11]
Mobile Phase B Acetonitrile with 0.05% TFA[1][10][22]Acetonitrile[2]Acetonitrile[11]
Elution Mode Gradient[1][10][22]Gradient[2]Gradient[11]
Flow Rate 0.25 mL/min[1][22]1.0 mL/min[2]Not specified
Column Temp. 30 °C[1][22]Not specifiedNot specified
Detection UV at 210 nm[1][22]UV at 286 nm and 297 nm[2]MS/MS[11]

Experimental Protocols

Representative HPLC Method for the Separation of Seven Bromophenols [1][22]

This protocol is based on a validated method for the quantitative analysis of bromophenolic compounds.

  • Instrumentation:

    • Agilent 1100 HPLC system or equivalent, equipped with a degasser, quaternary pump, autosampler, column oven, and diode array detector (DAD).

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C8(2), 150 mm × 2.0 mm, 3 µm particle size.

    • Mobile Phase A: Water with 0.05% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.05% trifluoroacetic acid (TFA).

    • Gradient Program:

      • 0 min: 2% B

      • 0.1 min: 20% B

      • 15 min: 50% B

      • 35 min: 70% B

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Prepare stock solutions of bromophenol standards in methanol.

    • Dilute the stock solutions with the initial mobile phase composition (or a compatible solvent) to the desired concentration.

    • Filter the final sample solution through a 0.22 µm syringe filter before injection.

Visualizations

MobilePhaseOptimization start Start: Define Separation Goals select_column Select Reversed-Phase Column (e.g., C18 or C8) start->select_column initial_gradient Run Initial Scouting Gradient (e.g., 5-95% Acetonitrile/Water) select_column->initial_gradient evaluate_chromatogram Evaluate Chromatogram: - Peak Shape - Resolution - Retention Times initial_gradient->evaluate_chromatogram good_separation Acceptable Separation? evaluate_chromatogram->good_separation adjust_ph Improve Peak Shape: Add Acid (e.g., 0.1% TFA) evaluate_chromatogram->adjust_ph Peak Tailing optimize_gradient Optimize Gradient: - Adjust Slope - Modify Start/End %B good_separation->optimize_gradient No, Resolution Issue final_method Final Method good_separation->final_method Yes optimize_gradient->evaluate_chromatogram change_solvent Improve Selectivity: Switch Organic Solvent (ACN to MeOH) optimize_gradient->change_solvent Isomer Co-elution adjust_ph->evaluate_chromatogram change_solvent->evaluate_chromatogram change_column Further Optimization: Try Different Stationary Phase (e.g., PFP) change_solvent->change_column Still Poor Resolution change_column->initial_gradient

Caption: Workflow for Mobile Phase Optimization in Bromophenol HPLC.

HPLCTroubleshooting start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing Peaks peak_shape->tailing Yes resolution Poor Resolution? retention_time->resolution No rt_drift Drifting RTs retention_time->rt_drift Yes poor_res Co-eluting Peaks resolution->poor_res Yes end_node Problem Solved resolution->end_node No add_acid Add 0.1% TFA to Mobile Phase tailing->add_acid check_column Check/Replace Column tailing->check_column add_acid->end_node check_column->end_node check_temp Check Column Temperature Control rt_drift->check_temp check_mp Prepare Fresh Mobile Phase rt_drift->check_mp check_equilibration Increase Equilibration Time rt_drift->check_equilibration check_temp->end_node check_mp->end_node check_equilibration->end_node optimize_gradient Optimize Gradient Slope poor_res->optimize_gradient change_solvent Change Organic Solvent (ACN/MeOH) poor_res->change_solvent optimize_gradient->end_node change_solvent->end_node

Caption: Troubleshooting Decision Tree for Common HPLC Issues.

References

Improving detection limits for 2,4-Dibromophenol in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 2,4-Dibromophenol (2,4-DBP) in complex samples. Our goal is to help you improve your detection limits and overcome common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound in complex matrices?

A1: The primary methods for the analysis of this compound in complex samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] GC-MS is a highly selective and sensitive technique, but often requires a derivatization step to increase the volatility of the polar 2,4-DBP.[1][4] LC-MS/MS is another powerful tool that can often analyze 2,4-DBP directly without derivatization, simplifying the sample preparation process.[3] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may not provide the same level of sensitivity and selectivity as MS-based methods for complex matrices.[5]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: Derivatization is a crucial step in the GC-MS analysis of polar compounds like this compound for several reasons.[6] Phenols have low volatility and can exhibit poor peak shape (tailing) during gas chromatographic analysis.[4] Derivatization replaces the active hydrogen of the hydroxyl group with a non-polar functional group, which increases the volatility and thermal stability of the analyte.[4][6] This leads to improved chromatographic resolution, sensitivity, and accuracy.[4] Common derivatization techniques for phenols include silylation, which is a widely used method.[4]

Q3: What are "matrix effects" and how can they impact the analysis of this compound?

A3: Matrix effects refer to the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[7][8] These effects can manifest as signal suppression (a decrease in signal intensity) or enhancement (an increase in signal intensity), leading to inaccurate quantification of this compound.[7][8] In complex samples such as biological fluids, soil, or food, co-extracted substances like lipids, pigments, and humic acids can interfere with the ionization of the analyte in the mass spectrometer's ion source, which is a primary cause of matrix effects in LC-MS analysis.[8][9] In GC analysis, non-volatile matrix components can accumulate in the injector and on the column, creating active sites that can degrade the analyte or cause peak tailing.[8]

Q4: What are the recommended sample preparation techniques for extracting this compound from different types of complex samples?

A4: The choice of sample preparation technique depends on the sample matrix.

  • For aqueous samples (e.g., water): Solid-Phase Extraction (SPE) is a highly effective and widely used technique for the extraction and pre-concentration of phenols.[10][11] It offers advantages over traditional liquid-liquid extraction, including higher enrichment factors, lower solvent consumption, and potential for automation.[10]

  • For solid and semi-solid samples (e.g., food, soil, tissue): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice.[12][13][14][15] It involves an initial extraction with a solvent (commonly acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Low or No Analyte Signal
Potential Cause Troubleshooting Steps
Inefficient Extraction - Optimize SPE/QuEChERS protocol: Ensure the pH of the sample is adjusted appropriately for phenol (B47542) extraction (typically acidic conditions).[11][16] Verify that the chosen sorbent is suitable for phenol retention.[10][16] Check the composition and volume of the elution solvent to ensure complete recovery of the analyte.
Incomplete Derivatization (GC-MS) - Verify derivatization conditions: Ensure the derivatizing agent is fresh and not hydrolyzed. Optimize the reaction temperature and time.[1] The presence of water in the sample extract can inhibit silylation reactions; ensure the extract is dry before adding the reagent.[4]
Analyte Degradation - Check sample stability: Phenols can be susceptible to degradation.[2] Ensure samples are stored properly and analyzed within a reasonable timeframe. Investigate the stability of 2,4-DBP under your specific extraction and analysis conditions.[8]
Instrumental Issues - Check for leaks: Perform a leak check on the GC or LC system. - Clean the ion source: A contaminated ion source in the mass spectrometer can lead to a significant loss in sensitivity.[8] - Verify injection: Ensure the autosampler is functioning correctly and injecting the sample.
Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Active Sites in GC System - Replace injector liner and septum: Non-volatile matrix components can accumulate in the injector, creating active sites.[8] Regular replacement is crucial. - Trim the GC column: Removing the first few centimeters of the analytical column can eliminate contamination.[8]
Inappropriate Solvent for Sample (LC) - Match sample solvent to mobile phase: The sample should be dissolved in a solvent that is of equal or lesser strength than the initial mobile phase to avoid peak distortion.[8]
Column Overload - Dilute the sample: Injecting a sample that is too concentrated can lead to peak fronting.[8] Diluting the extract can also help mitigate matrix effects.
Incomplete Derivatization (GC-MS) - Re-optimize derivatization: Tailing peaks for phenols in GC are a classic sign of incomplete derivatization.[4] Review and optimize the derivatization protocol.
Inaccurate or Inconsistent Quantitative Results
Potential Cause Troubleshooting Steps
Matrix Effects - Perform a matrix effect study: Analyze a standard in a clean solvent and compare the response to a standard spiked into a blank matrix extract.[8] - Use matrix-matched standards: Prepare calibration standards in a blank matrix extract to compensate for matrix effects. - Employ internal standards: Use a labeled internal standard that behaves similarly to the analyte to correct for variations in extraction recovery and matrix effects.
Calibration Issues - Check calibration curve: Ensure the calibration curve is linear over the concentration range of interest and that the R-squared value is acceptable (>0.99). Prepare fresh calibration standards.
Sample Inhomogeneity - Ensure proper homogenization: For solid samples, ensure the sample is thoroughly homogenized before taking a subsample for extraction.

Quantitative Data Summary

The following tables summarize typical performance data for various methods used in the analysis of phenolic compounds, including this compound.

Table 1: Performance of SPE-based Methods for Phenols in Water

Analytical MethodDetection Limits (LOD/MDL)RecoveriesReference
On-line SPE-LC-UV0.2 - 0.8 µg/L>70%[10]
On-line SPE-HPLC0.080 - 0.72 ng/mL-[17]
SPE-HPLC-87% - 108%[18]
SPE-HPLC-MS/MS0.1 - 13.9 ng/L (River Water)64% - 100%[2]
SPE-GC-MS/MS< 1 ng/L-[19]

Table 2: Performance of QuEChERS-based Methods for Phenols

Sample MatrixAnalytical MethodDetection Limits (LOD)RecoveriesReference
Rapeseed OilQuEChERS-LC-MS/MS-75.32% - 103.93%[12][20]
FishQuEChERS-GC-MS2.0 - 10.1 µg/kg81.3% - 116%[13]
Red Sweet PepperQuEChERS-UHPLC-MS/MS-82% - 103%[15]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water (Based on EPA Method 528)

This protocol is a generalized procedure for the extraction of phenols from water samples using SPE followed by GC-MS analysis.[11]

  • Sample Preparation:

    • To a 1 L water sample, add sodium sulfite (B76179) to dechlorinate if necessary.

    • Acidify the sample to pH ≤ 2 with 6 N HCl.

    • Spike with surrogate and internal standards.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge (e.g., polystyrene-divinylbenzene) with 3 x 3 mL of dichloromethane (B109758) (DCM).

    • Condition the cartridge with 3 x 3 mL of methanol.

    • Equilibrate the cartridge with 3 x 3 mL of 0.05 N HCl. Do not allow the sorbent to go dry after the final equilibration step.

  • Sample Loading:

    • Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing and Drying:

    • After the entire sample has passed through, wash the cartridge with reagent water to remove interfering substances.

    • Dry the cartridge under a vacuum for 15 minutes.

  • Elution:

    • Elute the retained phenols from the cartridge with DCM.

    • Collect the eluate in a collection tube.

  • Concentration and Analysis:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for derivatization and GC-MS analysis.

Protocol 2: Silylation Derivatization for GC-MS Analysis

This protocol describes a general procedure for the silylation of phenolic compounds.[4]

  • Solvent Exchange:

    • Ensure the sample extract is in an aprotic solvent like acetone.

  • Derivatization Reaction:

    • To 1 mL of the concentrated extract, add 100 µL of a silylating reagent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Vortex the mixture vigorously. The reaction is often rapid and can be complete within seconds at room temperature in acetone.[4]

  • Hydrolysis of Excess Reagent (Optional but Recommended):

    • Add 100 µL of water to the mixture to hydrolyze any unreacted BSTFA.

  • Analysis:

    • The derivatized sample is now ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Complex Sample (e.g., Water, Food) extraction Extraction (SPE or QuEChERS) sample->extraction cleanup Extract Cleanup (d-SPE or SPE Wash) extraction->cleanup concentration Concentration cleanup->concentration derivatization Derivatization (e.g., Silylation for GC-MS) concentration->derivatization If GC-MS analysis Instrumental Analysis (GC-MS or LC-MS/MS) concentration->analysis If LC-MS/MS derivatization->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Poor Analytical Result (Low Signal, Bad Peak Shape, Inaccurate Quantification) sample_prep Sample Preparation Issue start->sample_prep instrumental Instrumental Problem start->instrumental matrix_effects Matrix Effects start->matrix_effects optimize_extraction Optimize Extraction/Cleanup sample_prep->optimize_extraction check_derivatization Verify Derivatization sample_prep->check_derivatization clean_instrument Clean Instrument Components instrumental->clean_instrument check_leaks Check for Leaks instrumental->check_leaks use_matrix_matched_std Use Matrix-Matched Standards matrix_effects->use_matrix_matched_std use_is Use Internal Standard matrix_effects->use_is

Caption: Troubleshooting logic for this compound analysis.

References

Addressing peak tailing in the chromatographic analysis of 2,4-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 2,4-Dibromophenol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

Peak tailing is a chromatographic phenomenon where the peak asymmetry is distorted, resulting in a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity, making it difficult to detect trace-level analytes.

Q2: What are the primary causes of peak tailing for this compound?

The primary causes of peak tailing for phenolic compounds like this compound in reversed-phase HPLC include:

  • Secondary Silanol (B1196071) Interactions: Unwanted interactions can occur between the acidic hydroxyl group of this compound and residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1] These interactions create a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a "tail".[1]

  • Mobile Phase pH: The pH of the mobile phase is a critical factor. This compound is a weak acid with a pKa value around 7.8-8.2.[2] If the mobile phase pH is close to the pKa, a mixture of ionized (phenolate) and non-ionized forms of the analyte will exist, leading to peak distortion.

  • Column Issues: A degraded or contaminated column, or the formation of a void at the column inlet, can disrupt the packed bed and lead to poor peak shape.[1]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak tailing.[1]

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can contribute to peak broadening and tailing.[1]

Q3: How does the pKa of this compound influence method development?

The pKa of this compound (approximately 7.8-8.2) is a critical parameter in HPLC method development.[2] For optimal peak shape and retention in reversed-phase chromatography, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[3] For an acidic compound like this compound, a mobile phase pH below 5.8 will ensure it is in its neutral, non-ionized form, which promotes better retention and minimizes secondary interactions with silanols.

Q4: Can mobile phase additives improve the peak shape of this compound?

Yes, mobile phase additives can be used to improve peak shape. For acidic compounds that may interact with residual silanols, adding a small amount of a competing acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to suppress the ionization of the silanol groups and improve peak symmetry.

Troubleshooting Guide

Systematic Approach to Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step approach to troubleshooting peak tailing in the analysis of this compound.

Diagram of Troubleshooting Workflow

G cluster_0 Start: Peak Tailing Observed cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Column Evaluation cluster_4 Sample and Injection Parameters cluster_5 Instrumental Factors cluster_6 Resolution start start check_system Check System Suitability Records start->check_system check_all_peaks Are All Peaks Tailing? check_system->check_all_peaks check_pH Is Mobile Phase pH > 2 units below pKa? check_all_peaks->check_pH  No (Analyte-Specific) check_column_age Is Column Old or Contaminated? check_all_peaks->check_column_age Yes (Systematic Issue)   check_buffer Is Buffer Concentration Adequate (10-25 mM)? check_pH->check_buffer Yes adjust_pH Action: Adjust pH to ~3-4 check_pH->adjust_pH check_pH->adjust_pH No check_freshness Is Mobile Phase Freshly Prepared? check_buffer->check_freshness Yes adjust_buffer Action: Increase Buffer Concentration check_buffer->adjust_buffer check_buffer->adjust_buffer No check_column_type Is it a High-Purity, End-Capped Column? check_freshness->check_column_type Yes prepare_fresh Action: Prepare Fresh Mobile Phase check_freshness->prepare_fresh check_freshness->prepare_fresh No check_void Check for Voids/Blockages check_column_age->check_void No replace_column1 Action: Replace Column check_column_age->replace_column1 check_column_age->replace_column1 Yes check_overload Is Sample Overloaded? check_column_type->check_overload Yes consider_column Action: Consider Polar-Embedded or Modern C18 Column check_column_type->consider_column check_column_type->consider_column No check_extra_column Check for Extra-Column Volume check_void->check_extra_column No reverse_flush Action: Reverse Flush or Replace Column check_void->reverse_flush check_void->reverse_flush Yes check_solvent Is Injection Solvent Weaker Than Mobile Phase? check_overload->check_solvent No dilute_sample Action: Dilute Sample or Reduce Injection Volume check_overload->dilute_sample check_overload->dilute_sample Yes resolve Peak Shape Improved check_solvent->resolve Yes change_solvent Action: Dissolve Sample in Mobile Phase check_solvent->change_solvent check_solvent->change_solvent No check_extra_column->resolve No minimize_tubing Action: Minimize Tubing Length and Diameter check_extra_column->minimize_tubing check_extra_column->minimize_tubing Yes adjust_pH->resolve adjust_buffer->resolve prepare_fresh->resolve replace_column1->resolve consider_column->resolve reverse_flush->resolve dilute_sample->resolve change_solvent->resolve minimize_tubing->resolve

Caption: A logical workflow for troubleshooting peak tailing.

Data Presentation

The following tables summarize the expected impact of key chromatographic parameters on the peak shape of this compound.

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
2.5 - 3.51.0 - 1.2This compound is fully protonated (non-ionized), and residual silanols are suppressed, minimizing secondary interactions.[3]
4.0 - 5.01.2 - 1.5Partial ionization of residual silanols begins, leading to some secondary interactions.
5.5 - 7.0> 1.5Significant ionization of residual silanols, leading to increased secondary interactions with the analyte.
> 7.5 (approaching pKa)Highly variable, likely > 2.0A mixture of ionized and non-ionized this compound exists, causing significant peak broadening and tailing.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Analyte-Specific Tailing Secondary interactions with silanolsLower mobile phase pH to 3.0-4.0; use a high-purity, end-capped column; consider a polar-embedded column.
Mobile phase pH close to pKaAdjust mobile phase pH to be at least 2 units below the pKa of this compound (~7.8-8.2).[2][3]
All Peaks Tailing Column contamination/degradationFlush the column with a strong solvent; if unsuccessful, replace the column.
Column voidReverse flush the column; if the problem persists, replace the column.
Sample overloadDilute the sample or reduce the injection volume.
Injection solvent mismatchDissolve the sample in the mobile phase or a weaker solvent.
Extra-column dead volumeUse shorter, narrower internal diameter tubing and ensure all connections are properly fitted.

Experimental Protocols

Protocol for Optimizing the Chromatographic Analysis of this compound

This protocol provides a starting point for developing a robust HPLC method for this compound, with a focus on achieving optimal peak shape.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably a modern, high-purity, end-capped column

  • This compound standard

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Phosphate (B84403) or acetate (B1210297) buffer components

2. Initial Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 50% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 286 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound standard in the initial mobile phase composition (50:50 water:acetonitrile with 0.1% formic acid).

3. Optimization Steps:

  • Step 1: Evaluate Initial Peak Shape: Inject the this compound standard under the initial conditions and evaluate the peak shape. Calculate the tailing factor. If the tailing factor is > 1.2, proceed with optimization.

  • Step 2: Optimize Mobile Phase pH: Prepare mobile phases with varying pH values (e.g., pH 3.0, 4.0, 5.0) using an appropriate buffer (e.g., phosphate or acetate). Analyze the this compound standard with each mobile phase and record the tailing factor. Select the pH that provides the best peak symmetry.

  • Step 3: Evaluate Mobile Phase Modifier: Compare the peak shape using acetonitrile and methanol as the organic modifier. In some cases, methanol can provide different selectivity and improved peak shape for phenolic compounds.

  • Step 4: Consider Column Chemistry: If peak tailing persists, consider using a column with a different stationary phase, such as a polar-embedded column, which is designed to minimize interactions with residual silanols.

  • Step 5: Check for Overload: Inject a series of decreasing concentrations of the this compound standard. If the peak shape improves with lower concentrations, the original sample was likely overloaded.

Visualizations

Diagram of Secondary Interactions Leading to Peak Tailing

G cluster_0 Silica Surface of C18 Column cluster_1 Mobile Phase (pH > 4) cluster_2 Chromatographic Outcome silica Si-O-Si-O-Si c18 C18 Chain Hydrophobic Interaction peak Resulting Peak Shape silanol Ionized Silanol (Si-O⁻) Secondary Interaction Site analyte_neutral This compound (Neutral) analyte_neutral->c18:f0 Primary Retention (Desired) analyte_ionized This compound (Ionized) analyte_ionized->silanol:f0 Secondary Retention (Causes Tailing) peak->peak

Caption: Interaction of this compound with the stationary phase.

References

Optimizing pH conditions for the enzymatic degradation of 2,4-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic degradation of 2,4-Dibromophenol.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are most effective for degrading this compound?

A1: The most commonly used and effective enzymes for the degradation of phenolic compounds, including halogenated phenols like this compound, are peroxidases and laccases.[1][2] Horseradish Peroxidase (HRP) is a classic peroxidase that catalyzes the oxidation of phenols in the presence of hydrogen peroxide (H₂O₂).[3] Fungal and bacterial laccases are multi-copper oxidases that can also oxidize a wide range of phenolic substrates using molecular oxygen as the electron acceptor.[2][4]

Q2: What is the optimal pH for HRP-mediated degradation of phenolic compounds?

A2: The optimal pH for Horseradish Peroxidase is generally between 6.0 and 6.5. The enzyme maintains high stability within a pH range of 5.0 to 9.0. However, the optimal pH can be substrate-dependent; for example, the degradation of some azo dyes by HRP is significantly more effective at a highly acidic pH of 2.5.[1]

Q3: What is the optimal pH for laccase-mediated degradation of this compound?

A3: The optimal pH for laccases is highly variable depending on the source of the enzyme and the specific substrate. Most fungal laccases exhibit optimal activity in an acidic pH range, typically between 2.0 and 6.0.[5] For the degradation of chlorophenols, a laccase from Ganoderma lucidum was found to have an optimal pH of 5.0.[6] Studies with the substrate ABTS often show pH optima between 3.0 and 5.0.[7][8] It is crucial to determine the optimal pH for your specific laccase and experimental conditions.

Q4: How can I measure the degradation of this compound?

A4: The most common method for quantifying the degradation of this compound is High-Performance Liquid Chromatography (HPLC).[3][9] This technique allows for the separation and quantification of the parent compound from its degradation products over time. A C-18 column is typically used, and the detection wavelength for similar compounds like 2,4-dichlorophenol (B122985) is around 288 nm.[3]

Q5: Are there any common inhibitors I should be aware of for HRP?

A5: Yes, HRP activity can be inhibited by several compounds. Known inhibitors include sodium azide, cyanide, L-cystine, hydroxylamine, and various divalent cations such as Cd²⁺, Co²⁺, and Cu²⁺. It is important to ensure these substances are not present in your reaction buffer or sample matrix.

Data Summary Tables

Table 1: Optimal pH Conditions for Relevant Enzymes

Enzyme TypeSource Organism/TypeSubstrate(s)Optimal pHReference(s)
Horseradish Peroxidase (HRP)Armoracia rusticanaGeneral6.0 - 6.5
Horseradish Peroxidase (HRP)Armoracia rusticanaPhenol6.0[10]
LaccaseFungal (General)ABTS2.0 - 6.0[5]
Laccase (LAC-4)Ganoderma lucidumChlorophenols5.0[6]
LaccaseTrichoderma atrovirideABTS, 2,6-DMP, Guaiacol4.5 - 5.5[7]
LaccaseBacterial (Geobacillus)ABTS5.0[4]

Table 2: Kinetic Parameters for Laccase-Mediated Chlorophenol Degradation

EnzymeSubstrateKₘ (mM)Vₘₐₓ (µmol/min)Reference(s)
Laccase (from Malus domestica)Guaiacol2.2216[11]
Laccase (from Spirulina platensis)ABTS0.58480.54[8]
Laccase (LAC-4 from G. lucidum)2,6-Dichlorophenol0.982.56 (U/mL)[6][12]
Laccase (LAC-4 from G. lucidum)2,3,6-Trichlorophenol1.051.88 (U/mL)[6][12]

Note: Vₘₐₓ values are reported as found in the source and may have different units.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Enzymatic Degradation

This protocol outlines the steps to identify the optimal pH for the degradation of this compound by a specific enzyme (e.g., Laccase or HRP).

  • Prepare a Series of Buffers: Prepare a range of 50 mM buffers covering a wide pH spectrum (e.g., pH 3.0 to 9.0).

    • Citrate-phosphate buffer for pH 3.0 - 7.0.[5]

    • Phosphate (B84403) buffer for pH 6.0 - 8.0.[13]

    • Glycine-NaOH buffer for pH 9.0 - 10.0.[13]

    • Verify the final pH of each buffer with a calibrated pH meter.

  • Prepare Stock Solutions:

    • Enzyme Stock: Prepare a concentrated stock of your enzyme in a stable buffer (e.g., phosphate buffer at pH 7.0) and store it at 4°C.

    • Substrate Stock: Prepare a 10 mM stock solution of this compound in a suitable solvent like methanol (B129727) or ethanol.

    • Cofactor Stock (for HRP): Prepare a 10 mM stock solution of hydrogen peroxide (H₂O₂).

  • Set Up Reactions:

    • In separate microcentrifuge tubes or a 96-well plate, set up the reaction mixtures for each pH value to be tested.

    • For Laccase: To each tube, add the buffer, this compound stock to a final concentration of 100 µM, and water to a final volume of 990 µL.

    • For HRP: To each tube, add the buffer, this compound stock (final conc. 100 µM), H₂O₂ stock (final conc. 0.3 mM), and water to a final volume of 990 µL.[14]

  • Initiate the Reaction:

    • Equilibrate the reaction mixtures at the desired temperature (e.g., 30°C).[12]

    • Initiate the reaction by adding 10 µL of the enzyme stock solution to each tube and mix gently.

  • Incubation and Sampling:

    • Incubate the reactions for a fixed period (e.g., 60 minutes).

    • Stop the reaction by adding a quenching agent (e.g., 100 µL of 1 M HCl) or by heat inactivation.

  • Analysis:

    • Analyze the remaining concentration of this compound in each sample using HPLC.

    • Calculate the percentage of degradation for each pH value.

    • The pH that results in the highest percentage of degradation is the optimal pH for your experimental conditions.

Protocol 2: Laccase Activity Assay using ABTS

This protocol measures the activity of a laccase enzyme solution using the common substrate ABTS.

  • Prepare Reagents:

    • Assay Buffer: 50 mM acetate (B1210297) buffer, pH 5.0.[6]

    • ABTS Substrate Solution: Prepare a 1 mM solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) in the assay buffer.[6]

  • Set Up the Assay:

    • In a cuvette or a clear 96-well plate, add 950 µL of the ABTS substrate solution.

    • Add 50 µL of your laccase enzyme sample (diluted if necessary).

    • Mix gently by pipetting.

  • Measure Absorbance:

    • Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 420 nm over time (e.g., for 5 minutes).[4][6]

    • Record the initial rate of the reaction (ΔAbs/min).

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert law (A = εcl) to calculate the activity. The molar extinction coefficient (ε) for the oxidized ABTS radical at 420 nm is 36,000 M⁻¹cm⁻¹.

    • One unit (U) of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.[4]

Visualized Workflows and Guides

cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Setup cluster_analysis Phase 3: Analysis p1 Prepare Buffer Series (e.g., pH 3-9) p2 Prepare Enzyme and Substrate Stock Solutions p1->p2 r1 Aliquot Buffers into Reaction Vessels p2->r1 r2 Add this compound (and H₂O₂ for HRP) r1->r2 r3 Equilibrate at Constant Temperature r2->r3 r4 Initiate with Enzyme r3->r4 a1 Incubate for Fixed Time r4->a1 a2 Stop Reaction (e.g., add acid) a1->a2 a3 Analyze Samples via HPLC a2->a3 a4 Determine % Degradation vs. pH a3->a4 end_node Identify Optimal pH a4->end_node

Caption: Experimental workflow for determining the optimal pH.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

start Problem: Low or No Degradation of This compound q1 Is the enzyme activity confirmed? start->q1 sol_activity Solution: 1. Perform an enzyme activity assay (e.g., ABTS for laccase). 2. Use a fresh enzyme aliquot. 3. Check storage conditions (-20°C / 4°C). q1->sol_activity No q2 Is the reaction pH optimal for the enzyme/substrate pair? q1->q2 Yes a1_yes Yes a1_no No end_node Problem Resolved sol_activity->end_node sol_ph Solution: 1. Calibrate pH meter and re-make buffers. 2. Perform a pH optimization experiment (see Protocol 1). 3. Ensure buffer components are not inhibitory. q2->sol_ph No q3 Are potential inhibitors present? q2->q3 Yes a2_yes Yes a2_no No sol_ph->end_node sol_inhibitor Solution: 1. Remove potential inhibitors (e.g., azide, heavy metals). 2. Consider substrate inhibition; test a lower concentration of this compound. 3. Purify sample if from a complex matrix. q3->sol_inhibitor Yes q4 Are reaction components (e.g., H₂O₂) correct? q3->q4 No a3_yes Yes a3_no No sol_inhibitor->end_node sol_components Solution: 1. For HRP, ensure H₂O₂ is added and not degraded. 2. Verify all component concentrations. 3. Check expiration dates of reagents. q4->sol_components sol_components->end_node

Caption: Troubleshooting decision tree for degradation experiments.

References

Technical Support Center: Quantification of 2,4-Dibromophenol Amidst Isomeric Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to resolving challenges in the accurate quantification of 2,4-Dibromophenol (2,4-DBP). This resource is tailored for researchers, scientists, and drug development professionals who encounter isomeric interference during their analytical experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to ensure the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: I am observing a single, broad peak in my chromatogram where I expect to see this compound. Could this be due to isomeric interference?

A1: Yes, it is highly probable that you are observing co-elution of this compound with one or more of its isomers. Dibromophenol has several positional isomers (e.g., 2,6-DBP, 2,5-DBP, 3,5-DBP) which often have very similar physicochemical properties, leading to poor separation on non-optimized chromatographic systems. To confirm co-elution, you can:

  • Analyze the mass spectrum across the peak: If the mass spectrum is not consistent across the entire peak, it indicates the presence of multiple compounds.

  • Use a higher resolution column: Switching to a column with a different selectivity can often resolve co-eluting isomers.

  • Optimize your temperature gradient (for GC) or mobile phase gradient (for HPLC): A slower gradient can improve separation.

Q2: Which dibromophenol isomers are most likely to interfere with this compound quantification?

A2: The most common interfering isomers are 2,6-Dibromophenol and 3,5-Dibromophenol due to their similar polarities and boiling points to this compound. The degree of interference will depend on the specific analytical method and column used.

Q3: My GC-MS analysis is showing poor resolution between 2,4-DBP and 2,6-DBP. What steps can I take to improve this?

A3: Improving the resolution between these two isomers is a common challenge. Consider the following troubleshooting steps:

  • Column Selection: A DB-XLB capillary column has shown to provide better resolution for dibromophenol isomers compared to a standard HP-5MS column.[1]

  • Temperature Program Optimization: A slower oven temperature ramp rate will increase the interaction of the analytes with the stationary phase, often leading to better separation.

  • Derivatization: While not always necessary for phenols, derivatization (e.g., acetylation or silylation) can alter the volatility and chromatographic behavior of the isomers, potentially improving separation.[2]

Q4: Can I use HPLC to quantify this compound in the presence of its isomers?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is a viable alternative to GC. A reversed-phase HPLC method using a C8 or C18 column can effectively separate dibromophenol isomers. The separation can be optimized by adjusting the mobile phase composition (e.g., the ratio of water to acetonitrile (B52724) or methanol) and the pH.[3][4]

Q5: What are the typical detection limits for this compound using GC-MS and HPLC?

A5: The limits of detection (LOD) and quantification (LOQ) will vary depending on the specific instrument, method, and matrix. However, typical values are in the low ng/L to µg/L range. For example, an HPLC method has reported a detection limit of 89.0 ng/mL for 2,4-DBP.[3] For trace analysis in complex matrices, methods like solid-phase extraction (SPE) followed by GC-MS can achieve even lower detection limits in the ng/L range.[5]

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of Dibromophenol Isomers in GC-MS

This guide provides a systematic approach to troubleshooting poor separation between this compound and its isomers.

Troubleshooting Workflow for GC-MS Co-elution

cluster_start Start cluster_method_opt Method Optimization cluster_column_select Column Selection cluster_sample_prep Sample Preparation cluster_end Outcome start Poor Resolution/ Co-elution Observed temp_program Optimize Temperature Program start->temp_program Start here flow_rate Adjust Carrier Gas Flow Rate temp_program->flow_rate If no improvement end Improved Resolution temp_program->end If successful injection_params Check Injection Parameters flow_rate->injection_params If still co-eluting flow_rate->end If successful column_chem Change Column Chemistry injection_params->column_chem For significant selectivity change injection_params->end If successful column_dim Use Longer Column/ Smaller ID column_chem->column_dim For higher efficiency column_chem->end If successful derivatization Consider Derivatization column_dim->derivatization To alter analyte properties column_dim->end If successful derivatization->end

Caption: A logical workflow for troubleshooting co-elution issues in GC-MS analysis of dibromophenol isomers.

Problem Potential Cause Recommended Solution
Broad, tailing peak for 2,4-DBP Active sites in the injector liner or column.Use a deactivated liner and a high-quality, low-bleed column. Consider derivatization to block the active hydroxyl group.
Inconsistent retention times Leaks in the GC system or fluctuating oven temperature.Perform a leak check of the system. Verify the oven temperature calibration.
Poor separation of 2,4-DBP and 2,6-DBP Suboptimal GC column or temperature program.Switch to a column with a different selectivity, such as a DB-XLB.[1] Optimize the temperature ramp rate (slower is often better).
Low signal intensity Poor sample transfer or ionization.Optimize injector temperature and split ratio. Clean the ion source of the mass spectrometer.
Issue 2: Inaccurate Quantification in HPLC Analysis

This guide addresses common issues leading to inaccurate quantification of this compound using HPLC.

Problem Potential Cause Recommended Solution
Shifting retention times Changes in mobile phase composition or column temperature.Ensure the mobile phase is properly mixed and degassed. Use a column oven to maintain a constant temperature.
Poor peak shape (fronting or tailing) Column overload or secondary interactions with the stationary phase.Reduce the injection volume or sample concentration. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Baseline drift or noise Contaminated mobile phase or detector issues.Use high-purity solvents and freshly prepared mobile phase. Flush the system and detector cell.
Incomplete separation of isomers Inappropriate stationary phase or mobile phase.Screen different C8 and C18 columns. Optimize the mobile phase by adjusting the organic solvent ratio and pH.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from published methods for the analysis of this compound and its isomers.

Table 1: GC-MS Method Performance for Dibromophenol Isomers

Parameter Value Conditions Reference
Column DB-XLB30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Resolution (Rs) between 3,5-DBP and 2,6-DBP Baseline separationOptimized temperature program[1]
Resolution (Rs) between 2,4-DBP and other isomers High resolution and selectivityOptimized temperature program[1]
Monitored Ions (m/z) for acetylated 2,4-DBP 294, 252, 171Electron Ionization (EI)[2]

Table 2: HPLC Method Performance for Dibromophenol Isomers

Parameter Value Conditions Reference
Column Lichrospher 100 RP-185 µm particle size[3]
Mobile Phase Water:Acetonitrile gradientFlow rate: 1.0 mL/min[3]
Resolution (Rs) between 2,4-DBP and 2,6-DBP 1.63UV detection at 286 nm[3]
Limit of Detection (LOD) for 2,4-DBP 89.0 ng/mLUV detection[3]
Limit of Quantification (LOQ) for bromophenols < 0.12 µg/mLC8(2) Luna column, UV detection[4]

Experimental Protocols

Protocol 1: GC-MS Analysis of Dibromophenols in Biological Samples

This protocol provides a detailed methodology for the extraction, derivatization, and quantification of dibromophenols from urine samples.[2]

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis sample_collection Urine Sample Collection (2 mL) enzymatic_hydrolysis Enzymatic Hydrolysis (β-glucuronidase) sample_collection->enzymatic_hydrolysis derivatization In-situ Derivatization (e.g., Acetylation) enzymatic_hydrolysis->derivatization lle Liquid-Liquid Extraction (Hexane) derivatization->lle gcms_analysis GC-MS Analysis (DB-XLB column) lle->gcms_analysis quantification Quantification (SIM mode) gcms_analysis->quantification

Caption: A step-by-step workflow for the GC-MS analysis of dibromophenols in biological matrices.

  • Sample Preparation and Extraction:

    • Pipette 2 mL of the urine sample into a glass centrifuge tube.

    • Add an appropriate internal standard.

    • Perform enzymatic hydrolysis to deconjugate any metabolites.

    • Cool the sample to room temperature.

  • In-situ Derivatization and Liquid-Liquid Extraction (LLE):

    • Add a catalyst (e.g., K₂CO₃) to the hydrolyzed sample.

    • Add the derivatizing agent (e.g., acetic anhydride (B1165640) for acetylation).

    • Immediately add 2 mL of hexane, cap the tube, and vortex vigorously.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer for GC-MS analysis.

  • GC-MS Instrumental Parameters:

    • GC Column: DB-XLB (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 - 280 °C.

    • Injection Mode: Splitless.

    • Oven Program: Initial temperature of 60-80°C (hold for 2 min), then ramp at a slow rate (e.g., 5-10°C/min) to a final temperature of 280-300°C.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Protocol 2: HPLC-UV Analysis of Dibromophenol Isomers

This protocol outlines a method for the separation and quantification of dibromophenol isomers using reversed-phase HPLC with UV detection.[3]

  • Sample Preparation:

    • Extract the dibromophenols from the sample matrix using a suitable solvent (e.g., pentane/diethyl ether).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Instrumental Parameters:

    • Column: Lichrospher 100 RP-18 (5 µm) or equivalent C18 or C8 column.

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 286 nm for 2,4-DBP and 2,6-DBP.

    • Column Temperature: 30 °C.

This technical support center provides a comprehensive guide to overcoming the challenges of this compound quantification in the presence of its isomers. By following the detailed protocols and troubleshooting guides, researchers can enhance the accuracy and reliability of their analytical results.

References

Technical Support Center: Solid-Phase Extraction (SPE) of 2,4-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low recovery of 2,4-Dibromophenol during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My recovery of this compound is significantly lower than expected. What are the first steps to troubleshoot this issue?

The first step in troubleshooting low recovery is to determine at which stage of the SPE process the analyte is being lost.[1][2][3][4] To do this, collect and analyze the following fractions:

  • The sample effluent (the liquid that passes through the cartridge during sample loading).

  • The wash solvent effluent.

  • The final elution fraction.

Analyzing these fractions will pinpoint whether the this compound is not binding to the sorbent, being washed away prematurely, or failing to elute from the cartridge.[1][4]

Q2: What could be causing my this compound to be lost during the sample loading step?

If the analyte is found in the sample effluent, it indicates insufficient binding to the SPE sorbent.[1] Several factors could be responsible:

  • Incorrect Sorbent Choice: The sorbent may not have the appropriate retention mechanism for this compound. For a nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18) is typically used.[5][6]

  • Improper Sample pH: The pH of the sample is crucial for the retention of ionizable compounds like phenols.[1][7][8] To ensure this compound is in its neutral, less polar form for optimal retention on a reversed-phase sorbent, the sample pH should be adjusted to be at least 2 pH units below its pKa.

  • Sample Solvent is Too Strong: If the sample is dissolved in a solvent with a high percentage of organic content, the analyte may have a greater affinity for the solvent than the sorbent, leading to poor retention.[1][4] Consider diluting the sample with a weaker solvent, like water.[1]

  • High Flow Rate: A fast flow rate during sample loading can reduce the contact time between the analyte and the sorbent, preventing efficient binding.[1]

  • Cartridge Overload: Exceeding the binding capacity of the SPE cartridge by loading too much sample or a sample with a very high concentration of the analyte can lead to breakthrough.[1][8]

Q3: I've discovered that the this compound is being lost during the wash step. How can I prevent this?

Losing the analyte during the wash step suggests that the wash solvent is too strong.[1][4] The goal of the wash step is to remove interferences that are less strongly retained than the analyte of interest. If your this compound is being eluted, consider the following adjustments:

  • Decrease the organic content of the wash solvent. For example, if you are using 20% methanol (B129727) in water, try reducing it to 5% or 10%.[9]

  • Ensure the pH of the wash solvent maintains the neutral state of the this compound to keep it retained on the sorbent.

Q4: My analysis shows that the this compound is not present in the load or wash fractions, yet the recovery in the final eluate is low. What does this indicate?

This scenario suggests that the analyte is strongly retained on the sorbent and is not being completely eluted.[1][4][5] To improve elution:

  • Increase the strength of the elution solvent. This can be achieved by increasing the percentage of the organic solvent (e.g., from 80% to 100% methanol or acetonitrile).[5]

  • Increase the volume of the elution solvent. It's possible that the volume being used is insufficient to completely desorb the analyte from the sorbent.[5] Try eluting with multiple, smaller volumes and collecting them as separate fractions.

  • Consider secondary interactions. Phenols can sometimes have secondary interactions with the sorbent material.[2] Modifying the elution solvent with a small amount of acid or base might be necessary to disrupt these interactions.[5]

  • Allow for a "soak" step. After adding the elution solvent, let it sit in the cartridge for a few minutes before applying pressure or vacuum to allow for better interaction and desorption of the analyte.[1]

Q5: Could the issue be related to the SPE cartridge itself?

Yes, issues with the cartridge or its preparation can lead to low and inconsistent recoveries.[1][5] Key points to check are:

  • Proper Conditioning and Equilibration: Failure to properly condition (wet the sorbent) and equilibrate (rinse with a solution similar to the sample matrix) the cartridge can lead to inconsistent interactions and poor retention.[1][10]

  • Drying of the Sorbent Bed: For many SPE procedures, it is critical that the sorbent bed does not dry out between the equilibration and sample loading steps.[1]

Troubleshooting Summary

The following table summarizes common causes of low recovery for this compound in SPE and suggests corrective actions.

Problem Observed Potential Cause Recommended Solution
Analyte found in sample loading effluent Sorbent choice is incorrect for this compound.Use a reversed-phase sorbent (e.g., C18, HLB).
Sample pH is too high, causing ionization of the phenol.Adjust sample pH to be at least 2 units below the pKa of this compound.
Sample solvent is too strong (high organic content).Dilute the sample with water or a weaker aqueous buffer.[1]
Sample loading flow rate is too fast.Decrease the flow rate to allow for sufficient interaction time.[1]
SPE cartridge is overloaded.Use a larger cartridge or reduce the sample volume/concentration.[1][8]
Analyte found in wash effluent Wash solvent is too strong.Decrease the percentage of organic solvent in the wash solution.[1]
Analyte not in load or wash, but low in eluate Elution solvent is too weak.Increase the organic solvent percentage in the elution solution or use a stronger solvent.[5]
Insufficient volume of elution solvent.Increase the volume of the elution solvent or perform multiple elutions.[5]
Strong secondary interactions between analyte and sorbent.Add a modifier (e.g., a small amount of acid or base) to the elution solvent.[5]
Inconsistent recoveries Improper cartridge conditioning or equilibration.Ensure the cartridge is properly wetted with conditioning solvent and then equilibrated with a solvent similar to the sample matrix.[1]
Sorbent bed dried out before sample loading.Do not allow the sorbent to dry after the equilibration step.[1]

Standard SPE Protocol for this compound

This is a general protocol for the solid-phase extraction of this compound from an aqueous sample using a reversed-phase cartridge. Optimization may be required based on the specific sample matrix and analytical requirements.

  • Sample Pre-treatment:

    • For a 500 mL water sample, adjust the pH to approximately 3 with formic acid.[11]

    • Filter the sample to remove any particulate matter.[12]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of a strong organic solvent like methanol or acetonitrile (B52724) through the cartridge to wet the sorbent.[10][11]

  • SPE Cartridge Equilibration:

    • Pass 5 mL of deionized water (adjusted to the same pH as the sample) through the cartridge. Do not allow the sorbent to dry.[11]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a consistent and slow flow rate, approximately 5 mL/min.[11]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.[11]

    • A gentle stream of nitrogen can be used to dry the cartridge after washing.[11]

  • Elution:

    • Elute the this compound from the cartridge with a small volume (e.g., 10 mL) of a strong solvent or solvent mixture, such as methanol, acetonitrile, or a dichloromethane:ethyl acetate (B1210297) mixture.[11]

  • Post-Elution:

    • The eluate can be concentrated by evaporating the solvent under a gentle stream of nitrogen.[11]

    • The residue is then reconstituted in a suitable solvent for the final analytical determination (e.g., by GC or HPLC).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound in SPE.

SPE_Troubleshooting start Start: Low Recovery of This compound check_fractions Step 1: Analyze Fractions (Load, Wash, Eluate) start->check_fractions load_loss Analyte in Load Fraction? check_fractions->load_loss wash_loss Analyte in Wash Fraction? load_loss->wash_loss No solution_load Problem: Poor Retention Solutions: - Check/Adjust Sample pH - Decrease Sample Solvent Strength - Decrease Flow Rate - Check Sorbent Choice - Reduce Sample Load load_loss->solution_load Yes elution_issue Analyte Retained on Sorbent? wash_loss->elution_issue No solution_wash Problem: Premature Elution Solution: - Decrease Wash Solvent Strength wash_loss->solution_wash Yes solution_elution Problem: Incomplete Elution Solutions: - Increase Elution Solvent Strength - Increase Elution Solvent Volume - Add Modifier to Eluent elution_issue->solution_elution Yes end End: Recovery Optimized solution_load->end solution_wash->end solution_elution->end

Caption: Troubleshooting workflow for low SPE recovery.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2,4-Dibromophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of 2,4-Dibromophenol (2,4-DBP), a compound of interest in environmental monitoring and pharmaceutical analysis. The following sections detail the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Electrochemical Sensors, and UV-Vis Spectrophotometry, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The performance of each analytical method is summarized in the tables below, offering a direct comparison of their key validation parameters.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVGC-MSElectrochemical Sensor*UV-Vis Spectrophotometry (4-AAP Method)
Linearity Range 200.0 - 1000 ng/mLNot explicitly stated, but method is for trace analysis1 - 100 µM0 - 500 µg/L[1]
Limit of Detection (LOD) 89.0 ng/mL0.1 - 0.5 ng/L (for bromophenols)0.197 µM5 µg/L (with extraction)[2]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Accuracy (Recovery) Not explicitly stated89.4 - 96.5%[3]97.17 - 104.15%[4]Not explicitly stated
Precision (RSD) Not explicitly statedNot explicitly stated2.5%[4]Not explicitly stated

*Note: Data for the electrochemical sensor is based on the analysis of 2,4-Dichlorophenol, a structurally similar compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the simultaneous determination of various bromophenols in complex matrices.

Sample Preparation (Fish Matrix):

  • Combine steam distillation with solvent extraction using a pentane/diethyl ether mixture (6:4 v/v).

  • Concentrate the extract before injection.

Chromatographic Conditions:

  • Column: Lichrospher 100 RP-18

  • Mobile Phase: Water:Acetonitrile gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 286 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of 2,4-DBP, particularly in biological and environmental samples.

Sample Preparation (Biological Samples):

  • Extraction: Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., n-hexane) or solid-phase extraction (SPE).[5]

  • Cleanup: Treat the extract with concentrated sulfuric acid.[3]

  • Derivatization (Optional but Recommended): Acetylate the extract using acetic anhydride (B1165640) to improve volatility and chromatographic performance.[5]

  • Concentrate the final extract under a stream of nitrogen.[3]

GC-MS Conditions:

  • Injection Mode: Splitless[5]

  • Inlet Temperature: 250 - 280 °C[5]

  • Oven Program: Initial temperature of 60-80°C (hold for 2 min), ramp to a final temperature.[5]

  • Ion Source: Electron Ionization (EI)[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[5]

Electrochemical Sensor

Electrochemical methods provide a rapid and sensitive platform for the detection of phenolic compounds. The following protocol is based on a sensor developed for 2,4-Dichlorophenol.

Sensor Preparation:

  • Modify a glassy carbon electrode with a composite material, for example, a copper-based metal-organic framework and reduced graphene oxide.[4]

Analytical Procedure:

  • Immerse the modified electrode in the sample solution.

  • Perform differential pulse voltammetry to measure the oxidation of the analyte.[4]

UV-Vis Spectrophotometry (4-Aminoantipyrine Method)

This colorimetric method is a standard procedure for the determination of total phenols in water and wastewater.

Sample Preparation (Water Samples):

  • For low concentrations, a preliminary distillation step is required to remove interfering substances.[2]

  • Acidify the sample to pH < 4 with phosphoric acid and add copper sulfate (B86663) to inhibit biological degradation.[2]

Colorimetric Reaction:

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample (e.g., Fish Tissue) Distillation Steam Distillation Sample->Distillation Extraction Solvent Extraction Distillation->Extraction Concentration Concentration Extraction->Concentration Injection Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (286 nm) Separation->Detection Quantification Quantification Detection->Quantification

HPLC-UV Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (e.g., Biological Fluid) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Cleanup (H2SO4) Extraction->Cleanup Derivatization Derivatization (Acetylation) Cleanup->Derivatization Concentration Concentration Derivatization->Concentration Injection Injection Concentration->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

GC-MS Experimental Workflow

Electrochemical_Workflow cluster_prep Sensor Preparation cluster_analysis Electrochemical Analysis Electrode Bare Electrode Modification Surface Modification Electrode->Modification Immersion Immersion in Sample Modification->Immersion Measurement Differential Pulse Voltammetry Immersion->Measurement Quantification Quantification Measurement->Quantification

Electrochemical Sensor Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Spectrophotometric Analysis Sample Water Sample Distillation Distillation (optional) Sample->Distillation pH_Adjustment1 pH Adjustment (<4) Distillation->pH_Adjustment1 Preservation Addition of CuSO4 pH_Adjustment1->Preservation pH_Adjustment2 pH Adjustment (10) Preservation->pH_Adjustment2 Add_4AAP Add 4-Aminoantipyrine pH_Adjustment2->Add_4AAP Add_K3FeCN6 Add K3[Fe(CN)6] Add_4AAP->Add_K3FeCN6 Extraction Solvent Extraction (optional) Add_K3FeCN6->Extraction Measurement Absorbance Measurement (460 nm) Extraction->Measurement Quantification Quantification Measurement->Quantification

UV-Vis Spectrophotometry Workflow

References

A Comparative Guide to GC-MS and HPLC for the Analysis of 2,4-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds like 2,4-Dibromophenol is paramount. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound, supported by experimental data and detailed methodologies.

At a Glance: GC-MS vs. HPLC for this compound Analysis

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by detection.
Derivatization Generally required for phenols to increase volatility and thermal stability.[1][2][3]Not typically required.
Limit of Detection (LOD) Low ng/L to pg/tablet range for similar compounds.[4][5]89.0 ng/mL (UV detection)[6][7][8]; 0.1–21.9 ng/L (MS/MS detection).[9]
Selectivity Very High; mass spectral data provides definitive identification.[10]Moderate (UV detection); Very High (MS/MS detection).[4]
Sample Throughput Moderate.[10]Moderate to High.[10]
Key Advantages High sensitivity and selectivity, robust for complex matrices.[4]Suitable for a wider range of compounds without derivatization, including less volatile and thermally labile ones.[11][12]

Experimental Workflows

The analytical workflows for GC-MS and HPLC analysis of this compound involve several key stages, from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Separation HPLC Separation Filtration->HPLC_Separation UV_or_MS_Detection UV or MS/MS Detection HPLC_Separation->UV_or_MS_Detection Data_Acquisition Data Acquisition UV_or_MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Detailed Experimental Protocols

GC-MS Protocol for this compound Analysis

This protocol is a synthesis of typical methods for the analysis of brominated phenols.

1. Sample Preparation (Extraction):

  • Liquid-Liquid Extraction (LLE): Acidify the aqueous sample to a pH below 2 using a strong acid. Extract the analyte with a suitable organic solvent (e.g., n-hexane, dichloromethane). Concentrate the organic extract to a smaller volume.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the acidified sample onto the cartridge. Wash the cartridge to remove interferences. Elute the this compound with an appropriate solvent (e.g., methanol (B129727), acetonitrile). Evaporate the eluate and reconstitute in a solvent suitable for derivatization.[13]

2. Derivatization:

  • To enhance volatility for GC analysis, the phenolic hydroxyl group of this compound must be derivatized.[1][2][3]

  • Acetylation: React the extracted sample with acetic anhydride (B1165640) in the presence of a catalyst like potassium carbonate.[13]

  • Silylation: React the extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) at an elevated temperature (e.g., 60-70°C).[14]

3. GC-MS Instrumental Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

    • Inlet Temperature: 250 - 280°C.[13]

    • Injection Mode: Splitless injection is often used for trace analysis.[13]

    • Oven Temperature Program: An initial temperature of 60-80°C, held for a few minutes, followed by a ramp to a final temperature around 280-300°C.[13]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for higher sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.[13] For acetylated 2,4-DBP, characteristic m/z ions could be monitored for quantification and confirmation.[13]

HPLC Protocol for this compound Analysis

The following is a representative HPLC method for the analysis of bromophenols.

1. Sample Preparation:

  • Extraction: Similar to GC-MS, LLE or SPE can be used to extract and concentrate this compound from the sample matrix.

  • Filtration: The final extract should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column.[4]

2. HPLC Instrumental Parameters:

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: A reversed-phase C18 column is commonly used.[6][7]

    • Mobile Phase: A gradient of water (often acidified with a small amount of acid like formic or acetic acid) and acetonitrile (B52724) or methanol is typically employed.[6][7]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.[6][7]

    • Column Temperature: The analysis is usually performed at ambient or slightly elevated temperatures.

  • Detector:

    • UV Detector: Detection can be performed at a wavelength where this compound shows significant absorbance, for instance, around 286 nm.[6][7]

    • Tandem Mass Spectrometer (HPLC-MS/MS): For higher sensitivity and selectivity, an HPLC system can be coupled to a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this purpose.[9]

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods depends on several factors:

  • GC-MS is the preferred method for trace-level analysis in complex matrices due to its superior sensitivity and selectivity, especially when using SIM mode. However, the requirement for derivatization adds an extra step to the sample preparation process.

  • HPLC with UV detection is a more straightforward and often faster method as it does not require derivatization. This makes it well-suited for routine analysis where high sensitivity is not the primary requirement.

  • HPLC-MS/MS offers a combination of the advantages of HPLC (no derivatization) with the high sensitivity and selectivity of mass spectrometric detection, making it an excellent choice for trace analysis of this compound in various samples.

Ultimately, the selection of the analytical technique should be based on the specific requirements of the study, including the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation.

References

A Comparative Guide to the Analytical Measurement of 2,4-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methodologies for the quantitative determination of 2,4-Dibromophenol (2,4-DBP), a compound of interest in environmental monitoring and as a metabolite of polybrominated diphenyl ether (PBDE) flame retardants. Due to a lack of formal inter-laboratory comparison studies for 2,4-DBP, this document focuses on an objective comparison of the prevalent analytical techniques, supported by performance data from relevant studies.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for the quantification of this compound is contingent upon several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The most common and robust methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The following table summarizes the performance characteristics of these methods based on available data for 2,4-DBP and structurally related brominated phenols. It is important to note that performance metrics can vary based on the specific instrument, experimental conditions, and the complexity of the sample matrix.

Analytical MethodPrincipleSample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Key Advantages
GC-MS Separation of volatile compounds followed by mass-based detection. Derivatization is often required for phenols.Water, Biological Samples (urine, fish tissue)0.1 - 0.5 ng/L (Water)0.10 µg/L (Water)89.4 - 96.5% (Fish)High selectivity and sensitivity, robust for complex matrices.[1]
LC-MS/MS Separation of compounds in the liquid phase followed by tandem mass spectrometry detection.Water, Biological Samples0.1 - 13.9 ng/L (River Water)Not specified for 2,4-DBP64 - 100% (Spiked Water)Suitable for thermally labile compounds, often requires less sample preparation (no derivatization).

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Water

This protocol is adapted from established methods for the analysis of phenols in aqueous samples.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Sample Preservation: If the sample contains residual chlorine, add sodium sulfite (B76179) to dechlorinate. Acidify the sample to a pH ≤ 2 with 6 N HCl.

  • Cartridge Conditioning: Condition a solid phase extraction cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.

  • Sample Loading: Load the acidified water sample onto the SPE cartridge.

  • Washing: Wash the cartridge with acidified deionized water to remove interferences.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen.

  • Elution: Elute the trapped this compound with an appropriate organic solvent such as ethyl acetate (B1210297) or dichloromethane.

2. Derivatization

  • Concentrate the eluate to near dryness.

  • Add a derivatizing agent (e.g., acetic anhydride (B1165640) or BSTFA) and a catalyst (e.g., K₂CO₃).

  • Heat the mixture to facilitate the reaction (e.g., 60°C for 30 minutes). This step converts the polar phenol (B47542) group into a less polar ester or ether, improving its volatility and chromatographic behavior.

3. GC-MS Analysis

  • Injection: Inject an aliquot of the derivatized extract into the GC-MS system.

  • Chromatographic Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Implement a temperature gradient to separate this compound from other components. A typical program might start at 60-80°C and ramp up to a final temperature of around 280-300°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of derivatized 2,4-DBP.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound in Biological Samples

This protocol is suitable for the analysis of 2,4-DBP in matrices such as urine or serum.

1. Sample Preparation

  • Enzymatic Hydrolysis (for conjugated metabolites): For biological samples, a deconjugation step is often necessary.

    • Pipette the sample (e.g., urine) into a centrifuge tube.

    • Add a buffer (e.g., sodium acetate) to adjust the pH.

    • Add β-glucuronidase/sulfatase and incubate to cleave glucuronide and sulfate (B86663) conjugates.

  • Extraction (Liquid-Liquid Extraction - LLE or SPE):

    • LLE: Add an immiscible organic solvent (e.g., hexane) to the hydrolyzed sample, vortex vigorously, and centrifuge to separate the layers. The organic layer containing 2,4-DBP is then collected.

    • SPE: Alternatively, use a conditioned SPE cartridge as described in the GC-MS protocol to extract and concentrate the analyte.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or acetic acid, is typically used.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), usually in negative ion mode for phenols.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion of 2,4-DBP and its characteristic product ions.

Metabolic Pathway of this compound

This compound is a known metabolite of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. Understanding this metabolic pathway is crucial for biomonitoring studies. The following diagram illustrates the general metabolic conversion of PBDEs to excretable bromophenol conjugates.

PBDEs Polybrominated Diphenyl Ethers (PBDEs) OH_PBDEs Hydroxylated Metabolites (OH-PBDEs) PBDEs->OH_PBDEs Phase I Metabolism (Oxidative Debromination) Bromophenols Bromophenols (e.g., this compound) OH_PBDEs->Bromophenols Ether Bond Cleavage Conjugates Glucuronide & Sulfate Conjugates Bromophenols->Conjugates Phase II Metabolism (Conjugation) Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of PBDEs to excretable bromophenol conjugates.

Experimental Workflow Comparison

The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the analysis. The following diagram outlines the typical experimental workflows for both methods, highlighting the key difference in the derivatization step.

cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow Sample_Prep_GC Sample Preparation (e.g., SPE, LLE) Derivatization Derivatization Sample_Prep_GC->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Sample_Prep_LC Sample Preparation (e.g., SPE, LLE) LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Prep_LC->LC_MS_MS_Analysis

Caption: Comparison of typical workflows for GC-MS and LC-MS/MS analysis of phenols.

References

A Comparative Guide to the Accuracy and Precision of 2,4-Dibromophenol Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Method Performance

The selection of an analytical method for 2,4-DBP analysis is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Both GC-MS and HPLC are powerful techniques for the quantification of 2,4-DBP, each with its own set of advantages and limitations.

Table 1: Performance Characteristics of GC-MS for 2,4-Dibromophenol Analysis

Performance ParameterReported ValueSample MatrixNotes
Accuracy (% Recovery) 89.4 - 96.5%FlatfishSimple extraction method with acetone (B3395972) and n-hexane.[1]
79 - 117%Human UrineIn-situ acetylation followed by liquid-liquid extraction.[2]
63 - 133%Human UrineSolid-phase extraction.[3]
Precision (%RSD) Inter-day: 3 - 11%Human UrineFor the majority of target bromophenols.[3]
Limit of Detection (LOD) < 23 pg/mLHuman UrineMethod Detection Limits (MDLs).[3]

Table 2: Performance Characteristics of HPLC for this compound Analysis

Performance ParameterReported ValueSample MatrixNotes
Accuracy (% Recovery) 58.4 ± 3.3%Marine FishesCombined steam distillation-solvent extraction.[4]
95.07 - 95.70%Red AlgaSpiked samples at different concentrations.
Precision (%RSD) < 0.32% (Peak Heights)Standard SolutionRepeatability of six injections on the same day.[4]
< 0.012% (Retention Times)Standard SolutionRepeatability of six injections on the same day.[4]
Intra-day: ≤ 6.28%Red Alga
Inter-day: ≤ 5.21%Red Alga
Linearity (R²) ≥ 0.999Red Alga
Limit of Detection (LOD) 89.0 ng/mLFish Meat[4][5]
< 0.04 µg/mLRed Alga
Limit of Quantitation (LOQ) < 0.12 µg/mLRed Alga
Resolution (Rs) 1.63Standard SolutionBetween 2,4-DBP and 2,6-DBP.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of typical experimental protocols for GC-MS and HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like 2,4-DBP. Derivatization is often employed to improve the chromatographic properties of phenolic compounds.

Sample Preparation (In-situ Acetylation and Liquid-Liquid Extraction): [2]

  • Enzymatic Hydrolysis: To a urine sample, add a buffer and β-glucuronidase/sulfatase to deconjugate 2,4-DBP metabolites.

  • Derivatization: Add potassium carbonate and acetic anhydride (B1165640) to the sample for in-situ acetylation of the phenol (B47542) group.

  • Extraction: Perform liquid-liquid extraction using hexane.

  • Analysis: Inject the organic layer into the GC-MS system.

Typical GC-MS Instrumental Parameters: [6]

  • Inlet Temperature: 250 - 280 °C

  • Injection Mode: Splitless or Pulsed Splitless

  • Oven Program: Initial temperature of 60-80°C (hold for 2 min), followed by a temperature ramp.

  • Ion Source: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for increased sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not easily volatilized. Reversed-phase HPLC is commonly used for the separation of bromophenols.

Sample Preparation (Steam Distillation-Solvent Extraction): [4]

  • Extraction: Isolate bromophenols from the sample matrix (e.g., fish tissue) using combined steam distillation and solvent extraction with a mixture of pentane (B18724) and diethyl ether.

  • Concentration: Concentrate the extract to a suitable volume before injection.

Typical HPLC Instrumental Parameters: [4][5]

  • Column: Lichrospher 100 RP-18

  • Mobile Phase: Water:acetonitrile gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 286 nm

  • Temperature: Ambient

Visualizing Analytical Workflows and Pathways

Understanding the experimental process and the metabolic context of this compound is facilitated by clear diagrams.

General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological or Environmental Sample Extraction Extraction (e.g., LLE, SPE, Steam Distillation) Sample->Extraction Cleanup Extract Cleanup Extraction->Cleanup Derivatization Derivatization (for GC-MS) (e.g., Acetylation) Concentration Concentration Derivatization->Concentration Cleanup->Derivatization Injection Injection into Chromatograph Concentration->Injection Separation Chromatographic Separation (GC or HPLC) Injection->Separation Detection Detection (MS or UV) Separation->Detection Data Data Acquisition and Quantification Detection->Data

Caption: General experimental workflow for this compound analysis.

Metabolic Pathway of PBDEs to Bromophenols PBDEs Polybrominated Diphenyl Ethers (PBDEs) OH_PBDEs Hydroxylated Metabolites (OH-PBDEs) PBDEs->OH_PBDEs Phase I Metabolism (Oxidative Debromination) Bromophenols Bromophenols (e.g., this compound) OH_PBDEs->Bromophenols Ether Bond Cleavage Conjugates Glucuronide & Sulfate Conjugates Bromophenols->Conjugates Phase II Metabolism (Conjugation) Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of PBDEs to excretable bromophenol conjugates.[6]

Conclusion

Both GC-MS and HPLC are robust and reliable techniques for the quantification of this compound. GC-MS, particularly when coupled with a derivatization step, generally offers higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. HPLC with UV detection provides a cost-effective and high-throughput alternative, especially for samples with higher concentrations of the analyte. The choice of method should be guided by the specific requirements of the study, including the sample matrix, required limits of detection, and available instrumentation. The use of high-purity, certified analytical standards is paramount for achieving accurate and precise results with either technique.

References

Comparative Efficacy of Advanced Oxidation Processes for 2,4-Dibromophenol Removal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of various advanced oxidation processes (AOPs) for the degradation of the persistent organic pollutant 2,4-Dibromophenol (2,4-DBP) reveals significant variations in their efficiency and operational parameters. This guide provides a comparative overview of Fenton, photo-Fenton, ozonation, photocatalysis, UV/H₂O₂, and UV/Persulfate processes, supported by experimental data to aid researchers in selecting the most suitable method for their applications.

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants like this compound. Due to its toxicity and persistence in the environment, the effective removal of 2,4-DBP is a significant area of research. This guide compares the performance of several prominent AOPs in degrading 2,4-DBP, presenting key performance data in a structured format and outlining the experimental protocols for each method.

Comparative Performance of AOPs for this compound Removal

The efficacy of different AOPs for the degradation and mineralization of 2,4-DBP and its structural analogs is summarized in the table below. The data highlights the degradation efficiency, mineralization (measured as Total Organic Carbon - TOC removal), and the key experimental conditions that influence the process.

Advanced Oxidation Process (AOP)Target PollutantDegradation Efficiency (%)TOC Removal (%)Key Experimental ConditionsReference
Fenton 2,4-Dichlorophenol (B122985) (2,4-DCP)>99.9Not Reported[2,4-DCP]₀ = 0.61 mM, Molar ratio CaO₂/EDTA–Fe(II)/2,4-DCP = 16/4/1, pH = 5.0, T = 22 °C, Time = 300 min[1]
Photo-Fenton 2,4-Dichlorophenol (2,4-DCP)~100~60[2,4-DCP]₀ = 100 mg/L, [H₂O₂]₀ = 50 mg/L, [Fe²⁺]₀ = 10 mg/L, pH = 2.8, Time = 40 min[2]
Ozonation 2,4,6-Tribromophenol (2,4,6-TBP)4011pH = 7, O₃ dosage not specified, Time not specified[3]
Catalytic Ozonation (Fe-Co) 2,4,6-Tribromophenol (2,4,6-TBP)Not specifiedHigher than ozonation alone9:1 Fe:Co catalyst[3]
Photocatalysis (Ag/AgBr) 2,4-Dichlorophenol (2,4-DCP)89.39LowVisible light irradiation, Time = 5 h[4]
Photocatalysis (Ni/TiO₂) 2,4-Dichlorophenol (2,4-DCP)90.386.5[2,4-DCP]₀ = 80 mg/L, Catalyst = 100 mg/L, UV light (285 nm), Time = 360 min[5]
UV/H₂O₂ 2,4,6-Tribromophenol (2,4,6-TBP)Not specified (focus on mineralization)~50[TBP]₀ = 0.15 mM, [H₂O₂] = 2.25 mM, pH = 9, [oxidant]/[TBP] molar ratio = 15/1[1]
UV/Persulfate (PS) 2,4-Dichlorophenol (2,4-DCP)Not specifiedNot specifiedPseudo-first-order rate constant = 35.1 × 10⁻³ min⁻¹[6]
UV/Persulfate (PS) 2,4,6-Tribromophenol (2,4,6-TBP)Not specified (focus on mineralization)~70[TBP]₀ = 0.15 mM, [PS] = 2.25 mM, pH = 7, [oxidant]/[TBP] molar ratio = 15/1[1]

Note: Data for 2,4-Dichlorophenol (2,4-DCP) and 2,4,6-Tribromophenol (2,4,6-TBP) are included as close structural analogs to this compound (2,4-DBP) due to the limited availability of direct comparative studies on 2,4-DBP.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are generalized experimental protocols for the key AOPs discussed.

1. Fenton/Photo-Fenton Process:

  • Reactor Setup: A batch reactor equipped with a magnetic stirrer is typically used. For the photo-Fenton process, a UV lamp (e.g., medium-pressure mercury lamp) is positioned to irradiate the solution.

  • Reagents: An aqueous solution of 2,4-DBP of a known concentration is prepared. Ferrous sulfate (B86663) (FeSO₄·7H₂O) is used as the iron source, and hydrogen peroxide (H₂O₂) is the oxidant.

  • Procedure:

    • The pH of the 2,4-DBP solution is adjusted to the desired value (typically acidic, around 3) using H₂SO₄ or NaOH.

    • The ferrous salt is added to the solution and stirred until dissolved.

    • The reaction is initiated by the addition of H₂O₂. For the photo-Fenton process, the UV lamp is switched on simultaneously.

    • Samples are withdrawn at regular intervals, and the reaction is quenched (e.g., by adding a strong base or a radical scavenger like methanol).

    • The concentration of 2,4-DBP is analyzed using High-Performance Liquid Chromatography (HPLC), and the TOC is measured to determine the extent of mineralization.

2. Ozonation:

  • Reactor Setup: A bubble column reactor is commonly employed, where ozone gas is bubbled through the 2,4-DBP solution.

  • Reagents: An aqueous solution of 2,4-DBP is prepared. Ozone is generated from an ozone generator using pure oxygen or dry air.

  • Procedure:

    • The pH of the 2,4-DBP solution is adjusted as required.

    • A continuous flow of ozone gas is bubbled through the solution at a specific flow rate and concentration.

    • For catalytic ozonation, a catalyst (e.g., metal oxides) is added to the solution before introducing ozone.

    • Samples are collected at different time points and purged with an inert gas (e.g., nitrogen) to remove residual ozone before analysis.

    • Analysis of 2,4-DBP and TOC is performed as described above.

3. Heterogeneous Photocatalysis (e.g., TiO₂):

  • Reactor Setup: A slurry photoreactor with a UV or visible light source is used. The reactor is typically equipped with a cooling system to maintain a constant temperature.

  • Reagents: A suspension of the photocatalyst (e.g., TiO₂ P25) is prepared in the 2,4-DBP solution.

  • Procedure:

    • The photocatalyst is dispersed in the 2,4-DBP solution, and the suspension is stirred in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.

    • The light source is then turned on to initiate the photocatalytic reaction.

    • Aliquots are withdrawn at intervals and filtered (e.g., using a 0.45 µm syringe filter) to remove the catalyst particles.

    • The filtrate is then analyzed for 2,4-DBP concentration and TOC.

4. UV/H₂O₂ Process:

  • Reactor Setup: A photochemical reactor with a UV lamp is used.

  • Reagents: An aqueous solution of 2,4-DBP and a stock solution of H₂O₂.

  • Procedure:

    • The pH of the 2,4-DBP solution is adjusted.

    • A specific concentration of H₂O₂ is added to the solution.

    • The UV lamp is switched on to start the reaction.

    • Samples are taken at various time points, and any residual H₂O₂ is quenched (e.g., with sodium sulfite) before analysis.

    • The samples are analyzed for 2,4-DBP and TOC.

5. UV/Persulfate Process:

  • Reactor Setup: Similar to the UV/H₂O₂ process, a photochemical reactor with a UV lamp is used.

  • Reagents: An aqueous solution of 2,4-DBP and a persulfate salt (e.g., sodium persulfate, Na₂S₂O₈).

  • Procedure:

    • The pH of the 2,4-DBP solution is adjusted.

    • The persulfate salt is added to the solution to achieve the desired concentration.

    • The reaction is initiated by turning on the UV lamp.

    • Samples are collected at different intervals, and the reaction is stopped (e.g., by adding a quenching agent like methanol (B129727) or sodium thiosulfate).

    • The concentration of 2,4-DBP and TOC is then determined.

Visualizing the Processes

To better understand the experimental approach and the underlying chemical mechanisms, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_reaction AOP Reaction cluster_analysis Analysis prep1 Prepare 2,4-DBP stock solution prep2 Adjust pH prep1->prep2 prep3 Add Catalyst/Oxidant prep2->prep3 react Initiate Reaction (e.g., UV irradiation, O₃ bubbling) prep3->react sampling Collect Samples at Intervals react->sampling quench Quench Reaction sampling->quench quench->analysis_start hplc HPLC Analysis (2,4-DBP concentration) toc TOC Analysis (Mineralization) analysis_start->hplc analysis_start->toc

Caption: General experimental workflow for evaluating AOP efficacy.

Fenton_Mechanism cluster_fenton Fenton Reaction Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical Fe3 Fe³⁺ Fe2->Fe3 + H₂O₂ OH_ion OH⁻ Fe2->OH_ion H2O2 H₂O₂ DBP This compound OH_radical->DBP attacks Deg_Products Degradation Products DBP->Deg_Products Mineralization CO₂ + H₂O + Br⁻ Deg_Products->Mineralization further oxidation

Caption: Simplified mechanism of hydroxyl radical generation in the Fenton process.

Conclusion

The selection of an appropriate AOP for the removal of this compound is dependent on various factors, including the desired degradation and mineralization efficiency, operational costs, and the complexity of the water matrix. Based on the available data for 2,4-DBP and its analogs, photo-Fenton and UV/Persulfate processes appear to be highly effective in both degrading the parent compound and achieving significant mineralization. Photocatalysis with modified catalysts also shows high degradation efficiency. Ozonation alone may be less effective for complete mineralization but can be enhanced through catalytic processes. The UV/H₂O₂ process is another viable option, particularly for mineralization.

This guide provides a foundational comparison for researchers. However, it is crucial to conduct specific treatability studies for the water matrix of interest to determine the optimal AOP and its operational parameters for the effective and efficient removal of this compound. Future research should focus on direct comparative studies of these AOPs on 2,4-DBP to provide a more definitive ranking of their performance.

References

Battle of the Microbes: A Comparative Guide to the Biodegradation of 2,4-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective bioremediation of halogenated phenolic compounds is a critical area of study. Among these, 2,4-Dibromophenol (2,4-DBP) presents a significant environmental concern. This guide provides an objective comparison of microbial strains capable of biodegrading 2,4-DBP, supported by available experimental data, detailed protocols, and visualizations of the underlying metabolic pathways.

Microbial Strain Performance in this compound Biodegradation

The ability of microorganisms to degrade this compound varies significantly across different genera and species. While extensive research has been conducted on the biodegradation of the structurally similar 2,4-Dichlorophenol, specific data for this compound is more limited. However, studies on brominated phenols provide valuable insights into potential candidate strains.

Key microbial players in the biodegradation of brominated phenols include bacteria from the genera Ochrobactrum, Pseudomonas, and Rhodococcus, as well as fungi like Phanerochaete chrysosporium. The following table summarizes the performance of selected microbial strains in degrading this compound and its closely related analogue, 2,4,6-Tribromophenol (B41969) (2,4,6-TBP), for which 2,4-DBP is a common metabolite.

Microbial StrainSubstrateInitial ConcentrationDegradation EfficiencyTimeKey Experimental ConditionsReference
Ochrobactrum sp. TB012,4,6-Tribromophenol100 µM100%36 hGrowing culture[1]
Pseudomonas fluorescens2,4,6-TribromophenolNot specified80% remaining with phenol (B47542) & glucose; 50% remaining with phenol & succinate140 hCo-metabolism with phenol and glucose or succinate
Rhodococcus erythropolis2,4,6-TribromophenolNot specified40% loss140 hCo-metabolism with a carbon source
Phanerochaete chrysosporiumPentachlorophenol (B1679276) (PCP)4 mg/LSubstantial mineralization-Nitrogen-limited culture[2]

Note: While direct comparative data for this compound degradation by these exact strains is not available in the cited literature, the degradation of 2,4,6-TBP strongly indicates a capacity for dehalogenating brominated phenols, including 2,4-DBP, which is a known intermediate in the degradation pathway of 2,4,6-TBP by Ochrobactrum sp. TB01.[1] The white-rot fungus Phanerochaete chrysosporium is known for its broad ability to degrade various halogenated phenols through its non-specific lignin-degrading enzyme system.[2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to studying the biodegradation of this compound. Below are generalized methodologies for conducting biodegradation assays.

Bacterial Biodegradation Assay

This protocol outlines the steps for assessing the degradation of this compound by bacterial strains.

1. Inoculum Preparation:

  • Aseptically transfer a single colony of the bacterial strain into a nutrient-rich liquid medium (e.g., Nutrient Broth).

  • Incubate the culture on a rotary shaker (e.g., 150 rpm) at the optimal temperature for the strain (typically 25-35°C) until it reaches the mid-logarithmic phase of growth.

  • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with a sterile phosphate (B84403) buffer to remove any residual medium.

  • Resuspend the cells in a minimal salts medium (MSM) to a desired optical density (e.g., OD600 of 1.0).

2. Biodegradation Experiment:

  • Prepare sterile flasks containing a defined volume of MSM.

  • Add this compound from a sterile stock solution to achieve the desired initial concentration.

  • If required, supplement the medium with a co-metabolite (e.g., glucose or succinate) to support bacterial growth and enzyme induction.

  • Inoculate the flasks with the prepared bacterial inoculum (e.g., 5% v/v).

  • Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm) in the dark to prevent photodegradation.

  • Withdraw samples aseptically at regular time intervals for analysis.

  • Include sterile controls (no inoculum) to account for any abiotic degradation.

3. Analytical Methods:

  • Prepare samples for analysis by centrifuging to remove bacterial cells.

  • Analyze the supernatant for the concentration of this compound and its metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Fungal Biodegradation Assay

This protocol is adapted for studying the degradation of this compound by filamentous fungi like Phanerochaete chrysosporium.

1. Inoculum and Culture Preparation:

  • Grow the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to produce a mycelial mat.

  • To initiate a liquid culture, transfer agar plugs containing fungal mycelium to a nitrogen-limited liquid medium. The nitrogen-limited condition is often necessary to induce the expression of ligninolytic enzymes responsible for xenobiotic degradation.[2]

  • Incubate the culture under stationary conditions at the optimal temperature (e.g., 37°C for P. chrysosporium) until a mycelial mat forms.

2. Biodegradation Experiment:

  • Once the mycelial mat is established, add this compound to the culture flasks to the desired final concentration. Introducing the pollutant after initial growth can circumvent toxicity issues that might inhibit fungal establishment.[2]

  • Incubate the flasks under the same conditions.

  • Harvest samples of the extracellular fluid at different time points for analysis.

  • Include control flasks without the fungal inoculum.

3. Analytical Methods:

  • Filter the collected samples to remove fungal biomass.

  • Analyze the filtrate for the parent compound and metabolites using HPLC or GC-MS.

Signaling Pathways and Metabolic Degradation

The biodegradation of this compound by microbial strains involves specific enzymatic pathways that lead to the detoxification and eventual mineralization of the compound.

Bacterial Degradation Pathway of Brominated Phenols

In bacteria like Ochrobactrum sp., the degradation of polybrominated phenols is proposed to occur through a sequential reductive dehalogenation pathway. This process involves the removal of bromine atoms from the aromatic ring, progressively reducing the toxicity of the compound. The degradation of 2,4,6-TBP by Ochrobactrum sp. TB01 has been shown to proceed via this compound and subsequently 2-Bromophenol, ultimately leading to phenol, which can then be funneled into central metabolic pathways.[1] This reductive debromination requires NADH as a cofactor.[1]

bacterial_degradation_pathway cluster_main Reductive Debromination Pathway of 2,4,6-Tribromophenol cluster_cofactor Cofactor TBP 2,4,6-Tribromophenol DBP This compound TBP->DBP - Br⁻ NADH NADH BP 2-Bromophenol DBP->BP - Br⁻ Phenol Phenol BP->Phenol - Br⁻ Intermediates Central Metabolic Intermediates Phenol->Intermediates Ring Cleavage

Caption: Proposed reductive debromination pathway of 2,4,6-Tribromophenol by Ochrobactrum sp. TB01.

Fungal Degradation Pathway of Halogenated Phenols

White-rot fungi such as Phanerochaete chrysosporium employ a different strategy, utilizing a powerful and non-specific extracellular ligninolytic enzyme system. This system, which includes lignin (B12514952) peroxidases (LiPs) and manganese peroxidases (MnPs), generates highly reactive radicals that can attack a wide range of recalcitrant compounds, including halogenated phenols.[3][4] The degradation is an oxidative process that can lead to the complete mineralization of the pollutant. For chlorinated phenols, the pathway often involves oxidative dechlorination, hydroxylation, and subsequent ring cleavage. A similar oxidative pathway is expected for the degradation of this compound.

fungal_degradation_workflow cluster_workflow Experimental Workflow for Fungal Biodegradation Assay Start Start: Fungal Culture on Agar Plate Inoculation Inoculate Nitrogen-Limited Liquid Medium Start->Inoculation Incubation Incubate to Form Mycelial Mat Inoculation->Incubation Addition Add this compound Incubation->Addition Degradation Incubate for Degradation Addition->Degradation Sampling Aseptic Sampling at Intervals Degradation->Sampling Analysis HPLC/GC-MS Analysis Sampling->Analysis End End: Determine Degradation Profile Analysis->End

Caption: A generalized experimental workflow for assessing the fungal biodegradation of this compound.

References

Environmental Persistence of 2,4-Dibromophenol vs. 2,6-Dibromophenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the environmental fate of 2,4-Dibromophenol (2,4-DBP) and 2,6-Dibromophenol (2,6-DBP) reveals differences in their persistence, influenced by their molecular structure. While data for a direct, comprehensive comparison remains somewhat limited, available studies indicate that 2,6-DBP may exhibit slightly greater persistence in some environmental compartments, though both are subject to various degradation processes.

This guide provides a comparative overview of the environmental persistence of 2,4-DBP and 2,6-DBP, focusing on biodegradation, photodegradation, and bioconcentration. The information is intended for researchers, scientists, and drug development professionals to understand the environmental fate of these brominated phenols.

Comparative Summary of Environmental Persistence

ParameterThis compound (2,4-DBP)2,6-Dibromophenol (2,6-DBP)Key Observations
Biodegradation Data on specific degradation rates are limited. It is a known metabolite of 2,4,6-tribromophenol (B41969) degradation by Ochrobactrum sp.[1]Anaerobic half-life: 7 days in a soil-water system.[2] Aerobic degradation: >90% removal of a 10 ppm solution in 24 hours by Streptomyces rochei.[2] Some sources suggest it is resistant to biodegradation.2,6-DBP has demonstrated susceptibility to both anaerobic and aerobic biodegradation under specific conditions. Quantitative data for 2,4-DBP is less available, making a direct comparison challenging.
Photodegradation Specific kinetic data is not readily available.Atmospheric half-life: Estimated at 5.6 days due to reaction with hydroxyl radicals.[2] Direct photolysis in water is not considered a significant degradation pathway.[2]2,6-DBP is susceptible to indirect atmospheric photodegradation. The lack of data for 2,4-DBP prevents a direct comparison of their photochemical fate.
Bioconcentration Bioconcentration Factor (BCF): 16 in carp (B13450389).Estimated Bioconcentration Factor (BCF): 31 in fish.Both isomers exhibit a low to moderate potential for bioconcentration in aquatic organisms, with the estimated BCF for 2,6-DBP being slightly higher than the measured value for 2,4-DBP.

Biodegradation

The microbial breakdown of dibromophenols is a critical process governing their persistence in soil and aquatic environments.

2,6-Dibromophenol (2,6-DBP): Under anaerobic conditions, 2,6-DBP has been shown to have a half-life of 7 days in a soil-water system, indicating its potential for degradation in anoxic environments.[2] Aerobically, the soil bacterium Streptomyces rochei has demonstrated the ability to degrade 2,6-DBP, with resting cells removing over 90% of a 10 ppm solution within 24 hours.[2] Furthermore, O-methylation by bacteria such as Rhodococcus and Acinetobacter has been observed as a transformation pathway.[2] However, some reports also suggest that 2,6-DBP can be resistant to biodegradation under certain conditions.

This compound (2,4-DBP): Specific quantitative data on the biodegradation rates of 2,4-DBP are less prevalent in the literature. However, it has been identified as a metabolic intermediate in the degradation of 2,4,6-tribromophenol by Ochrobactrum sp., suggesting that pathways for its microbial transformation exist.[1]

Photodegradation

The degradation of these compounds by light can be a significant removal mechanism, particularly in the atmosphere and surface waters.

2,6-Dibromophenol (2,6-DBP): While direct photolysis of 2,6-DBP in water is not considered a major degradation route, it is susceptible to indirect photodegradation in the atmosphere.[2] The estimated atmospheric half-life of 2,6-DBP is approximately 5.6 days, primarily due to its reaction with photochemically produced hydroxyl radicals.[2]

This compound (2,4-DBP): There is a lack of specific experimental data on the photodegradation rates and pathways of 2,4-DBP, which hinders a direct comparison with its 2,6-isomer.

Bioconcentration

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water. The Bioconcentration Factor (BCF) is a key indicator of this potential.

This compound (2,4-DBP): An experimental study with carp reported a BCF of 16 for 2,4-DBP, suggesting a low potential for bioconcentration in aquatic organisms.

2,6-Dibromophenol (2,6-DBP): An estimated BCF of 31 has been calculated for 2,6-DBP in fish, indicating a moderate potential for bioconcentration. This slightly higher value compared to 2,4-DBP may be attributed to differences in their physicochemical properties.

Experimental Protocols

Biodegradation Study (General Protocol)

A typical aerobic biodegradation study involves the following steps:

  • Inoculum Preparation: A microbial consortium from a relevant environmental matrix (e.g., activated sludge, soil) is acclimated to the test compound.

  • Reaction Setup: The acclimated inoculum is added to a mineral salts medium containing a known concentration of the dibromophenol isomer as the sole carbon source. Control flasks without the inoculum are also prepared.

  • Incubation: The flasks are incubated under controlled conditions of temperature and agitation.

  • Sampling and Analysis: Aliquots are withdrawn at regular intervals and analyzed for the parent compound concentration using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The degradation rate and half-life are calculated from the decrease in concentration over time.

Photocatalytic Degradation Study (General Protocol)

A representative photocatalytic degradation experiment can be conducted as follows:

  • Catalyst Suspension: A photocatalyst, such as titanium dioxide (TiO₂), is suspended in an aqueous solution of the dibromophenol isomer.

  • Adsorption Equilibrium: The suspension is stirred in the dark to allow for adsorption-desorption equilibrium to be reached between the catalyst surface and the dibromophenol.

  • Irradiation: The suspension is then irradiated with a UV or visible light source of a specific wavelength and intensity.

  • Sampling and Analysis: Samples are collected at different time points, filtered to remove the catalyst, and the filtrate is analyzed by HPLC or GC-MS to determine the concentration of the dibromophenol and its degradation products.

  • Kinetic Analysis: The photodegradation rate constant is determined by fitting the concentration data to an appropriate kinetic model.

Bioconcentration Factor (BCF) Determination in Fish (OECD 305 Guideline Summary)

The determination of BCF in fish generally follows the OECD Test Guideline 305 and involves two phases:

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a period sufficient to reach a steady state between the fish and the water (typically up to 28 days). Water and fish tissue concentrations are measured at regular intervals.

  • Depuration Phase: The fish are then transferred to clean water, and the decrease in the test substance concentration in their tissues is monitored over time.

  • BCF Calculation: The BCF can be calculated as the ratio of the concentration in the fish to the concentration in the water at steady state (steady-state BCF) or from the uptake and depuration rate constants (kinetic BCF).[3]

Signaling Pathways and Experimental Workflows

Biodegradation_Pathway cluster_26DBP 2,6-Dibromophenol Degradation 2,6-DBP 2,6-DBP Reductive_Debromination_1 Reductive Debromination 2,6-DBP->Reductive_Debromination_1 2-Bromophenol 2-Bromophenol Reductive_Debromination_1->2-Bromophenol Reductive_Debromination_2 Reductive Debromination 2-Bromophenol->Reductive_Debromination_2 Phenol Phenol Reductive_Debromination_2->Phenol Ring_Cleavage Ring Cleavage Phenol->Ring_Cleavage Metabolites Further Metabolites Ring_Cleavage->Metabolites

Hypothesized anaerobic degradation pathway of 2,6-Dibromophenol.

Photocatalysis_Workflow Start Start Prepare_Suspension Prepare aqueous suspension of Dibromophenol and TiO₂ Start->Prepare_Suspension Equilibrate Stir in dark for adsorption equilibrium Prepare_Suspension->Equilibrate Irradiate Irradiate with UV/Visible light Equilibrate->Irradiate Sample Collect samples at time intervals Irradiate->Sample Filter Filter to remove catalyst Sample->Filter Analyze Analyze filtrate by HPLC or GC-MS Filter->Analyze End End Analyze->End

General experimental workflow for a photocatalytic degradation study.

Conclusion

References

A Comparative Analysis of the Reaction Kinetics of 2,4-Dibromophenol with Various Oxidants

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the reaction kinetics of 2,4-Dibromophenol (2,4-DBP) with several common oxidants used in advanced oxidation processes (AOPs). The data presented is crucial for understanding the degradation pathways and optimizing the efficiency of water treatment and chemical synthesis processes involving this compound.

This guide summarizes key quantitative kinetic data, outlines detailed experimental methodologies for the determination of reaction rate constants, and provides visual representations of experimental workflows and the relative reactivity of the oxidants.

Quantitative Comparison of Reaction Kinetics

The degradation of this compound by different oxidants is predominantly governed by second-order reaction kinetics. The table below summarizes the second-order rate constants for the reaction of 2,4-DBP with hydroxyl radicals (•OH), sulfate (B86663) radicals (SO₄•⁻), and an estimated value for ozone (O₃) based on structurally similar compounds.

OxidantSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
Hydroxyl Radical (•OH)8.73 × 10⁹[1]
Sulfate Radical (SO₄•⁻)4.32 × 10⁹[1]
Ozone (O₃)~10³ - 10⁵ (estimated for neutral species)

Note: The rate constant for ozone is an estimation based on the values reported for other chlorophenols, as a specific value for this compound was not available in the reviewed literature. The reactivity of ozone with phenolic compounds is highly pH-dependent, increasing significantly with the deprotonation of the phenol.

Experimental Protocols

The determination of second-order rate constants for the reaction of this compound with highly reactive and short-lived species like hydroxyl and sulfate radicals typically employs competition kinetics.

Competition Kinetics for Hydroxyl and Sulfate Radicals

This method involves the simultaneous reaction of the target compound (this compound) and a reference compound with a known second-order rate constant for the oxidant . By monitoring the degradation of both the target and reference compounds over time, the unknown rate constant can be calculated.

Materials and Reagents:

  • This compound (high purity)

  • Reference compound (e.g., p-chlorobenzoic acid (pCBA) for hydroxyl radicals, nitrobenzene (B124822) for sulfate radicals) with a well-established second-order rate constant.

  • Source of oxidant:

    • For •OH: Hydrogen peroxide (H₂O₂) for UV/H₂O₂ system, or Fenton's reagent (Fe²⁺ and H₂O₂).

    • For SO₄•⁻: Persulfate (S₂O₈²⁻) for UV/persulfate system.

  • High-purity water (Milli-Q or equivalent)

  • Quenching agent (e.g., methanol (B129727) or sodium thiosulfate) to stop the reaction at specific time points.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) for the analysis of this compound and the reference compound.

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound, the reference compound, and the oxidant source in high-purity water.

  • Reaction Setup: In a temperature-controlled reactor, combine known concentrations of this compound and the reference compound.

  • Initiation of Reaction: Initiate the generation of the oxidant. For photochemical methods (UV/H₂O₂ or UV/persulfate), this involves exposing the solution to a UV lamp of a specific wavelength and intensity. For chemical methods (Fenton's reagent), this involves the addition of the reagents.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately add a quenching agent to the collected samples to stop the degradation process.

  • Analysis: Analyze the concentration of this compound and the reference compound in each quenched sample using HPLC.

  • Data Analysis: The second-order rate constant for the reaction of this compound with the oxidant is calculated using the following equation:

    ln([2,4-DBP]t / [2,4-DBP]₀) = (k₂₄₋DBP / kref) * ln([Ref]t / [Ref]₀)

    Where:

    • [2,4-DBP]t and [2,4-DBP]₀ are the concentrations of this compound at time t and time 0, respectively.

    • [Ref]t and [Ref]₀ are the concentrations of the reference compound at time t and time 0, respectively.

    • k₂₄₋DBP is the second-order rate constant for this compound (the unknown).

    • kref is the known second-order rate constant for the reference compound.

Visualizing Reaction Kinetics Studies and Oxidant Reactivity

The following diagrams illustrate the experimental workflow for determining reaction kinetics and the relative reactivity of the different oxidants with this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Stock Solutions (2,4-DBP, Reference, Oxidant Precursor) Mix Mix 2,4-DBP and Reference in Reactor Prep->Mix Initiate Initiate Oxidant Generation (e.g., UV light) Mix->Initiate Sample Collect Samples at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Calc Calculate Rate Constant HPLC->Calc

Caption: Experimental workflow for determining the second-order rate constant.

Oxidant_Reactivity cluster_oxidants Oxidants DBP This compound OH Hydroxyl Radical (•OH) DBP->OH k = 8.73 x 10⁹ M⁻¹s⁻¹ (Very High Reactivity) SO4 Sulfate Radical (SO₄•⁻) DBP->SO4 k = 4.32 x 10⁹ M⁻¹s⁻¹ (High Reactivity) O3 Ozone (O₃) DBP->O3 k ≈ 10³ - 10⁵ M⁻¹s⁻¹ (Moderate Reactivity)

Caption: Relative reactivity of oxidants with this compound.

References

Performance of SPE Cartridges for 2,4-Dibromophenol Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the efficient extraction of target analytes from complex matrices is a critical step for accurate quantification. Solid-Phase Extraction (SPE) is a widely adopted technique for sample cleanup and concentration. The choice of the SPE sorbent material is paramount and directly influences the recovery, reproducibility, and overall success of the analytical method. This guide provides a comparative overview of the performance of different SPE cartridges for the extraction of 2,4-Dibromophenol, a compound of environmental and toxicological interest.

While direct comparative studies on a wide range of SPE cartridges exclusively for this compound are limited in publicly available literature, performance can be effectively inferred from data on structurally similar compounds, such as other brominated and chlorinated phenols. This guide compiles and compares data from various sources to provide a comprehensive overview for method development.

Comparison of SPE Sorbent Performance

The selection of an appropriate SPE sorbent for this compound, a moderately nonpolar phenolic compound, is primarily dictated by the interactions between the analyte, the sorbent, and the sample matrix. The most common sorbents for this class of compounds are reversed-phase materials, such as C18-bonded silica (B1680970) and polymeric sorbents like hydrophilic-lipophilic balanced (HLB) and polystyrene-divinylbenzene (PS-DVB) resins.

Key Sorbent Types and Their Characteristics:

  • C18 (Octadecyl-bonded silica): This is a traditional reversed-phase sorbent that retains nonpolar compounds from a polar matrix through hydrophobic interactions. While effective for many nonpolar compounds, its performance for more polar phenols can be limited, and it may be susceptible to breakthrough of more water-soluble analytes. The silica backbone can also lead to secondary interactions with polar functional groups, potentially causing peak tailing in chromatographic analysis.[1]

  • Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These sorbents are based on polymer resins, such as N-vinylpyrrolidone-divinylbenzene (HLB) or surface-modified styrene-divinylbenzene.[1][2] They offer a combination of hydrophobic (van der Waals) and hydrophilic (dipole-dipole, hydrogen bonding) interactions, providing excellent retention for a broad range of compounds with varying polarities.[1] Polymeric sorbents generally have a higher surface area and capacity compared to silica-based sorbents and are stable over a wider pH range.[1][3]

Data Presentation

The following table summarizes the recovery data for this compound and structurally related phenolic compounds using different SPE cartridges as reported in the literature. It is important to note that experimental conditions such as sample matrix, pH, and elution solvent can significantly influence recovery rates.

SPE Cartridge TypeSorbent ChemistryAnalyteSample MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
PolymericPolystyrene-divinylbenzene2,4,6-Tribromophenol (B41969)Seawater59 - 101.44 - 14[4]
Polymeric (Strata-X)Surface-modified styrene-divinylbenzene2,4,6-TribromophenolWater101Not Reported[2]
Polymeric (Oasis HLB)N-vinylpyrrolidone-divinylbenzeneVarious PhenolsWater93.4 (for 4-tert-butylphenol)1.9[1]
Polymeric (Empore™ HLB)Not Specified2,4-DichlorophenolReagent Water88.2 - 92.61.2 - 4.3[5]
Silica-based (C18)Octadecyl-bonded silicaVarious Pesticides (including chlorinated compounds)Groundwater>70Not Reported[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting extraction methods. Below are representative experimental protocols for SPE of phenolic compounds using polymeric and silica-based cartridges.

Protocol 1: Polymeric SPE (e.g., Oasis HLB) for Brominated Phenols in Water

This protocol is adapted from methods for the extraction of brominated phenols from aqueous samples.

  • Sample Preparation:

    • Acidify the water sample (e.g., 500 mL) to a pH below 2.5 to ensure the phenolic hydroxyl group is protonated. This is a critical step as the stability of bromophenols in water is pH-dependent.

  • SPE Cartridge Conditioning:

    • Wash the cartridge sequentially with 5 mL of methanol (B129727) followed by 5 mL of deionized water (acidified to the same pH as the sample). Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the acidified water sample onto the conditioned SPE cartridge at a controlled flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with a small volume (e.g., 5 mL) of acidified deionized water to remove any co-adsorbed polar interferences.

    • Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge using an appropriate organic solvent. A common choice is a mixture of acetone (B3395972) and dichloromethane (B109758) or ethyl acetate. Typically, 5-10 mL of elution solvent is sufficient.

  • Concentration and Analysis:

    • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS analysis, a derivatization step (e.g., acetylation with acetic anhydride) is often required to improve the volatility and chromatographic behavior of the phenol.

Protocol 2: C18 SPE for Phenolic Compounds in Water

This is a general protocol for the extraction of moderately nonpolar compounds from aqueous samples using a C18 cartridge.

  • Sample Preparation:

    • Adjust the pH of the water sample (e.g., 500 mL) to approximately 2 to ensure the analyte is in its neutral form.

  • SPE Cartridge Conditioning:

    • Activate the C18 cartridge by passing 5-10 mL of methanol, followed by 5-10 mL of deionized water (pH 2). Ensure the sorbent bed does not dry out.

  • Sample Loading:

    • Load the prepared sample onto the cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5-10 mL of deionized water (pH 2) to remove polar impurities.

  • Elution:

    • Elute the this compound with a suitable organic solvent, such as methanol, acetonitrile, or a mixture of solvents like dichloromethane/methanol. The choice of solvent will depend on the subsequent analytical technique.

  • Post-Elution Processing:

    • The eluate is typically dried over anhydrous sodium sulfate, concentrated, and solvent-exchanged into a solvent compatible with the analytical instrument.

Mandatory Visualization

SPE_Workflow Experimental Workflow for this compound SPE cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., 500 mL) Acidify Acidify to pH < 2.5 Sample->Acidify Condition 1. Condition Cartridge (Methanol, Acidified Water) Acidify->Condition Load 2. Load Sample (5-10 mL/min) Condition->Load Wash 3. Wash (Acidified Water) Load->Wash Dry 4. Dry Cartridge (Nitrogen/Vacuum) Wash->Dry Elute 5. Elute Analyte (Organic Solvent) Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Derivatize Derivatization (for GC-MS) Concentrate->Derivatize optional Analyze GC-MS or LC-MS Analysis Concentrate->Analyze Derivatize->Analyze

Caption: Generalized workflow for the Solid-Phase Extraction of this compound.

References

A Comparative Guide to Method Validation for 2,4-Dibromophenol in Seafood Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of contaminants like 2,4-Dibromophenol (2,4-DBP) in seafood is critical for ensuring food safety and understanding environmental exposure. This guide provides a comparative overview of various validated analytical methods for the determination of 2,4-DBP in seafood matrices, presenting supporting experimental data to aid in method selection and implementation.

Comparison of Validated Analytical Methods

Several analytical techniques have been validated for the determination of this compound in seafood. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of four distinct methods.

MethodSample PreparationAnalytical TechniqueLinearity (R²)LODLOQRecovery (%)Precision (RSD)
Method 1 Solvent Extraction & Sulfuric Acid CleanupGC-MSData not availableData not availableData not available89.4 - 96.5Data not available
Method 2 Simultaneous Distillation-Extraction (SDE) & AcetylationGC-MS with Stable Isotope DilutionExcellentData not available0.05 ng/gData not availableAcceptable
Method 3 Combined Steam Distillation-Solvent ExtractionHPLC-UV> 0.9989.0 ng/mLData not available58.4 ± 3.3< 0.32%
Method 4 QuEChERSGC-MS/MS> 0.992 - 3 ng/g7 - 10 ng/g62.6 - 119.10.4 - 19.5%

Experimental Protocols

Detailed methodologies are crucial for the successful replication of analytical methods. Below are the experimental protocols for the key methods compared in this guide.

Method 1: Solvent Extraction with GC-MS

This method, adapted from Tanaka et al. (2009), is a straightforward approach for the extraction and analysis of 2,4-DBP.[1]

Sample Preparation:

  • Homogenize the seafood sample.

  • Extract 2,4-DBP from the sample using a mixture of acetone (B3395972) and n-hexane.

  • Perform a cleanup step by treating the extract with concentrated sulfuric acid to remove interfering lipids.

  • Concentrate the cleaned extract under a stream of nitrogen gas.

GC-MS Analysis:

  • Gas Chromatograph: Agilent Technologies 6890N

  • Mass Spectrometer: Agilent Technologies 5973N

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness)

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C (held for 1 min), ramped to 280°C at 10°C/min (held for 5 min).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM).

Method 2: GC-MS with Stable Isotope Dilution

This highly accurate method, described by Fuller et al. (2008), utilizes a stable isotope-labeled internal standard to correct for matrix effects and analyte losses during sample preparation.[2][3]

Sample Preparation:

  • Perform a simultaneous distillation-extraction (SDE) of the homogenized seafood sample.

  • Conduct an alkaline back extraction of the resulting hexane (B92381) extract.

  • Derivatize the bromophenols by acetylation.

  • Analyze the acetylated derivatives using headspace solid-phase microextraction (SPME).

GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Internal Standard: ¹³C₆-labeled this compound is added prior to extraction.

  • Detection Mode: Selected Ion Monitoring (SIM) is used for quantification.

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method, developed by da Silva et al. (2005), offers an alternative to GC-based methods and does not require derivatization.[4][5][6]

Sample Preparation:

  • Isolate bromophenols from the fish meat using a combined steam distillation-solvent extraction with a mixture of pentane (B18724) and diethyl ether (6:4).

HPLC-UV Analysis:

  • HPLC System: A liquid chromatograph equipped with a UV detector.

  • Column: Lichrospher 100 RP-18 column.

  • Mobile Phase: A gradient of water and acetonitrile (B52724).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 286 nm.

Method 4: QuEChERS with GC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has been adapted for various contaminants in food matrices.[7] While a specific application for 2,4-DBP in seafood with full validation data was not found in the initial search, a general protocol for pesticides in fishery products is presented here as a viable alternative.

Sample Preparation (Modified QuEChERS):

  • Homogenize 10 g of the fish sample with 10 mL of acetonitrile containing 0.1% acetic acid.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously and centrifuge.

  • Take an aliquot of the supernatant for cleanup.

  • Perform dispersive solid-phase extraction (d-SPE) cleanup using a suitable sorbent (e.g., C18, PSA) to remove lipids and other interferences.

  • Centrifuge and collect the supernatant for analysis.

GC-MS/MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Workflow and Process Diagrams

To visually represent the analytical workflows, the following diagrams have been generated using the DOT language.

General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization Sample Homogenization extraction Extraction homogenization->extraction cleanup Extract Cleanup extraction->cleanup concentration Concentration cleanup->concentration gcms GC-MS(/MS) concentration->gcms Injection hplc HPLC-UV/Fluorescence concentration->hplc Injection quantification Quantification gcms->quantification hplc->quantification

Caption: A generalized workflow for the analysis of this compound in seafood samples.

Decision Tree for Method Selection a High Accuracy & Precision Required? b Yes a->b c No a->c d GC-MS with Stable Isotope Dilution b->d e High Sample Throughput Needed? c->e f Yes e->f g No e->g h QuEChERS with GC-MS/MS f->h i Solvent Extraction with GC-MS or HPLC-UV g->i

Caption: A decision-making guide for selecting an appropriate analytical method.

References

Comparative Estrogenic Activity of Dibromophenol Isomers: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available in vitro data reveals varying estrogenic activities among dibromophenol (DBP) isomers. This guide provides a comparative analysis of the estrogenic potential of these compounds, supported by experimental data from key assays, to inform researchers, scientists, and drug development professionals.

Dibromophenols, a class of halogenated phenolic compounds, are utilized in various industrial applications and can be found as environmental contaminants. Understanding their potential to interact with the endocrine system is crucial for assessing their risk to human health. This guide focuses on the comparative estrogenic activity of different DBP isomers, primarily 2,4-dibromophenol (2,4-DBP) and 2,6-dibromophenol (B46663) (2,6-DBP), based on data from estrogen receptor (ER) binding assays, human breast cancer cell (MCF-7) proliferation assays, and yeast two-hybrid (Y2H) assays.

Data Summary

The estrogenic activity of a compound is its ability to mimic the effects of the natural hormone estrogen by binding to and activating estrogen receptors. The following tables summarize the available quantitative data on the estrogenic activity of dibromophenol isomers compared to the endogenous estrogen, 17β-estradiol (E2).

CompoundRelative Binding Affinity (RBA) vs. 17β-estradiolAssay TypeReference
This compound (2,4-DBP)~0.0001 (10,000-fold less than E2)Estrogen Receptor Binding Assay[1]
CompoundMCF-7 Cell ProliferationAssay TypeReference
This compound (2,4-DBP)No stimulation of cell growthMCF-7 Proliferation Assay[1]

Note: While 2,4-DBP binds to the estrogen receptor, it did not induce a proliferative response in MCF-7 cells in the cited study. Data for other dibromophenol isomers in this assay was not found.

CompoundEstrogenic ActivityAssay TypeReference
Dibromophenol IsomersData not availableYeast Two-Hybrid Assay-

Note: Specific quantitative data for dibromophenol isomers in yeast two-hybrid assays for estrogenicity was not identified in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.

Protocol Outline:

  • Preparation of ER-rich cytosol: Uteri from ovariectomized rodents are homogenized in a buffer solution and centrifuged to obtain a supernatant rich in estrogen receptors.

  • Competitive Binding Reaction: A constant amount of ER-rich cytosol and radiolabeled 17β-estradiol are incubated with increasing concentrations of the test compound (e.g., dibromophenol isomers).

  • Separation of Bound and Free Ligand: The mixture is treated to separate the ER-bound radiolabeled estrogen from the free (unbound) radiolabeled estrogen. This is often achieved using hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estrogen (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated relative to the IC50 of unlabeled 17β-estradiol.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Protocol Outline:

  • Cell Culture: MCF-7 cells are maintained in a growth medium. Before the experiment, they are transferred to a hormone-stripped medium to eliminate background estrogenic effects.

  • Cell Seeding: A specific number of cells are seeded into multi-well plates.

  • Treatment: The cells are exposed to various concentrations of the test compound. A positive control (17β-estradiol) and a negative control (vehicle) are included.

  • Incubation: The cells are incubated for a set period (typically 6-7 days) to allow for cell proliferation.

  • Quantification of Cell Proliferation: The number of cells is determined using methods such as direct cell counting, or more commonly, colorimetric assays like the MTT or SRB assay, which measure cell viability as an indicator of cell number.

  • Data Analysis: The proliferative effect of the test compound is compared to the negative and positive controls to determine its estrogenic activity.

Yeast Two-Hybrid (Y2H) Assay for Estrogenicity

This assay utilizes genetically engineered yeast to detect ligand-dependent activation of the estrogen receptor.

Protocol Outline:

  • Yeast Strain: A yeast strain is engineered to express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which encodes β-galactosidase) under the control of an estrogen-responsive element (ERE).

  • Yeast Culture and Exposure: The yeast cells are cultured and exposed to different concentrations of the test compound.

  • Incubation: The yeast cultures are incubated to allow for the activation of the reporter gene if the test compound is estrogenic.

  • Reporter Gene Assay: The activity of the reporter gene product is measured. For a lacZ reporter, a colorimetric assay using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) is performed.

  • Data Analysis: The level of reporter gene activity is proportional to the estrogenic potency of the test compound. The results are often expressed as a percentage of the maximal response induced by 17β-estradiol.

Visualizations

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of estrogen and estrogenic compounds.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_ER_activation cluster_nucleus Nucleus Estrogen Estrogen Estrogen->ER_HSP Binds ER Estrogen Receptor (inactive) HSP Heat Shock Proteins ER_active Activated ER ER_HSP->ER_active HSP Dissociation ER_dimer ER Dimerization ER_active->ER_dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA ER_dimer->ERE Translocation Gene Target Gene ERE->Gene Transcription Transcription Gene->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Classical estrogen receptor signaling pathway.

General Experimental Workflow for In Vitro Estrogenicity Testing

The diagram below outlines the typical workflow for assessing the estrogenic activity of chemical compounds using the described in vitro assays.

ExperimentalWorkflow Start Start: Test Compound (Dibromophenol Isomer) ER_Binding Estrogen Receptor Binding Assay Start->ER_Binding MCF7_Assay MCF-7 Cell Proliferation Assay Start->MCF7_Assay Y2H_Assay Yeast Two-Hybrid Assay Start->Y2H_Assay Data_Analysis Quantitative Data Analysis ER_Binding->Data_Analysis MCF7_Assay->Data_Analysis Y2H_Assay->Data_Analysis Comparison Comparative Assessment Data_Analysis->Comparison Conclusion Conclusion on Estrogenic Activity Comparison->Conclusion

Caption: Workflow for in vitro estrogenicity assessment.

Conclusion

The available data indicates that this compound exhibits weak binding to the estrogen receptor but does not appear to induce a proliferative response in MCF-7 cells, suggesting it may not act as a classic estrogen agonist in this context. A significant data gap exists for other dibromophenol isomers, highlighting the need for further comparative studies to fully characterize the estrogenic potential of this class of compounds. The provided experimental protocols and workflow offer a framework for conducting such comparative analyses. Researchers are encouraged to utilize these standardized methods to generate robust and comparable data to better understand the endocrine-disrupting potential of dibromophenol isomers.

References

Safety Operating Guide

Safe Disposal of 2,4-Dibromophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2,4-Dibromophenol as a Hazardous Waste. This substance is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[3]

Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals.

Hazard and Safety Data

A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes key safety and hazard information.

PropertyValueSource
Chemical Formula C₆H₄Br₂O[4]
CAS Number 615-58-7[4]
Physical Form Solid[4]
Boiling Point 154 °C at 11 mmHg[4]
Melting Point 35-38 °C[4]
Flash Point 113 °C (235.4 °F) - closed cup[4]
GHS Hazard Classifications Acute toxicity, Oral (Category 2); Skin irritation (Category 2); Eye irritation (Category 2A); Specific target organ toxicity - single exposure (Category 3), Respiratory system
Hazard Statements H300: Fatal if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Signal Word Danger[4]

Experimental Protocol: Standard Disposal Procedure

This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[3]

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Body Protection: A lab coat or chemical-resistant apron.[3]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended.[3]

2. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste: this compound".[3] Include the full chemical name and relevant hazard symbols.

  • Store this waste separately from other chemical waste streams to prevent accidental mixing with incompatible materials, such as strong oxidizing agents and strong bases.[3][5]

3. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top lid. The original container, if in good condition, is a suitable option.[3]

  • Do not overfill the container; leave adequate headspace for expansion.[3]

  • Containers must be kept closed at all times except when adding waste.[6][7][8]

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, also known as a Satellite Accumulation Area.[3][9]

  • The storage area should be away from heat, ignition sources, and incompatible chemicals.[3]

  • Ensure the storage area has secondary containment to prevent spills from reaching drains.[6]

5. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][10]

  • Do not attempt to dispose of this compound down the sink or in regular trash.[5][6][7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify label_container Label Waste Container: 'Hazardous Waste: this compound' identify->label_container transfer Transfer Waste to Compatible, Leak-Proof Container label_container->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store segregate Segregate from Incompatible Chemicals store->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs end_point Proper Disposal by Licensed Contractor contact_ehs->end_point

Caption: Workflow for the proper disposal of this compound.

Spill Response Protocol

In the event of a this compound spill, follow these steps:

  • Ensure Safety: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated.[3]

  • Wear Appropriate PPE: Before cleaning up, don the full PPE as described above.[3]

  • Contain the Spill:

    • For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[3][11]

    • For liquid spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the used absorbent material into a sealed, labeled hazardous waste container.[3]

  • Decontaminate the Area: Wipe the spill area with soap and water, collecting all cleaning materials as hazardous waste.[3]

  • Report the Incident: Report the spill to your supervisor and your institution's EHS department.[3]

References

Essential Safety and Logistics for Handling 2,4-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling hazardous materials like 2,4-Dibromophenol. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.

Chemical Profile: this compound is a hazardous substance that can be harmful if swallowed, comes into contact with the skin, or is inhaled.[1] It is known to cause skin, eye, and respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required protective gear when handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended.To prevent skin contact and absorption. Phenolic compounds can penetrate many common glove materials.[4]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause severe eye damage.[2][3]
Skin and Body Protection A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or potential splashes, a chemical-resistant apron is advised.To minimize skin exposure.[2][4]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of dust or vapors.[2][4]

Quantitative Health Hazard Data

The following table summarizes the available quantitative toxicity data for this compound.

MetricValueSpeciesRoute
LD5050 mg/kgRatOral
LD50282 mg/kgMouseOral
LD50>2 g/kgRabbitSkin

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Occupational exposure limits for this compound have not been established.[5] Therefore, it is crucial to handle it with care, assuming it is harmful.

Experimental Protocol: Safe Handling and Disposal Workflow

The following diagram and procedural steps outline the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don all required PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Assemble all necessary materials prep_hood->prep_materials handle_weigh Weigh/measure this compound in fume hood prep_materials->handle_weigh Proceed to handling handle_transfer Transfer chemical carefully handle_weigh->handle_transfer handle_cap Keep containers tightly closed when not in use handle_transfer->handle_cap clean_decontaminate Decontaminate work surfaces handle_cap->clean_decontaminate Proceed to cleanup clean_segregate Segregate all hazardous waste clean_decontaminate->clean_segregate clean_doff Doff PPE correctly clean_segregate->clean_doff clean_wash Wash hands thoroughly clean_doff->clean_wash disp_container Collect waste in a labeled, sealed container clean_wash->disp_container Proceed to disposal disp_consult Consult with EHS for approved disposal procedures disp_container->disp_consult

A step-by-step workflow for the safe handling and disposal of this compound.

Operational Plan: Step-by-Step Guidance

Preparation:

  • Don PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as detailed in the table above.

  • Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. The work surface should be clean and uncluttered.

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and solvents, and place them inside the fume hood.

Handling:

  • Weighing and Transferring: All weighing and transferring of this compound should be conducted within the fume hood to minimize inhalation exposure.

  • Containment: Keep containers of this compound tightly closed when not in use.[2]

  • Avoid Dust: Minimize the generation of dust.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3][6]

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Solid Waste: Collect all solid waste, including excess this compound, contaminated gloves, pipette tips, and weighing papers, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible wastes.

  • Contaminated Labware: Decontaminate reusable labware with a suitable solvent. Dispose of single-use contaminated labware as solid hazardous waste.

Disposal Procedure:

  • All waste must be disposed of in accordance with local, regional, and national environmental regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound waste.

  • Contaminated clothing should be segregated and decontaminated before reuse or disposed of as hazardous waste.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.